Product packaging for Fmoc-N-Me-Asp(OAll)-OH(Cat. No.:)

Fmoc-N-Me-Asp(OAll)-OH

Cat. No.: B15328756
M. Wt: 409.4 g/mol
InChI Key: HTDWMNDUFNXBIA-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-N-Me-Asp(OAll)-OH is a useful research compound. Its molecular formula is C23H23NO6 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23NO6 B15328756 Fmoc-N-Me-Asp(OAll)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-prop-2-enoxybutanoic acid

InChI

InChI=1S/C23H23NO6/c1-3-12-29-21(25)13-20(22(26)27)24(2)23(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,26,27)/t20-/m0/s1

InChI Key

HTDWMNDUFNXBIA-FQEVSTJZSA-N

Isomeric SMILES

CN([C@@H](CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-N-Me-Asp(OAll)-OH for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-N-Me-Asp(OAll)-OH, a crucial building block for researchers and professionals in drug development and peptide chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), and explores the significance of N-methylated aspartic acid residues in biological signaling pathways.

Physicochemical Properties of this compound

This compound is a protected amino acid derivative used in the synthesis of peptides with unique structural and functional properties. The N-methylation of the peptide backbone can enhance proteolytic stability, and the allyl protecting group on the side chain offers a distinct deprotection strategy orthogonal to the more common acid-labile protecting groups.

PropertyValue
Molecular Weight 409.43 g/mol
Molecular Formula C23H23NO6
CAS Number 2298323-86-9

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This method offers high yield and purity.[1]

Materials:

  • Fmoc-Asp(OAll)-OH

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethyl sulfate or Methyl iodide

  • Piperidine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-Asp(OAll)-OH in DCM and add it to the resin, followed by the addition of DIEA. Allow the reaction to proceed for 2 hours to attach the amino acid to the resin.

  • Fmoc Deprotection: Wash the resin and then treat it with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the alpha-amine.

  • N-Methylation: The exposed secondary amine is then methylated. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide. The reaction progress can be monitored by HPLC.[1]

  • Cleavage from Resin: After methylation, the N-methylated amino acid is cleaved from the 2-CTC resin using a mild solution of TFA in DCM.

  • Purification: The cleaved product is then purified using standard chromatographic techniques to yield pure this compound.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol can be adapted for the incorporation of this compound.

General SPPS Cycle:

  • Resin Preparation: Start with a suitable resin, such as Rink amide or Wang resin, depending on the desired C-terminus of the peptide.[2]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.[2]

  • Amino Acid Coupling: Activate the incoming this compound using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a suitable solvent like DMF. Add this activated amino acid to the resin to form the peptide bond.

  • Washing: Thoroughly wash the resin to remove any unreacted reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Allyl Group Deprotection:

The allyl (OAll) protecting group on the aspartic acid side chain is stable to the conditions of Fmoc-SPPS. It can be selectively removed at the end of the synthesis using a palladium catalyst, such as Pd(PPh3)4, in the presence of a scavenger like phenylsilane. This orthogonality allows for selective modification of the aspartic acid side chain while the rest of the peptide remains protected.

Biological Significance of N-Methylated Aspartate

N-methylated aspartic acid residues are of significant interest in neuroscience and pharmacology due to their relationship with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[3][4]

NMDA Receptor Signaling Pathway

The NMDA receptor is unique in that its activation requires both the binding of a ligand (glutamate and a co-agonist like glycine or D-serine) and depolarization of the postsynaptic membrane to relieve a magnesium ion block.[4] Upon activation, the channel opens, allowing the influx of calcium ions, which triggers a cascade of downstream signaling events.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Glycine Glycine/D-Serine Glycine->NMDA_R binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx opens to allow CaM Calmodulin Ca_Influx->CaM activates CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC Gene_Expression Changes in Gene Expression & Synaptic Plasticity CaMKII->Gene_Expression PKC->Gene_Expression

Caption: Simplified NMDA Receptor Signaling Pathway.

The incorporation of N-methyl-aspartate into peptides can be a strategy to design potent and selective ligands for the NMDA receptor, potentially leading to novel therapeutics for neurological disorders.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating this compound.

SPPS_Workflow Start Start with Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling1 Couple First Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_NMe Couple This compound Deprotection2->Coupling_NMe Wash2 Wash Coupling_NMe->Wash2 Repeat Repeat Cycles for Remaining Amino Acids Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Allyl_Deprotection Allyl Deprotection (Pd(PPh3)4) Final_Deprotection->Allyl_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Allyl_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

References

A Technical Guide to the Structure Elucidation of Fmoc-N-Me-Asp(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of N-α-fluorenylmethoxycarbonyl-N-α-methyl-L-aspartic acid β-allyl ester, or Fmoc-N-Me-Asp(OAll)-OH. This compound is a valuable building block in peptide synthesis, particularly for the introduction of N-methylated amino acid residues, which can enhance the proteolytic stability and bioavailability of peptide-based therapeutics.[1][2] The allyl protecting group on the side chain offers orthogonal deprotection strategies, allowing for selective chemical modifications.[3]

This guide outlines the predicted physicochemical properties, a detailed workflow for structure elucidation, experimental protocols for synthesis and analysis, and an in-depth analysis of the expected spectroscopic data.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its parent compound, Fmoc-Asp(OAll)-OH.

PropertyFmoc-Asp(OAll)-OH (Known)This compound (Predicted)
Molecular Formula C₂₂H₂₁NO₆[3][4]C₂₃H₂₃NO₆
Molecular Weight 395.41 g/mol [4][5]409.43 g/mol
Appearance White to off-white solid[6]White to off-white solid
Melting Point 111-115 °CExpected to be similar to or slightly lower than the non-methylated analogue.
Solubility Soluble in DMF, DMSO, CH₂Cl₂; slightly soluble in water.[6]Expected to have similar solubility, with potentially increased solubility in less polar organic solvents.
Optical Rotation [α]²⁰/D +27±2°, c = 1% in DMFThe specific rotation may change upon N-methylation but is expected to remain levorotatory based on similar compounds.
Workflow for Structure Elucidation

The structural confirmation of this compound follows a logical progression from synthesis and purification to detailed spectroscopic analysis. Each step provides critical information that, when combined, unequivocally confirms the identity and purity of the compound.

structure_elucidation_workflow Figure 1: General Workflow for Structure Elucidation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Starting Material: Fmoc-Asp(OAll)-OH synthesis N-methylation Reaction start->synthesis purification Column Chromatography synthesis->purification purity_check TLC / HPLC Analysis purification->purity_check ms Mass Spectrometry (MS) purity_check->ms nmr NMR Spectroscopy (¹H, ¹³C) purity_check->nmr ir Infrared (IR) Spectroscopy purity_check->ir confirmation Structure Confirmed ms->confirmation nmr->confirmation ir->confirmation

Caption: Figure 1: General Workflow for Structure Elucidation.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is proposed via the N-methylation of the commercially available precursor, Fmoc-Asp(OAll)-OH.

Materials:

  • Fmoc-Asp(OAll)-OH

  • Methyl iodide (CH₃I)

  • Silver(I) oxide (Ag₂O) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Fmoc-Asp(OAll)-OH (1.0 eq) in anhydrous DMF in a round-bottom flask protected from light.

  • Add Ag₂O (1.5 eq) to the solution.

  • Add methyl iodide (3.0 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove insoluble silver salts.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record ¹H NMR spectra on a 400 MHz or higher spectrometer.

    • Record ¹³C NMR spectra on the same instrument, typically at 100 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[7]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

    • Scan in the range of 4000-400 cm⁻¹.

Predicted Spectroscopic Data and Interpretation

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its constituent parts and data from analogous structures.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.77d2HAromatic H (Fmoc)
~ 7.60d2HAromatic H (Fmoc)
~ 7.40t2HAromatic H (Fmoc)
~ 7.31t2HAromatic H (Fmoc)
~ 5.90m1H-CH=CH₂ (Allyl)
~ 5.30dd2H-CH=CH₂ (Allyl)
~ 4.80m1Hα-CH (Asp)
~ 4.60d2H-O-CH₂- (Allyl)
~ 4.45m2HFmoc-CH₂
~ 4.25t1HFmoc-CH
~ 3.00-2.80m2Hβ-CH₂ (Asp)
~ 2.90s3HN-CH₃

Key Diagnostic Signal: The appearance of a singlet at ~2.90 ppm integrating to 3H is the primary indicator of successful N-methylation.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 172.0C=O (Carboxylic Acid)
~ 170.5C=O (Allyl Ester)
~ 156.0C=O (Fmoc carbamate)
~ 143.8, 141.3Quaternary Aromatic C (Fmoc)
~ 131.5-CH=CH₂ (Allyl)
~ 127.7, 127.1, 125.0, 120.0Aromatic CH (Fmoc)
~ 119.0-CH=CH₂ (Allyl)
~ 67.5Fmoc-CH₂
~ 66.0-O-CH₂- (Allyl)
~ 58.0α-C (Asp)
~ 47.1Fmoc-CH
~ 36.0β-C (Asp)
~ 32.0N-CH₃

Key Diagnostic Signal: The presence of a signal at ~32.0 ppm confirms the N-methyl group, and the signals at ~131.5 and ~119.0 ppm confirm the integrity of the allyl group.

Mass Spectrometry (HRMS-ESI)
ParameterPredicted Value
Calculated m/z [M+H]⁺: 410.1598, [M+Na]⁺: 432.1417
Major Fragments Loss of Fmoc group (-178 Da), Loss of allyl group (-41 Da), Loss of CO₂ (-44 Da)

Key Diagnostic Data: Accurate mass measurement within 5 ppm of the calculated value for the molecular ion confirms the elemental composition.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~ 3300-2500O-H stretch (broad, Carboxylic Acid)
~ 3060Aromatic C-H stretch
~ 2950Aliphatic C-H stretch
~ 1740C=O stretch (Ester)
~ 1710C=O stretch (Carboxylic Acid)
~ 1690C=O stretch (Fmoc carbamate)
~ 1645C=C stretch (Allyl)

Key Diagnostic Feature: The absence of an N-H stretching band (typically around 3300 cm⁻¹) is a strong indication of successful N-methylation.

Conclusion

The comprehensive structural elucidation of this compound relies on a synergistic approach combining synthesis, purification, and multi-faceted spectroscopic analysis. By carefully interpreting the data from NMR, Mass Spectrometry, and IR spectroscopy, researchers can unequivocally confirm the identity, structure, and purity of this important amino acid derivative. The predicted data in this guide serves as a benchmark for scientists and professionals engaged in the synthesis and quality control of modified peptides for research and drug development.

References

Synthesis of Fmoc-N-Me-Asp(OAll)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route for Fmoc-N-Me-Asp(OAll)-OH, a valuable building block in peptide synthesis, particularly for the introduction of N-methylated aspartic acid residues with an allyl-protected side chain. The N-methylation of amino acids is a critical modification in medicinal chemistry, often leading to peptides with enhanced proteolytic stability, improved cell permeability, and altered conformational properties. The allyl group offers a versatile protecting group strategy, as it can be removed under mild conditions, orthogonal to many other protecting groups used in peptide chemistry.

This document outlines a detailed experimental protocol based on established solid-phase N-methylation methodologies. It also includes a structured presentation of expected data and a visual representation of the synthetic workflow to aid in the practical implementation of this synthesis.

Experimental Protocol

The proposed synthesis of this compound is adapted from solid-phase methodologies that utilize a temporary resin support for the protection of the carboxylic acid, facilitating purification. One such common approach involves the use of 2-chlorotrityl chloride (2-CTC) resin.

Materials:

  • Fmoc-Asp(OAll)-OH

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Methanol (MeOH)

  • Acetic acid

  • Trifluoroethanol (TFE)

  • Hexafluoroisopropanol (HFIP)

  • Diethyl ether

Procedure:

  • Loading of Fmoc-Asp(OAll)-OH onto 2-CTC Resin:

    • Swell the 2-CTC resin in anhydrous DCM for 30 minutes.

    • Dissolve Fmoc-Asp(OAll)-OH (3 equivalents relative to resin loading) in anhydrous DCM.

    • Add DIPEA (9 equivalents) to the amino acid solution.

    • Add the amino acid solution to the swollen resin and stir at room temperature for 2-4 hours.

    • To cap any remaining reactive sites on the resin, add a small amount of methanol and stir for 15 minutes.

    • Filter the resin and wash sequentially with DCM, DMF, and DCM.

    • Dry the resin under vacuum.

  • N-Methylation:

    • Swell the Fmoc-Asp(OAll)-O-CTC resin in anhydrous DMF.

    • In a separate flask, prepare the methylating agent solution. A common method is the use of methyl iodide or dimethyl sulfate. For this procedure, we will outline the use of methyl iodide with a suitable base.

    • Suspend the resin in anhydrous DMF.

    • Add a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide (5-10 equivalents) to the resin suspension and stir for 30 minutes at 0°C.

    • Add methyl iodide (10-20 equivalents) and allow the reaction to warm to room temperature and stir for 12-24 hours.

    • The progress of the methylation can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by HPLC or LC-MS.

    • Repeat the methylation step if necessary to drive the reaction to completion.

    • After completion, filter the resin and wash thoroughly with DMF, DCM, and MeOH.

  • Cleavage from Resin:

    • Wash the N-methylated resin with DCM.

    • Prepare a cleavage cocktail. For the 2-CTC resin, a mild acidic solution is sufficient to cleave the product while keeping the Fmoc and OAll groups intact. A solution of acetic acid/TFE/DCM (e.g., 2:2:6 v/v/v) or HFIP in DCM can be used.

    • Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail or DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by precipitation from a solution (e.g., dissolved in a minimal amount of DCM and precipitated with cold diethyl ether) or by flash column chromatography on silica gel.

    • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and analytical data for the starting material and the final product.

ParameterFmoc-Asp(OAll)-OHThis compound (Expected)
CAS Number 146982-24-3N/A
Molecular Formula C₂₂H₂₁NO₆C₂₃H₂₃NO₆
Molecular Weight 395.41 g/mol 409.44 g/mol
Appearance White to off-white solidWhite to off-white solid
Purity (HPLC) ≥98%>95% (after purification)
¹H NMR Consistent with structureShift of α-proton, appearance of N-methyl singlet (~2.8-3.2 ppm)
Mass Spec (ESI-MS) [M-H]⁻ at m/z 394.1[M-H]⁻ at m/z 408.1

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed solid-phase synthesis of this compound.

Synthesis_Workflow Start Fmoc-Asp(OAll)-OH Step1 Resin Loading (DCM, DIPEA) Start->Step1 Resin 2-CTC Resin Resin->Step1 LoadedResin Fmoc-Asp(OAll)-O-CTC Step1->LoadedResin Step2 N-Methylation (DMF, Base, MeI) LoadedResin->Step2 MethylatedResin Fmoc-N-Me-Asp(OAll)-O-CTC Step2->MethylatedResin Step3 Cleavage (AcOH/TFE/DCM) MethylatedResin->Step3 CrudeProduct Crude Product Step3->CrudeProduct Step4 Purification CrudeProduct->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Solid-phase synthesis workflow for this compound.

A Technical Guide to Fmoc-N-Me-Asp(OAll)-OH: Synthesis, Properties, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-N-Me-Asp(OAll)-OH, a specialized amino acid derivative for peptide synthesis. The document details its chemical properties, provides hypothetical yet standard experimental protocols for its synthesis and incorporation into peptide chains, and discusses its applications in drug development.

Introduction: The Significance of N-Methylated Amino Acids

N-methylation of amino acids is a critical modification in peptide chemistry, often leading to enhanced therapeutic properties. The introduction of a methyl group to the amide nitrogen can significantly increase a peptide's resistance to enzymatic degradation by proteases, thereby improving its in vivo half-life.[1][2] Furthermore, N-methylation can influence the peptide's conformation, which may lead to improved binding affinity and selectivity for its biological target.[2] The use of N-methylated amino acids like this compound provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates.[3]

The subject of this guide, this compound, combines the benefits of N-methylation with an orthogonal allyl (All) protecting group on the side-chain carboxyl group. The fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary N-terminal protecting group, which can be removed under mild basic conditions. The O-allyl ester is stable to these conditions, allowing for selective deprotection of the side chain at a later stage using palladium-based catalysts.[4] This orthogonality is highly advantageous for the synthesis of complex peptides, such as cyclic or branched peptides, where side-chain modifications are required.

Physicochemical and Analytical Data

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for closely related compounds.

PropertyValueReference
CAS Number 2298323-86-9[5]
Molecular Formula C23H23NO6
Molecular Weight 409.43 g/mol
Appearance White to off-white solid (predicted)
Purity ≥97% (typical for similar compounds)
Solubility Soluble in DMF, NMP, DCM (predicted)

Table 1: Physicochemical Properties of this compound.

For comparison, the non-methylated analogue, Fmoc-Asp(OAll)-OH (CAS: 146982-24-3), is a white solid with a melting point of 113-119 °C and an optical activity of [α]20/D −27±2° (c = 1% in DMF).[6] It is expected that this compound would exhibit similar physical properties.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and use of this compound based on established methods in peptide chemistry.

On-Resin Synthesis of this compound

A common strategy for preparing Fmoc-N-methylated amino acids is through on-resin methylation of the corresponding Fmoc-amino acid. The Biron-Kessler method, which utilizes a temporary 2-nitrobenzenesulfonyl (o-NBS) protecting group on the amine to facilitate methylation, is a widely adopted procedure.[7]

Materials:

  • Fmoc-Asp(OAll)-OH

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfide (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Loading of Fmoc-Asp(OAll)-OH onto 2-CTC Resin: Swell 2-CTC resin in DCM for 30 minutes. In a separate vessel, dissolve 2 equivalents of Fmoc-Asp(OAll)-OH and 4 equivalents of DIPEA in DCM. Add the amino acid solution to the swollen resin and agitate for 2 hours. Cap any unreacted sites on the resin with methanol/DIPEA in DCM (8:1:1) for 30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin extensively with DMF and DCM.

  • Nosylation: Swell the resin in DMF. In a separate vessel, dissolve 3 equivalents of o-NBS-Cl and 6 equivalents of 2,4,6-collidine in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • N-Methylation: Suspend the resin in DMF. Add 10 equivalents of DBU and 10 equivalents of DMS or MeI. Shake the reaction mixture for 1-2 hours. Repeat this step if methylation is incomplete as monitored by a test cleavage and HPLC-MS analysis. Wash the resin with DMF and DCM.

  • Nosyl Deprotection: Treat the resin with a solution of 5 equivalents of β-mercaptoethanol and 2.5 equivalents of DBU in DMF for 30 minutes. Repeat this step once. Wash the resin with DMF and DCM.

  • Fmoc Protection: Treat the resin with 3 equivalents of Fmoc-OSu and 6 equivalents of DIPEA in DMF for 2 hours to re-introduce the Fmoc group. Wash the resin with DMF and DCM.

  • Cleavage from Resin: Cleave the this compound from the 2-CTC resin using a mild solution of 1% TFA in DCM. Perform multiple short treatments (e.g., 5 x 2 minutes) and collect the filtrate in a flask containing a weak base (e.g., pyridine) to neutralize the TFA. Evaporate the solvent to obtain the crude product. Purify by flash chromatography.

G cluster_synthesis On-Resin Synthesis of this compound Resin 2-CTC Resin Load Load Fmoc-Asp(OAll)-OH Resin->Load Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Load->Fmoc_Deprotection Nosylation Nosylation (o-NBS-Cl) Fmoc_Deprotection->Nosylation Methylation N-Methylation (DBU, MeI) Nosylation->Methylation Nosyl_Deprotection Nosyl Deprotection (β-mercaptoethanol, DBU) Methylation->Nosyl_Deprotection Fmoc_Protection Fmoc Protection (Fmoc-OSu) Nosyl_Deprotection->Fmoc_Protection Cleavage Cleavage from Resin (1% TFA in DCM) Fmoc_Protection->Cleavage Product This compound Cleavage->Product

Caption: Workflow for the on-resin synthesis of this compound.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-protected amino acids

  • Peptide synthesis resin (e.g., Rink Amide, Wang)

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • 20% Piperidine in DMF

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4)

  • Scavenger for allyl deprotection (e.g., Phenylsilane, Morpholine)

  • TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash with DMF.

  • Coupling of this compound: Pre-activate a solution of 3 equivalents of this compound, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 2 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the coupling reaction using a ninhydrin test (note: N-methylated amines give a weak color). Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Orthogonal Deprotection of O-allyl Group (if required on-resin): Swell the resin in DCM. Add a solution of 3-5 equivalents of Pd(PPh3)4 and 20-30 equivalents of a scavenger (e.g., phenylsilane) in DCM. React for 2 hours under an inert atmosphere. Wash the resin thoroughly with DCM, DMF, and a chelating wash (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.

  • Final Cleavage and Deprotection: After completion of the sequence, wash the resin with DCM and dry. Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

G cluster_spps Incorporation of this compound in SPPS Start Peptide Resin (with free N-terminus) Couple Couple This compound Start->Couple Wash1 Wash Couple->Wash1 Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotect Wash2 Wash Fmoc_Deprotect->Wash2 Elongate Continue Chain Elongation Wash2->Elongate Allyl_Deprotect Selective OAll Deprotection (Pd(PPh3)4, Scavenger) Elongate->Allyl_Deprotect Final_Cleavage Final Cleavage (TFA Cocktail) Elongate->Final_Cleavage Side_Chain_Mod On-Resin Side-Chain Modification Allyl_Deprotect->Side_Chain_Mod Side_Chain_Mod->Final_Cleavage Peptide Purified Peptide Final_Cleavage->Peptide

Caption: Workflow for SPPS incorporating this compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for the synthesis of complex and therapeutically relevant peptides.

  • Enhanced Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, leading to a longer in vivo half-life.[1][2]

  • Conformational Control: The N-methylation restricts the conformational freedom of the peptide backbone, which can be exploited to lock the peptide into a bioactive conformation, potentially increasing its potency and receptor selectivity.

  • Orthogonal Chemistry for Complex Peptides: The allyl protecting group on the aspartic acid side chain is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage (if a TFA-labile resin is not used for cleavage of the protected peptide). This allows for the selective deprotection of the side chain on the solid support, enabling the synthesis of:

    • Cyclic peptides: On-resin head-to-tail or side-chain-to-side-chain cyclization can be performed after selective deprotection of the allyl group and the N-terminal Fmoc group.

    • Branched peptides: The deprotected side-chain carboxyl group can serve as an attachment point for another peptide chain.

    • Peptide conjugates: The side chain can be modified with other molecules such as fluorophores, chelating agents for imaging, or polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.

Conclusion

This compound is a specialized amino acid derivative that offers significant advantages for the synthesis of modified peptides with improved therapeutic potential. While its direct synthesis and application data are not extensively documented, established protocols for N-methylation and orthogonal protection strategies in solid-phase peptide synthesis provide a clear roadmap for its utilization. The combination of enhanced proteolytic stability conferred by the N-methyl group and the synthetic versatility offered by the O-allyl protecting group makes it a powerful tool for researchers and scientists in the field of drug discovery and development. As the demand for more stable and potent peptide therapeutics grows, the application of such custom-designed amino acid building blocks will undoubtedly become increasingly important.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fmoc-N-Me-Asp(OAll)-OH: Physicochemical Properties and Synthetic Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, an N-methylated amino acid derivative utilized in peptide synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for the closely related and more extensively characterized analogues: Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH. The properties of the target molecule are inferred based on the established characteristics of these related compounds and general principles of organic chemistry.

Core Physicochemical Properties

The introduction of a methyl group on the amide nitrogen of an amino acid can significantly influence the resulting peptide's conformation and proteolytic stability. The properties of this compound are expected to be an amalgamation of the characteristics of its parent non-methylated compound and its N-methylated counterpart with a different side-chain protecting group.

Data Presentation: A Comparative Analysis

The following table summarizes the known physical and chemical properties of Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH, alongside predicted properties for this compound.

PropertyFmoc-Asp(OAll)-OHFmoc-N-Me-Asp(OtBu)-OHThis compound (Predicted)
Molecular Formula C₂₂H₂₁NO₆[1][2][3][4]C₂₄H₂₇NO₆[5]C₂₃H₂₃NO₆
Molecular Weight 395.41 g/mol [1][2][3][4]425.47 g/mol [5]409.43 g/mol
Appearance White to off-white solid/crystalline powder[3][6]Powder or crystalsWhite to off-white solid
Melting Point 111-119 °C[1][4]135-140 °CExpected to be in a similar range, likely between 120-150 °C
Solubility Slightly soluble in water[1][6][7]. Soluble in DMSO and DMF[3].Soluble in DMF[5].Slightly soluble in water, soluble in organic solvents like DMF, DMSO, and DCM.
Optical Activity [α]20/D −27±2°, c = 1% in DMF[4][α]22/D -39.0°, c = 0.5% in DMFExpected to have a specific rotation, but the exact value is undetermined.
Storage Temperature 2-8°C[1][4]2-8°C2-8°C

Synthesis and Experimental Protocols

The synthesis of this compound is not widely documented in commercial catalogs, suggesting it may require custom synthesis. A plausible synthetic route can be adapted from established protocols for the N-methylation of Fmoc-amino acids.

Proposed Synthetic Workflow

A general strategy for the synthesis of Fmoc-N-methylated amino acids involves the use of a solid support, such as 2-chlorotrityl chloride (2-CTC) resin, to temporarily protect the carboxylic acid.[8]

G A 1. Immobilization Fmoc-Asp(OAll)-OH on 2-CTC resin B 2. Fmoc Deprotection Piperidine in DMF A->B C 3. Sulfonylation o-NBS-Cl, Collidine in DCM B->C D 4. N-Methylation (Me)2SO4 or MeI, MTBD in THF C->D E 5. o-NBS Deprotection HSCH2CH2OH, DBU in DMF D->E F 6. Fmoc Protection Fmoc-OSu in DCM E->F G 7. Cleavage from Resin TFA/DCM F->G H Purified this compound G->H

Caption: Proposed workflow for the solid-phase synthesis of this compound.

Detailed Methodologies:
  • Resin Loading: Fmoc-Asp(OAll)-OH is attached to the 2-CTC resin using a suitable base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM).[8]

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of piperidine in dimethylformamide (DMF).[9]

  • Sulfonylation: The free amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base like collidine.[8]

  • N-Methylation: The N-methylation is achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).[8]

  • o-NBS Deprotection: The o-NBS group is removed using a thiol, such as β-mercaptoethanol, and a base like DBU.[8]

  • Fmoc Re-protection: The now N-methylated secondary amine is re-protected with an Fmoc group using Fmoc-O-succinimide (Fmoc-OSu).

  • Cleavage: The final product is cleaved from the resin using a solution of trifluoroacetic acid (TFA) in DCM.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for the synthesis of peptides with enhanced properties. The N-methylation provides resistance to enzymatic degradation, while the allyl side-chain protecting group offers an orthogonal deprotection strategy.[5][10]

Fmoc-SPPS Workflow

The general workflow for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support is as follows:

G cluster_0 A Resin-Bound Peptide (Free N-terminus) C Coupling A->C B This compound Activation (e.g., HBTU/DIEA) B->C D Washing C->D E Fmoc Deprotection (Piperidine/DMF) D->E F Washing E->F H Final Cleavage and Deprotection E->H Final residue G Next Fmoc-AA Coupling Cycle F->G Repeat for next amino acid I Purified Peptide H->I

Caption: General cycle for Fmoc solid-phase peptide synthesis.

Orthogonal Deprotection of the Allyl Group

The allyl ester on the aspartic acid side chain is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage (if a TFA-labile linker is used). It can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. This orthogonality allows for selective modification of the aspartic acid side chain while the peptide is still on the resin or after cleavage.[10]

Conclusion

This compound is a specialized amino acid derivative with significant potential in the synthesis of complex and proteolytically stable peptides. While direct experimental data is scarce, its properties and reactivity can be reliably predicted based on well-characterized analogues. The combination of N-methylation and an orthogonally protected side chain makes it a powerful tool for drug discovery and development professionals engaged in peptide-based therapeutics. Further research into the synthesis and characterization of this compound is warranted to fully explore its applications.

References

An In-depth Technical Guide to Allyl Protection in Fmoc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the theory and application of allyl-based protecting groups in conjunction with Fmoc-based solid-phase peptide synthesis (SPPS). Allyl protecting groups offer a valuable orthogonal strategy, enabling the synthesis of complex peptides, including cyclic and branched structures, which are of significant interest in drug discovery and development.

Introduction to Allyl Protection Strategy

In Fmoc-based SPPS, the α-amino group of amino acids is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Side chains of reactive amino acids are protected by acid-labile groups, most commonly tert-butyl (tBu) derivatives. Allyl-based protecting groups introduce a third dimension of orthogonality, as they are stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for tBu removal and cleavage from the resin (e.g., trifluoroacetic acid, TFA)[1][2][3].

The removal of allyl protecting groups is achieved under mild, neutral conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger[1][4]. This unique cleavage mechanism allows for selective deprotection of side chains on the solid support, facilitating on-resin modifications such as cyclization, branching, or the attachment of labels[5][6].

Key Advantages of Allyl Protection:

  • Orthogonality: Fully orthogonal to both Fmoc and tBu protecting groups, allowing for selective deprotection[1][7].

  • Mild Cleavage Conditions: Removal is performed under neutral conditions, preserving the integrity of the peptide chain and other protecting groups[1].

  • Versatility: A variety of allyl-based groups can be used to protect different functional moieties[1][8].

  • Enabling Complex Peptide Architectures: Crucial for the synthesis of cyclic peptides (head-to-tail or side-chain-to-side-chain), branched peptides, and peptides with post-synthesis modifications[9][10].

Types of Allyl Protecting Groups in Peptide Synthesis

Allyl-based protecting groups can be applied to various amino acid side-chain functionalities. The choice of the specific allyl group depends on the functional group to be protected.

Functional GroupAmino Acid ExamplesAllyl Protecting GroupAbbreviation
Carboxylic AcidAspartic Acid (Asp), Glutamic Acid (Glu)Allyl esterOAll
AmineLysine (Lys), Ornithine (Orn)AllyloxycarbonylAlloc
HydroxylSerine (Ser), Threonine (Thr), Tyrosine (Tyr)Allyl etherAll
ThiolCysteine (Cys)Allyl thioether-
ImidazoleHistidine (His)N-π-allylAll

Table 1: Common Allyl Protecting Groups for Amino Acid Side Chains.[1][8]

The Chemistry of Allyl Deprotection

The central reaction for the removal of allyl protecting groups is a palladium(0)-catalyzed allylic substitution. The process involves the formation of a π-allylpalladium complex, which is then attacked by a nucleophilic scavenger, releasing the deprotected functional group and forming an allylated scavenger.

AllylDeprotectionMechanism

A variety of scavengers can be employed for this reaction, each with its own advantages. The choice of scavenger can influence the reaction kinetics and the potential for side reactions.

ScavengerTypical ConditionsNotes
Phenylsilane (PhSiH₃)10-20 eq. in DCM or DMFNeutral conditions, efficient, and commonly used[10][11][12].
Morpholine10-20 eq. in DMFBasic, can cause Fmoc removal if not carefully controlled.
Tributyltin hydride (HSnBu₃)Catalytic Pd, in DCMEffective but raises toxicity concerns due to tin residues[4][13].
Sulfinic acids (e.g., benzenesulfinic acid)Catalytic Pd, in various solventsHighly effective for carbon-oxygen bond cleavage[14].
Dimethylamine borane complex4 eq. scavenger, 0.1 eq. Pd(PPh₃)₄Non-basic conditions, useful alternative[10].

Table 2: Common Scavengers for Allyl Deprotection.

Experimental Protocols

The following sections provide generalized protocols for the introduction and removal of allyl protecting groups. Researchers should optimize these conditions for their specific peptide sequence and scale.

The synthesis of allyl-protected Fmoc-amino acids is a prerequisite for their incorporation into SPPS. For example, Fmoc-Asp(OAll)-OH can be synthesized from Fmoc-Asp-OH by esterification with allyl alcohol. Similarly, Fmoc-Lys(Alloc)-OH is prepared by reacting Fmoc-Lys-OH with allyl chloroformate under basic conditions[1].

This protocol describes the selective deprotection of an allyl or alloc group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing an allyl/alloc-protected residue.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Phenylsilane (PhSiH₃).

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Nitrogen or Argon gas.

Procedure:

  • Swell the peptide-resin in DCM or DMF for 30-60 minutes.

  • Prepare a deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1-0.25 eq.) and phenylsilane (15-25 eq.) in DCM or DMF. Note: The palladium catalyst is sensitive to air and should be handled under an inert atmosphere for best results, though successful deprotections under atmospheric conditions have been reported[15][16].

  • Drain the solvent from the swollen resin.

  • Add the deprotection solution to the resin and shake or agitate the mixture at room temperature.

  • Monitor the reaction for completion (typically 1-2 hours). The reaction can be repeated to ensure complete removal.

  • Once the deprotection is complete, drain the reaction mixture and wash the resin extensively with DCM, DMF, and a solution of 0.5% diisopropylethylamine (DIPEA) in DMF to remove residual palladium catalyst[6]. Further washes with a solution of sodium diethyldithiocarbamate in DMF can also be effective for palladium scavenging[6].

Microwave-Assisted Deprotection: To accelerate the deprotection, microwave heating can be employed. A typical protocol involves two 5-minute irradiations at 38°C, which has been shown to achieve >98% purity in deprotection[5][11][16]. This method can be more efficient and use fewer reagents[5][11].

SPPS_Workflow_Allyl

Challenges and Considerations

While a powerful tool, the use of allyl protecting groups comes with several considerations:

  • Palladium Contamination: Residual palladium can interfere with subsequent synthetic steps and biological assays. Thorough washing and the use of specific palladium scavengers are crucial[17][18].

  • Catalyst Sensitivity: Pd(PPh₃)₄ can be sensitive to oxidation, although studies have shown that deprotection can be successful under atmospheric conditions, especially with microwave heating[15][16].

  • Side Reactions: Incomplete deprotection can lead to heterogeneous peptide populations. Additionally, certain scavengers may have compatibility issues with other functional groups on the peptide. For instance, the use of hydrazine to remove Dde or ivDde protecting groups can reduce the double bond of the allyl group if not carefully controlled.

Conclusion

Allyl protecting groups represent a cornerstone of modern peptide chemistry, providing an essential orthogonal protection strategy in Fmoc-based SPPS. Their ability to be selectively removed under mild, neutral conditions has enabled the synthesis of a wide array of complex peptides that would otherwise be inaccessible. For researchers and drug developers, mastering the use of allyl protection opens the door to novel peptide therapeutics with enhanced stability and activity, such as cyclic and branched peptides. A thorough understanding of the deprotection chemistry, careful selection of reagents, and meticulous purification are key to successfully implementing this powerful synthetic tool.

References

The Guardian of the Chain: How N-Methylation Fortifies Peptides Against Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role of N-Methylated Amino Acids in Enhancing Peptide Stability

In the landscape of therapeutic peptide development, the inherent instability of these molecules presents a formidable challenge. Susceptibility to proteolytic degradation significantly curtails their in vivo half-life and bioavailability, limiting their clinical utility. A key strategy to surmount this hurdle lies in the strategic modification of the peptide backbone, with N-methylation of amino acids emerging as a powerful and versatile tool. This technical guide delves into the core principles of how N-methylation enhances peptide stability, providing a comprehensive overview of its mechanisms, experimental validation, and practical applications in drug design and development.

The Shielding Effect: Mechanisms of Enhanced Stability

N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen atom of a peptide bond, imparts a profound influence on the physicochemical properties of a peptide. This seemingly minor modification introduces a steric shield that directly hinders the approach of proteolytic enzymes. The methyl group obstructs the recognition sites and catalytic residues of proteases, effectively reducing the peptide's susceptibility to enzymatic cleavage.

Beyond steric hindrance, N-methylation also induces significant conformational changes in the peptide backbone. The introduction of a methyl group can favor a cis amide bond conformation over the more common trans configuration. This alteration in local geometry can propagate along the peptide chain, leading to a more rigid and folded structure that is less accessible to proteases. This conformational rigidity not only enhances proteolytic resistance but can also pre-organize the peptide into its bioactive conformation, potentially improving receptor binding affinity and selectivity.[1][2]

Quantifying the Gains: N-Methylation and Peptide Half-Life

The theoretical benefits of N-methylation are borne out by a growing body of experimental evidence. Quantitative studies consistently demonstrate a significant increase in the in vivo and in vitro half-life of peptides upon N-methylation. These studies often involve incubating the peptide in biological matrices such as human serum or plasma and monitoring its degradation over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

Peptide/AnalogModificationMatrixHalf-life (t½)Reference
Ghrelin(1-8) analogNon-methylatedHuman Serum< 1 hour[3][4]
Ghrelin(1-8) analog 21N-methylatedHuman Serum> 24 hours[3][4]
Linear RGD peptideNon-methylatedpH 7 Buffer~30 times less stable than cyclic counterpart[5]
Cyclic RGD peptideNon-methylatedpH 7 Buffer~30 times more stable than linear counterpart[5]
Non-methylated compound 1Non-methylatedPancreatin in buffer~50% degradation after 8 hours[6]
N-methyl analogue 2N-methylatedPancreatin in buffer~20% degradation after 8 hours[6]
N-methyl analogue 3N-methylatedPancreatin in buffer~10% degradation after 8 hours[6]
N-methyl analogue 4N-methylatedPancreatin in buffer~5% degradation after 8 hours[6]
N-methyl analogue 5N-methylatedPancreatin in buffer~2% degradation after 8 hours[6]

Table 1: Comparative stability of N-methylated and non-methylated peptides.

Experimental Validation: Protocols for Assessing Peptide Stability

The evaluation of peptide stability is a critical step in the drug development process. A variety of in vitro and in vivo methods are employed to quantify the rate and extent of peptide degradation.

In Vitro Stability Assay in Human Plasma/Serum

A widely used method to assess the proteolytic stability of peptides involves their incubation in human plasma or serum, which contains a complex mixture of proteases.

Protocol:

  • Peptide Preparation: A stock solution of the peptide is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentration in the plasma or serum.

  • Incubation: The peptide-plasma/serum mixture is incubated at 37°C with gentle agitation. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching and Protein Precipitation: The enzymatic degradation is stopped at each time point by adding a quenching solution, typically an organic solvent like acetonitrile or a strong acid like trichloroacetic acid. This step also serves to precipitate the abundant plasma proteins.

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant containing the remaining intact peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).

  • Data Analysis: The peak area of the intact peptide at each time point is quantified. The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.

Stability Assay with Specific Proteases

To understand the susceptibility of a peptide to specific enzymes, stability assays can be performed using isolated proteases such as trypsin or chymotrypsin.

Protocol:

  • Reaction Setup: The peptide is incubated with a specific protease in a suitable buffer at the optimal pH and temperature for the enzyme's activity.

  • Time Course Sampling: Aliquots are removed at different time intervals.

  • Enzyme Inactivation: The reaction is stopped by adding a protease inhibitor or by heat inactivation.

  • Analysis: The amount of intact peptide remaining is quantified by RP-HPLC or other analytical techniques.

Visualizing the Impact: N-Methylation in Action

The influence of N-methylation extends beyond simply enhancing stability; it plays a crucial role in modulating the biological activity of peptides, including their interactions with receptors and enzymes.

N-Methylated Peptides and G-Protein Coupled Receptor (GPCR) Signaling

N-methylated peptides have been successfully developed as potent and selective ligands for GPCRs. For instance, N-methylated analogs of ghrelin have been shown to activate the ghrelin receptor (GHSR), a GPCR that plays a key role in appetite regulation.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-Me-Ghrelin N-Methylated Ghrelin Analog GPCR Ghrelin Receptor (GHSR) N-Me-Ghrelin->GPCR Binding G_protein Gq/11 Protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca ER->Ca Release Ca->PKC Activation Cellular_Response Cellular Response (e.g., Appetite Stimulation) PKC->Cellular_Response Phosphorylation of target proteins

Activation of the Ghrelin Receptor by an N-Methylated Analog.
N-Methylated Peptides as Enzyme Inhibitors

The conformational constraints imposed by N-methylation can be exploited to design potent and selective enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, N-methylated peptides can bind tightly to the active site of an enzyme, blocking its catalytic activity.

Enzyme_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition by N-Methylated Peptide Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binding Substrate Substrate Substrate->Enzyme ES_Complex->Enzyme Release Product Product ES_Complex->Product Enzyme_I Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex Binding Inhibitor N-Methylated Peptide Inhibitor Inhibitor->Enzyme_I

Competitive Inhibition of an Enzyme by an N-Methylated Peptide.

Practical Considerations in Peptide Design

While N-methylation is a powerful tool, its application requires careful consideration. The position and number of N-methylated residues can significantly impact not only stability but also biological activity. A systematic "N-methyl scan," where each amino acid in a peptide sequence is individually replaced with its N-methylated counterpart, is often employed to identify the optimal modification strategy.

Furthermore, the synthesis of N-methylated peptides can be more challenging than that of their unmodified counterparts due to the increased steric hindrance of the N-methylated amino group, which can lead to lower coupling efficiencies during solid-phase peptide synthesis (SPPS). Specialized coupling reagents and optimized protocols are often necessary to achieve high yields and purity.[7][8][9][10]

Conclusion

N-methylation of amino acids represents a cornerstone strategy in the development of stable and effective peptide therapeutics. By providing a steric shield against proteolytic enzymes and inducing favorable conformational changes, N-methylation significantly enhances the in vivo half-life and bioavailability of peptides. The ability to quantify these stability gains through robust experimental protocols allows for the rational design of next-generation peptide drugs. As our understanding of the intricate interplay between N-methylation, peptide conformation, and biological activity continues to grow, so too will the potential to unlock the full therapeutic promise of peptides.

References

Navigating the Landscape of Fmoc-N-Me-Asp(OAll)-OH: A Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility and stability of the N-methylated, allyl-protected aspartic acid derivative, Fmoc-N-Me-Asp(OAll)-OH. It is important to note that publicly available data specifically for this compound is scarce. To provide a comprehensive resource, this document outlines the known properties of its close structural analogs: the non-N-methylated Fmoc-Asp(OAll)-OH and the N-methylated, tert-butyl-protected Fmoc-N-Me-Asp(OtBu)-OH .

By examining these related compounds, researchers can infer a reasonable starting point for handling and experimentation with this compound. Furthermore, this guide provides general principles of how N-methylation impacts the physicochemical properties of amino acid derivatives and offers detailed, generic protocols for determining the solubility and stability of novel compounds such as this compound.

The Impact of N-Methylation: General Principles

N-methylation is a common strategy in peptide and medicinal chemistry to enhance the pharmacological properties of a molecule. The introduction of a methyl group on the amide nitrogen can induce significant changes in a compound's solubility and stability.

Solubility: The effect of N-methylation on solubility can be complex. While it increases the lipophilicity of a molecule, it can also disrupt the planarity of amide bonds, potentially increasing the water-accessible polar surface area.[1] This can lead to an overall increase in aqueous solubility.[2][3][4] Theoretical studies have shown that for several amino acid derivatives, N-methylation leads to a more negative Gibbs free energy of solvation (ΔGsolv), indicating greater water solubility.[5]

Stability: A primary reason for N-methylation is to enhance metabolic stability. The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond less susceptible to enzymatic cleavage.[6][7] This modification is known to improve the proteolytic stability of peptides, a crucial factor in drug development.[8]

Physicochemical Properties of Analogous Compounds

The following tables summarize the available data for Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH to serve as a reference for estimating the properties of this compound.

Table 1: Solubility Data of Analogous Compounds
CompoundSolventSolubilityReference
Fmoc-Asp(OAll)-OH WaterSlightly soluble / Soluble in 1% acetic acid[9][10]
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)100 mg/mL (ultrasonication may be needed)[11]
MethanolSoluble
DichloromethaneSoluble
Fmoc-N-Me-Asp(OtBu)-OH WaterSoluble in water or 1% acetic acid[12]
Dimethylformamide (DMF)Soluble (0.5% solution for optical activity measurement)[6]
Dimethyl sulfoxide (DMSO)100 mg/mL (ultrasonication may be needed)[13]
Table 2: Stability and Storage Recommendations for Analogous Compounds
CompoundFormStorage TemperatureDurationReference
Fmoc-Asp(OAll)-OH Powder-20°C3 years[11]
2-8°C / 4°C2 years[11][14]
In Solvent-80°C6 months[11]
-20°C1 month[11]
Fmoc-N-Me-Asp(OtBu)-OH Powder-20°C3 years[13]
2-8°C / 4°C2 years[6][13]
In Solvent-80°C6 months[13]
-20°C1 month[13]

Visualizing the Core Structure and Experimental Workflow

To aid in the conceptualization of this compound and the process of its characterization, the following diagrams are provided.

Figure 1: Structure of this compound cluster_Fmoc Fmoc Group cluster_Asp N-Me-Asp(OAll) Core Fmoc Fmoc Asp N-CH3 α-C COOH β-COO-All Fmoc->Asp:N Amide Bond Figure 2: Workflow for Solubility & Stability Assessment cluster_solubility Solubility Determination cluster_stability Stability Assessment Sol_Start Prepare Saturated Solutions Sol_Equilibrate Equilibrate (e.g., 24h) Sol_Start->Sol_Equilibrate Sol_Separate Separate Solid & Supernatant Sol_Equilibrate->Sol_Separate Sol_Analyze Analyze Supernatant (e.g., HPLC, UV-Vis) Sol_Separate->Sol_Analyze Sol_Quantify Quantify Concentration Sol_Analyze->Sol_Quantify Stab_Start Prepare Stock Solution Stab_Incubate Incubate under Test Conditions (pH, Temp) Stab_Start->Stab_Incubate Stab_Sample Sample at Time Points Stab_Incubate->Stab_Sample Stab_Analyze Analyze for Degradation (e.g., HPLC) Stab_Sample->Stab_Analyze Stab_Kinetics Determine Degradation Kinetics Stab_Analyze->Stab_Kinetics

References

Navigating the Synthesis and Application of N-Methylated Aspartic Acid Derivatives: A Technical Guide to Fmoc-N-Me-Asp(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Utilization of Fmoc-N-Me-Asp(OAll)-OH and its Commercially Available Analogs.

This technical guide addresses the current commercial landscape and provides a detailed synthetic pathway for this compound, a specialized amino acid derivative of significant interest in peptide-based drug discovery. Due to its unique structural features—combining the temporary Fmoc N-terminal protecting group, a backbone N-methylation, and an allyl (OAll) side-chain protecting group—this compound offers valuable properties for synthesizing peptides with enhanced stability and conformational control.

Commercial Availability: A Scarcity of Direct Sources

A thorough market survey reveals that This compound is not a readily available catalog item from major chemical suppliers. Researchers seeking this specific derivative will likely need to pursue custom synthesis or prepare it in-house.

However, two closely related and commercially available analogs serve as important starting materials or alternative building blocks: Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH . Understanding the properties and suppliers of these compounds is crucial for any research program involving N-methylated aspartic acid residues.

Commercially Available Analogs

The following tables summarize the key quantitative data for the most relevant commercially available aspartic acid derivatives.

Table 1: Specifications of Fmoc-Asp(OAll)-OH

PropertyValueReferences
CAS Number 146982-24-3[1][2][3]
Molecular Formula C₂₂H₂₁NO₆[1][2][3]
Molecular Weight 395.41 g/mol [1][2]
Purity (typical) ≥98.0% (HPLC)[1]
Melting Point 111-119 °C[1][2]
Optical Rotation [α]20/D −27±2°, c = 1% in DMF
Storage Temperature 2-8°C[1][2][3]

Table 2: Specifications of Fmoc-N-Me-Asp(OtBu)-OH

PropertyValueReferences
CAS Number 152548-66-8[4][5][6][7]
Molecular Formula C₂₄H₂₇NO₆[4][5][6]
Molecular Weight 425.47 g/mol [4][5]
Purity (typical) ≥97%[4][5][7]
Melting Point 135-140 °C[4][5][7]
Optical Rotation [α]22/D -39.0°, c = 0.5% in DMF[4][5][7]
Storage Temperature 2-8°C[4][5][7]

Synthetic Strategy for this compound

The synthesis of this compound can be achieved through the N-methylation of the commercially available Fmoc-Asp(OAll)-OH. Several methods for the N-methylation of Fmoc-amino acids have been reported in the literature, with the oxazolidinone formation and subsequent reductive opening being a highly efficient route.[8][9]

Synthesis_Workflow A Fmoc-Asp(OAll)-OH (Starting Material) B Formation of 5-Oxazolidinone A->B Paraformaldehyde, cat. TsOH, Toluene, Dean-Stark C Reductive Ring Opening B->C Triethylsilane (Et3SiH), Lewis Acid (e.g., AlCl3) or TFA, DCM D This compound (Final Product) C->D Aqueous workup

Figure 1. Synthetic workflow for this compound via an oxazolidinone intermediate.

Detailed Experimental Protocol

The following protocol is adapted from established methods for the N-methylation of Fmoc-amino acids.[8]

Step 1: Formation of the 5-Oxazolidinone Intermediate

  • To a solution of Fmoc-Asp(OAll)-OH (1.0 eq) in toluene, add paraformaldehyde (excess, e.g., 5-10 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure. The crude oxazolidinone is typically used in the next step without further purification.

Step 2: Reductive Opening of the Oxazolidinone

  • Dissolve the crude oxazolidinone from Step 1 in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylsilane (Et₃SiH, 2.0-3.0 eq).

  • Slowly add a Lewis acid such as aluminum chloride (AlCl₃, 1.0-1.5 eq) or trifluoroacetic acid (TFA). The use of a Lewis acid can lead to higher yields and shorter reaction times compared to TFA alone.[8]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Perform an aqueous workup: extract the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Role of Protecting Groups in Peptide Synthesis

The strategic choice of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). The protecting groups on this compound are chosen for their orthogonal deprotection chemistries, allowing for selective removal without affecting other parts of the peptide.

Protecting_Groups cluster_0 This compound cluster_1 Deprotection Conditions Fmoc Fmoc Piperidine Piperidine Fmoc->Piperidine Base-labile N-Me N-Me Stable Stable N-Me->Stable Stable during SPPS OAll OAll Pd(0) catalyst Pd(0) catalyst OAll->Pd(0) catalyst Metal-catalyzed cleavage

Figure 2. Orthogonal deprotection scheme for this compound.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the α-amino group. It is stable to acidic and mild hydrogenolysis conditions but is readily cleaved by secondary amines, typically a 20% solution of piperidine in DMF, during standard Fmoc-SPPS cycles.[1][10]

  • N-Methyl (N-Me): The methyl group on the backbone amide nitrogen is stable throughout the synthesis. Its presence can increase the proteolytic stability of the resulting peptide and can be used to modulate the peptide's conformation and bioactivity.[4][7][11]

  • OAll (Allyl ester): The allyl group protects the β-carboxyl group of the aspartic acid side chain. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions often used for cleavage from the resin. The OAll group can be selectively removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃).[12][13][14][15][16] This orthogonality allows for on-resin side-chain modification, such as lactamization or conjugation.

Conclusion

While this compound is not a commercially available reagent, this guide provides the necessary information for its successful synthesis and application. By leveraging the commercially available starting material Fmoc-Asp(OAll)-OH and employing a robust N-methylation protocol, researchers can access this valuable building block. The orthogonal protecting group strategy of this compound makes it a powerful tool for the synthesis of complex and modified peptides for a wide range of applications in drug discovery and chemical biology.

References

Fmoc-N-Me-Asp(OAll)-OH: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of safety and handling information for Fmoc-N-Me-Asp(OAll)-OH. Specific safety data for this compound is limited. Therefore, this guide is based on data for structurally similar compounds, namely Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH, as well as general best practices for handling Fmoc-protected amino acids. Researchers, scientists, and drug development professionals should always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling any chemical and perform their own risk assessment.

Hazard Identification and Classification

Table 1: GHS Hazard Classification for the Structurally Similar Compound Fmoc-Asp(OAll)-OH

Hazard ClassHazard StatementGHS Code
ExplosivesUnstable ExplosiveH200
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Specific target organ toxicity, single exposure; Respiratory tract irritationMay cause respiratory irritationH335

Source: Aggregated GHS information from 3 reports by companies to the ECHA C&L Inventory.[1]

It is important to note that this chemical does not meet GHS hazard criteria for 66.7% (2 of 3) of all reports.[1]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, appropriate personal protective equipment should be worn at all times when handling this compound and similar compounds.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the material.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator (such as an N95) is recommended.[2]

General Hygiene Practices:

  • Avoid breathing dust.[3]

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Table 2: Recommended Storage Conditions for this compound and Related Compounds

CompoundStorage TemperatureAdditional Notes
Fmoc-Asp(OAll)-OH2-8°C[2][4][5]Combustible solid.[2]
Fmoc-N-Me-Asp(OtBu)-OH0-8°C[6] or 2-8°C
Fmoc-Asp(OAll)-OH (in solution)-20°C (for 1 month) or -80°C (for 6 months)Avoid repeated freeze-thaw cycles.

General Storage Recommendations:

  • Store in a tightly sealed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of down the drain or with household waste.

Experimental Protocols

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of Fmoc-protected amino acids like this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep_sds Review SDS & Assess Risk prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe handling_weigh Weigh Compound in Vented Enclosure prep_ppe->handling_weigh handling_dissolve Dissolve in Appropriate Solvent in Fume Hood handling_weigh->handling_dissolve storage_seal Seal Container Tightly handling_dissolve->storage_seal disposal_collect Collect Waste in Labeled Container handling_dissolve->disposal_collect After Use storage_temp Store at Recommended Temperature (2-8°C) storage_seal->storage_temp disposal_dispose Dispose via Licensed Waste Contractor disposal_collect->disposal_dispose

Caption: Safe handling workflow for Fmoc-protected amino acids.

References

Spectroscopic and Synthetic Overview of Fmoc-N-Me-Asp(OAll)-OH and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data for the protected amino acid Fmoc-N-Me-Asp(OAll)-OH. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this exact compound could not be located. Its existence is confirmed by the Chemical Abstracts Service (CAS) number 2298323-86-9.

To provide valuable insights for researchers, this document presents a detailed analysis of two closely related analogues for which spectroscopic and physical data are available:

  • Fmoc-Asp(OAll)-OH : The direct precursor, lacking the N-methyl group.

  • Fmoc-N-Me-Asp(OtBu)-OH : The N-methylated analogue with a tert-butyl ester protecting the side-chain carboxyl group instead of an allyl ester.

By comparing the data from these analogues, researchers can infer the expected spectroscopic characteristics of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its analogues is presented in Table 1.

PropertyThis compoundFmoc-Asp(OAll)-OHFmoc-N-Me-Asp(OtBu)-OH
CAS Number 2298323-86-9146982-24-3[1][2][3]152548-66-8[4]
Molecular Formula C23H23NO6C22H21NO6[1][2]C24H27NO6[4]
Molecular Weight 409.43 g/mol 395.41 g/mol [2][3]425.47 g/mol [4]
Appearance Not availableWhite to off-white solid[5]Powder or crystals[4]
Melting Point Not available111-115 °C[2]135-140 °C[4]
Optical Activity Not available[α]20/D −27±2°, c=1% in DMF[3][α]22/D -39.0°, c=0.5% in DMF[4]
Storage Temperature Not available2-8°C[2]2-8°C[4]

Spectroscopic Data

While specific spectra for this compound are unavailable, the following sections detail the expected and observed spectroscopic features based on its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound was found. However, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals for the Fmoc, N-methyl, and allyl groups.

  • ¹H NMR : Key signals would include the aromatic protons of the fluorenyl group, the methine and methylene protons of the Fmoc group, a singlet for the N-methyl group (typically around 2.5-3.0 ppm), the α- and β-protons of the aspartic acid backbone, and the vinyl and methylene protons of the allyl ester group.

  • ¹³C NMR : The spectrum would show characteristic peaks for the carbonyls of the carboxyl and carbamate groups, the aromatic carbons of the Fmoc group, the N-methyl carbon, and the carbons of the allyl group.

Infrared (IR) Spectroscopy

An experimental IR spectrum for the non-N-methylated analogue, Fmoc-Asp(OAll)-OH , is available from Bio-Rad Laboratories. The expected IR absorption bands for this compound would be similar, with the addition of C-N stretching vibrations associated with the N-methyl group.

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundObserved in Fmoc-Asp(OAll)-OH
O-H stretch (Carboxylic Acid)3300-2500 (broad)Yes (data not shown)
C-H stretch (Aromatic/Alkene)3100-3000Yes (data not shown)
C-H stretch (Aliphatic)3000-2850Yes (data not shown)
C=O stretch (Carbamate)~1715Yes (data not shown)
C=O stretch (Carboxylic Acid/Ester)~1740 / ~1730Yes (data not shown)
C=C stretch (Alkene)~1645Yes (data not shown)
N-H bend (Amide II - absent in N-methylated)~1530Present (data not shown)
C-N stretch~1230Yes (data not shown)
Mass Spectrometry (MS)

No experimental mass spectrum for this compound was found. The expected exact mass can be calculated from its molecular formula, C23H23NO6.

  • Calculated Exact Mass : 409.1525 g/mol

  • Expected [M+H]⁺ : 410.1603 m/z

  • Expected [M+Na]⁺ : 432.1423 m/z

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the literature, a general and widely used method for the N-methylation of Fmoc-amino acids is the solid-phase synthesis approach. This method offers advantages in terms of purification and yield.

General Solid-Phase Synthesis of Fmoc-N-Me-Amino Acids

This protocol is adapted from established methods for the solid-phase synthesis of N-methylated amino acids.

Materials:

  • Fmoc-Asp(OAll)-OH

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-Asp(OAll)-OH in DCM with DIPEA and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with methanol/DIPEA in DCM.

  • Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF to remove the Fmoc group from the resin (this step is for peptide synthesis and is omitted for the synthesis of the amino acid itself).

  • N-Methylation:

    • Suspend the resin-bound amino acid in DMF.

    • Add a solution of methyl iodide or dimethyl sulfate and DBU in DMF.

    • Agitate for 2-4 hours. Repeat the methylation step if necessary to ensure complete reaction.

  • Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the N-methylated amino acid from the resin using a solution of 1% TFA in DCM.

  • Purification: Purify the crude product by flash chromatography or recrystallization to obtain pure this compound.

Characterization:

The final product would be characterized by:

  • RP-HPLC: To determine purity.

  • LC-MS: To confirm the molecular weight.

  • NMR (¹H and ¹³C): To confirm the structure.

Visualizations

Workflow for Solid-Phase Synthesis of this compound

The following diagram illustrates the key steps in the solid-phase synthesis of the target compound.

Synthesis_Workflow cluster_resin Solid Support (2-CTC Resin) cluster_solution Solution Phase Resin 2-CTC Resin Loaded_Resin Fmoc-Asp(OAll)-O-Resin Resin->Loaded_Resin Methylated_Resin Fmoc-N-Me-Asp(OAll)-O-Resin Loaded_Resin->Methylated_Resin  N-Methylation (CH3I, DBU, DMF) Final_Product This compound Methylated_Resin->Final_Product  Cleavage (1% TFA in DCM) Start_AA Fmoc-Asp(OAll)-OH Start_AA->Resin  Loading (DIPEA, DCM) Analyte_Relationship Target This compound (Target Compound) Analogue1 Fmoc-Asp(OAll)-OH (Non-N-methylated Analogue) Target->Analogue1 Remove N-methyl group Analogue2 Fmoc-N-Me-Asp(OtBu)-OH (Different Side-Chain Protection) Target->Analogue2 Change OAll to OtBu Analogue1->Target Add N-methyl group

References

Purity Analysis of Fmoc-N-Me-Asp(OAll)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Fmoc-N-Me-Asp(OAll)-OH, a critical building block in peptide synthesis. The purity of this reagent is paramount to ensure the integrity and quality of the final peptide product. This document is intended for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Introduction to this compound and Impurity Profile

This compound, or N-α-Fmoc-N-α-methyl-L-aspartic acid β-allyl ester, is a derivative of aspartic acid commonly used in solid-phase peptide synthesis (SPPS). The N-methylation provides resistance to enzymatic degradation and can modulate the conformational properties of the resulting peptide. The allyl protecting group on the side chain is orthogonal to the acid-labile and base-labile protecting groups, offering strategic flexibility in complex peptide synthesis.

The purity of Fmoc-amino acids is a critical parameter, as impurities can lead to the formation of truncated or modified peptide sequences.[1] Common impurities in Fmoc-amino acids include:

  • Residual free amino acids: Resulting from incomplete reaction with the Fmoc reagent, these can lead to insertions of non-Fmoc protected amino acids in the peptide chain.

  • Acetic acid and other process-related impurities: Acetic acid, often originating from ethyl acetate used during production, can cause chain termination.

  • Dipeptides and related derivatives: These can arise from side reactions during the synthesis of the amino acid derivative.

  • Enantiomeric impurities: The presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides with altered biological activity.

Analytical Techniques for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of Fmoc-amino acids.[2][3] It excels at separating the main compound from closely related impurities. A typical HPLC analysis involves a reversed-phase column and a gradient elution system.

Key Parameters for HPLC Analysis:

ParameterTypical Conditions
Column Octadecylsilane (C18) bonded silica, e.g., Sinochrom ODS-BP[3]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water[3]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile[3]
Gradient Elution A linear gradient from a lower to a higher concentration of Mobile Phase B
Flow Rate 1.0 - 2.0 mL/min[3]
Column Temperature Room temperature[3]
Detection Wavelength 220 nm and 273 nm (for the Fmoc group)[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and for detecting impurities that may not be visible by HPLC. It provides detailed information about the chemical environment of each proton in the molecule.

Key Aspects for ¹H NMR Analysis:

ParameterExpected Chemical Shifts (δ, ppm)
Fmoc group Aromatic protons typically appear between 7.2 and 7.8 ppm.
N-Methyl group A singlet around 2.7 - 3.0 ppm.
Aspartic acid backbone Protons on the α and β carbons will have characteristic shifts.
Allyl group Protons of the allyl group will show characteristic multiplets.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common technique for this type of analysis.

Expected Molecular Ion Peak:

IonExpected m/z
[M+H]⁺~438.16
[M+Na]⁺~460.14

Experimental Protocols

HPLC Purity Determination Protocol
  • Sample Preparation: Dissolve this compound in acetonitrile to a final concentration of 2-10 mg/mL.[3]

  • Chromatographic System: Utilize an HPLC system equipped with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Injection and Detection: Inject 10 µL of the sample solution and monitor the elution profile at 220 nm and 273 nm.[3][4]

  • Data Analysis: Integrate the peak areas to determine the percentage purity.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals.

  • Analysis: Compare the observed chemical shifts and integration values with the expected structure to confirm identity and identify any impurities.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile or methanol, typically at a concentration of 10-100 µg/mL.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-1000).

  • Data Analysis: Identify the molecular ion peaks corresponding to the protonated and sodiated adducts of the target compound. Search for other peaks that may indicate the presence of impurities.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the purity analysis of this compound.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC NMR NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry Dissolve->MS Purity Purity Assessment (%) HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW

Caption: Overall workflow for the purity analysis of this compound.

HPLC_Methodology start Start prep Prepare Sample (2-10 mg/mL in ACN) start->prep inject Inject 10 µL prep->inject gradient Gradient Elution (C18 Column) inject->gradient detect UV Detection (220 & 273 nm) gradient->detect integrate Integrate Peaks detect->integrate report Report Purity (%) integrate->report

Caption: Step-by-step workflow for HPLC-based purity determination.

Conclusion

The purity of this compound is a critical factor for the successful synthesis of high-quality peptides. A combination of HPLC, NMR, and MS provides a comprehensive analytical strategy to ensure the identity, purity, and structural integrity of this important building block. The detailed protocols and workflows presented in this guide offer a robust framework for researchers and quality control professionals to implement effective purity analysis.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-N-Me-Asp(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are valuable building blocks in peptide-based drug discovery, offering enhanced proteolytic stability, improved cell permeability, and the potential for modulating peptide conformation. However, the solid-phase peptide synthesis (SPPS) of N-methylated peptides presents unique challenges, primarily due to the steric hindrance of the N-methyl group, which can lead to lower coupling yields and potential side reactions.[1][2][3] This document provides a detailed protocol for the incorporation of Fmoc-N-Me-Asp(OAll)-OH into a peptide sequence using Fmoc-based SPPS. The allyl (All) protecting group for the aspartic acid side chain offers an orthogonal protection strategy, allowing for selective deprotection and on-resin modifications.[4]

Key Challenges in N-Methylated Peptide Synthesis

The primary difficulties encountered during the SPPS of peptides containing N-methylated amino acids include:

  • Low Coupling Yields: The steric bulk of the N-methyl group can significantly slow down the kinetics of the coupling reaction.[1]

  • Racemization: N-methylated amino acids can be prone to racemization during activation and coupling.[1][5]

  • Side Reactions: The presence of N-methylated residues can increase the likelihood of side reactions such as diketopiperazine formation, especially at the dipeptide stage.[1][2]

To overcome these challenges, specific coupling reagents and optimized protocols are required to ensure efficient and high-fidelity peptide synthesis.

Experimental Protocols

This section outlines the detailed methodology for the solid-phase synthesis of a peptide containing an N-methylated aspartic acid residue protected with an allyl group.

Materials and Reagents
Reagent/MaterialSupplierGrade
This compoundVariousPeptide Synthesis Grade
Rink Amide Resin (or other suitable resin)Various100-200 mesh, ~0.5 mmol/g loading
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousACS Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousProtein Sequencing Grade
1-Hydroxybenzotriazole (HOBt)VariousAnhydrous
HATUVariousPeptide Synthesis Grade
N,N-Diisopropylethylamine (DIEA)VariousPeptide Synthesis Grade
Tetrakis(triphenylphosphine)palladium(0)VariousCatalyst Grade
Phenylsilane (PhSiH3)VariousReagent Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Dithiothreitol (DTT)VariousMolecular Biology Grade
Acetic AnhydrideVariousACS Grade
PyridineVariousACS Grade
Protocol 1: Standard SPPS Cycle for Amino Acid Coupling

This protocol describes a single cycle for the addition of a standard Fmoc-protected amino acid to the growing peptide chain.

StepReagent/SolventTime
1. Resin SwellingDMF30 min
2. Fmoc Deprotection20% Piperidine in DMF2 x 10 min
3. WashingDMF (x3), DCM (x3), DMF (x3)~5 min
4. Coupling4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, 6 eq. DIEA in DMF1 - 2 hours
5. WashingDMF (x3), DCM (x3)~5 min
6. Capping (Optional)1:1:3 Acetic Anhydride:Pyridine:DMF20 min
7. WashingDMF (x3), DCM (x3)~5 min
Protocol 2: Coupling of this compound

Due to the increased steric hindrance of N-methylated amino acids, specialized coupling reagents and conditions are recommended to achieve high coupling efficiency.[1][3][5]

StepReagent/SolventTime
1. Pre-activation4 eq. This compound, 4 eq. HATU, 8 eq. DIEA in DMF5 min
2. CouplingAdd pre-activated solution to the resin2 - 4 hours
3. WashingDMF (x3), DCM (x3), DMF (x3)~5 min
4. Coupling TestBromophenol Blue test (Kaiser test is not reliable for N-methylated amines)[3]~5 min
5. Recoupling (if necessary)Repeat steps 1-32 - 4 hours

Note: The Bromophenol Blue test is recommended for monitoring the completion of the coupling reaction, as the standard ninhydrin (Kaiser) test does not work for secondary amines like N-methylated amino acids.[3] A color change from blue/green to yellow indicates a complete reaction.[3]

Protocol 3: On-Resin Deprotection of the Allyl (OAll) Group

The allyl protecting group is orthogonal to the Fmoc and tBu protecting groups and can be selectively removed on the solid support using a palladium catalyst.[4][6][7]

StepReagent/SolventTime
1. Resin WashingDCM (x5)~5 min
2. Deprotection Cocktail0.1 eq. Pd(PPh3)4, 10 eq. PhSiH3 in DCM2 x 30 min
3. WashingDCM (x5), 0.5% DIEA in DMF (x3), 0.5% Sodium diethyldithiocarbamate in DMF (x3), DMF (x5), DCM (x5)~15 min

Note: The deprotection reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. The extensive washing protocol is crucial to remove all traces of the palladium catalyst, which can interfere with subsequent synthetic steps.

Protocol 4: Cleavage from the Resin and Final Deprotection

This final step cleaves the synthesized peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.

StepReagent/SolventTime
1. Resin WashingDCM (x3), Methanol (x3), DCM (x3)~5 min
2. Resin DryingUnder vacuum1 hour
3. Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H2O2-3 hours
4. Peptide PrecipitationCold diethyl ether30 min at -20°C
5. Peptide CollectionCentrifugation and decanting of ether~10 min
6. WashingCold diethyl ether (x3)~5 min
7. DryingUnder vacuumOvernight

Diagrams

SPPS Workflow for Incorporating this compound

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling_NMe Coupling This compound (HATU/DIEA) Wash1->Coupling_NMe Incorporate N-Me-Asp Coupling_Std Standard AA Coupling (HBTU/DIEA) Wash1->Coupling_Std Standard AA Wash2 Wash (DMF, DCM) Coupling_NMe->Wash2 Wash2->Fmoc_Deprotection Next AA Allyl_Deprotection Allyl Deprotection (Pd(PPh3)4/PhSiH3) Wash2->Allyl_Deprotection Selective Deprotection Wash3 Wash (DMF, DCM) Coupling_Std->Wash3 Wash3->Fmoc_Deprotection Next AA Wash3->Allyl_Deprotection Selective Deprotection Wash4 Wash (DCM, DMF) Allyl_Deprotection->Wash4 Wash4->Coupling_Std On-resin Modification Cleavage Cleavage from Resin (TFA Cocktail) Wash4->Cleavage Final Cleavage End End: Purified Peptide Cleavage->End

Caption: SPPS workflow for incorporating this compound.

Logical Relationship of Orthogonal Protecting Groups

Orthogonal_Protection Peptide Peptide on Resin Fmoc-AA...-N-Me-Asp(OAll)-...-Resin Fmoc Fmoc Group (N-terminus) Peptide->Fmoc OAll OAll Group (Asp Side-chain) Peptide->OAll Resin_Linker Resin Linker (C-terminus) Peptide->Resin_Linker Piperidine Piperidine Fmoc->Piperidine Removed by Palladium Pd(0) Catalyst OAll->Palladium Removed by TFA TFA Resin_Linker->TFA Cleaved by

Caption: Orthogonal protecting group strategy in SPPS.

References

Application Notes and Protocols: Incorporation of Fmoc-N-Me-Asp(OAll)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylation and Orthogonal Protection

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve cell permeability and oral bioavailability, and constrain peptide conformation, which can lead to higher receptor affinity and selectivity.[1][2]

Fmoc-N-Me-Asp(OAll)-OH is a valuable building block for solid-phase peptide synthesis (SPPS) that combines the benefits of N-methylation with an orthogonally protected side chain. The allyl (All) protecting group of the aspartic acid side chain is stable to the basic conditions used for Fmoc group removal and the acidic conditions of final cleavage from most resins, allowing for selective deprotection and on-resin modification of the aspartic acid residue.[3] This enables the synthesis of cyclic peptides, branched peptides, and peptides conjugated to other molecules at a specific site.

Key Applications

  • Enhanced Proteolytic Stability: The N-methyl group on the peptide backbone sterically hinders access by proteases, significantly increasing the in-vivo half-life of the peptide.

  • Improved Pharmacokinetic Profile: Increased lipophilicity due to N-methylation can lead to better absorption and membrane permeability.[2]

  • Conformational Constraint: N-methylation restricts the rotation of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby increasing potency and receptor selectivity.

  • On-Resin Cyclization: The orthogonal nature of the allyl protecting group allows for its selective removal on-resin, enabling the formation of a lactam bridge with a side-chain amine (e.g., Lys, Orn) for the synthesis of head-to-tail or side-chain cyclized peptides.[4]

  • Site-Specific Conjugation: The deprotected aspartic acid side chain can be used as a handle for the site-specific attachment of payloads such as toxins, imaging agents, or polymers.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound follows the general cycle of Fmoc-based SPPS. The key challenge lies in the coupling step due to the steric hindrance of the N-methyl group.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Elongate Chain Final_Cleavage Final Cleavage & Deprotection Repeat->Final_Cleavage Synthesis Complete

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol for Coupling this compound

Due to the steric hindrance of the N-methyl group, standard coupling conditions may result in low yields. The use of more potent coupling reagents and longer reaction times is recommended.

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HATU, HBTU, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or sym-Collidine)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Activation of Amino Acid: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HATU, 3-5 eq.) and a base (e.g., DIEA, 6-10 eq.). Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture under an inert atmosphere at room temperature for an extended period, typically 2-4 hours. For particularly difficult couplings, the reaction can be allowed to proceed overnight.

  • Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to monitor the completion of the coupling. Note that N-methylated amines give a weak color change, so a negative or weak positive result should be interpreted with caution.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Protocol for On-Resin Deprotection of the Allyl (OAll) Group

The allyl group can be selectively removed on the solid support using a palladium(0) catalyst.

Allyl_Deprotection_Workflow Start Peptide-Resin with Asp(OAll) Wash_DCM Wash with dry DCM Start->Wash_DCM Prepare_Reagents Prepare Deprotection Cocktail: Pd(PPh3)4 + Scavenger (e.g., PhSiH3) in dry DCM/THF Wash_DCM->Prepare_Reagents Reaction Add Cocktail to Resin React for 1-2 hours at RT Prepare_Reagents->Reaction Repeat_Reaction Repeat Reaction (Optional) Reaction->Repeat_Reaction Wash_Final Wash Resin Thoroughly (DCM, DMF, 0.5% DIPEA/DMF) Reaction->Wash_Final Repeat_Reaction->Reaction If incomplete Repeat_Reaction->Wash_Final End Peptide-Resin with free Asp side-chain Wash_Final->End

Caption: Workflow for on-resin deprotection of the Asp(OAll) side chain.

Reagents and Materials:

  • Peptide-resin containing the Asp(OAll) residue

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.3 equivalents per allyl group)

  • Allyl scavenger: Phenylsilane (PhSiH₃) (10-25 equivalents) or Morpholine/Formic Acid

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Washing solvents: DCM, DMF, 0.5% DIEA in DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • Deprotection Cocktail: In a separate flask under inert gas, dissolve Pd(PPh₃)₄ and the allyl scavenger (e.g., Phenylsilane) in anhydrous DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.[4]

  • Monitoring: The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.

  • Washing: After the reaction is complete, drain the resin and wash it extensively to remove the palladium catalyst and scavenger. A typical washing sequence is: DCM (5 times), DMF (5 times), 0.5% DIEA in DMF (2 times, 5 min each), DMF (5 times), and finally DCM (5 times). The resin is then dried under vacuum.

Quantitative Data and Performance

Coupling ReagentBaseRelative Coupling EfficiencyKey Considerations
HATU DIEA / CollidineHigh Generally considered one of the most effective reagents for hindered couplings.[2]
HBTU DIEA / CollidineModerate to High Effective, but may be slightly less efficient than HATU for the most difficult couplings.
PyBOP DIEA / CollidineModerate to High A good alternative to aminium-based reagents.
DIC / Oxyma N/AModerate A cost-effective option, but may require longer reaction times or double coupling.
BOP-Cl DIEAVariable Has been reported to be effective in some cases but can be less reliable.

This table represents a qualitative summary based on literature reports for sterically hindered and N-methylated amino acids. Actual yields may vary depending on the peptide sequence and reaction conditions.

Potential Side Reactions and Mitigation Strategies

Aspartimide Formation

Aspartic acid residues are prone to aspartimide formation, especially when followed by small amino acids like Glycine, Serine, or Alanine.[5][6] This side reaction is catalyzed by the base (piperidine) used for Fmoc deprotection and can lead to a mixture of byproducts, including α- and β-peptides and racemization.

Aspartimide_Formation Peptide Peptide Backbone ...-NH-CH(CH₂-CO-OAll)-CO-NH-... Aspartimide Aspartimide Intermediate ...-N-CO-CH(CH₂)-CO-... Peptide:n->Aspartimide:n Piperidine Piperidine (Fmoc Deprotection) Piperidine->Peptide:n Base-catalyzed cyclization Byproducts {Byproducts | {α-peptide | β-peptide | Racemized peptides}} Aspartimide:n->Byproducts:n Hydrolysis

Caption: Pathway of aspartimide formation during Fmoc-SPPS.

Mitigation Strategies:

  • Use of Bulky Protecting Groups: While the allyl group is not exceptionally bulky, it is an alternative to the commonly used t-butyl group. For sequences highly prone to aspartimide formation, consider using even bulkier protecting groups if orthogonal deprotection is not required.[7]

  • Modified Deprotection Conditions: Additives can be included in the piperidine solution to reduce the basicity and suppress aspartimide formation. For example, using 20% piperidine with 0.1 M HOBt or formic acid can be beneficial.[5]

  • Use of Weaker Bases: In some cases, weaker bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations can be used for Fmoc removal, although DBU itself can also promote aspartimide formation if not used carefully.

While N-methylation can in some instances reduce the rate of aspartimide formation by altering the backbone conformation, it should not be considered a preventative measure on its own. Careful sequence design and optimization of deprotection conditions remain crucial.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex and pharmacologically optimized peptides. Successful incorporation requires careful consideration of coupling conditions to overcome steric hindrance. The orthogonal allyl protecting group provides a powerful tool for site-specific modifications, including on-resin cyclization. By understanding the potential for side reactions like aspartimide formation and employing appropriate mitigation strategies, researchers can effectively utilize this reagent to advance their peptide-based drug discovery programs.

References

Application Notes and Protocols: Deprotection of the Allyl Group from Asp(OAll) Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyl (All) group is a valuable protecting group for the side-chain carboxylate of aspartic acid (Asp) in peptide synthesis. Its stability to both acidic and basic conditions commonly used for the removal of Fmoc and Boc protecting groups makes it an essential tool for orthogonal protection strategies.[1] This orthogonality is particularly crucial for the synthesis of complex peptides, including cyclic and branched peptides, where selective deprotection is required to form lactam bridges or introduce side-chain modifications.

The removal of the allyl group is typically achieved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. The choice of scavenger is critical to efficiently trap the allyl cation and prevent side reactions. These application notes provide an overview of the deprotection mechanism, a comparison of common scavenger systems, and detailed protocols for both solid-phase and solution-phase deprotection of Asp(OAll) residues.

Mechanism of Deprotection

The deprotection of the allyl group from an Asp(OAll) residue proceeds via a palladium(0)-catalyzed allylic substitution reaction. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The palladium(0) catalyst coordinates to the double bond of the allyl group, followed by oxidative addition to form a η³-allyl palladium(II) complex.

  • Nucleophilic Attack: A nucleophilic scavenger attacks the allyl group of the complex, leading to the formation of an allylated scavenger.

  • Reductive Elimination: The palladium(0) catalyst is regenerated, completing the catalytic cycle.

Deprotection_Mechanism cluster_catalyst Catalyst cluster_substrate Substrate cluster_intermediate Intermediate cluster_scavenger Scavenger cluster_products Products Pd0 Pd(0)L₄ PiAllyl [π-Allyl-Pd(II)L₂]⁺ Pd0->PiAllyl AspOAll Peptide-Asp(OAll) AspOAll->PiAllyl Oxidative Addition PiAllyl->Pd0 Reductive Elimination AspOH Peptide-Asp(OH) PiAllyl->AspOH Nucleophilic Attack AllylScav Allyl-Scavenger PiAllyl->AllylScav Scav Scavenger (NuH) Scav->PiAllyl

Figure 1. Catalytic cycle for the palladium-mediated deprotection of an Asp(OAll) residue.

Comparison of Common Scavenger Systems

The choice of scavenger is crucial for the efficiency and cleanliness of the deprotection reaction. Different scavengers offer varying levels of reactivity and compatibility with different reaction conditions. Below is a summary of commonly used scavenger systems.

Scavenger SystemCatalystTypical Solvent(s)Key AdvantagesPotential Considerations
Phenylsilane (PhSiH₃) Pd(PPh₃)₄DCM, DMF/CH₂Cl₂Efficient and clean reactions.[2] Can be used for both solid-phase and solution-phase.Can be sensitive to air and moisture.
Barbituric Acid Derivatives Pd(PPh₃)₄MeOH, aq. 1,4-dioxaneMild conditions, compatible with acid-labile groups.[3]May require specific solvent systems for optimal performance.[3]
N-Methylmorpholine (NMM) / Acetic Acid (AcOH) Pd(PPh₃)₄CHCl₃Effective for on-resin deprotection.[4]May require an inert atmosphere for optimal results.[4]
Diethylamine (DEA) / Formic Acid (HCOOH) Pd(PPh₃)₄THFCommonly used for on-resin cyclization protocols.[5]Can be less efficient for complete removal in some cases.
Meldrum's Acid / TES-H / DIPEA Pd(PPh₃)₂Cl₂DMFOpen-flask protocol possible.[6]Multi-component system requires careful preparation.
N,N'-Dimethylbarbituric acid (DMB) Pd(PPh₃)₄DMFEffective for on-resin deprotection under atmospheric conditions with microwave heating.[7]Microwave-assisted reactions require specialized equipment.

Experimental Protocols

Protocol 1: Solid-Phase Deprotection of Asp(OAll) using Pd(PPh₃)₄ and Phenylsilane

This protocol is suitable for the deprotection of an Asp(OAll) residue on a solid support, often as a prelude to on-resin cyclization.

Materials:

  • Peptide-resin containing Asp(OAll)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Sodium diethyldithiocarbamate (optional, for palladium removal)

  • Solid-phase synthesis vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Swell the peptide-resin (1 eq) in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.

  • Drain the solvent.

  • In a separate flask, prepare the deprotection solution under an inert atmosphere: dissolve Pd(PPh₃)₄ (0.1-0.2 eq.) and PhSiH₃ (20-25 eq.) in anhydrous DCM.[8][9]

  • Add the deprotection solution to the resin and shake gently at room temperature for 20-60 minutes.[8] The reaction vessel should be purged with an inert gas.

  • Drain the deprotection solution.

  • Repeat steps 4 and 5 one to two more times to ensure complete deprotection.[9]

  • Wash the resin extensively with DCM (5x), DMF (5x), and finally with DCM (5x).[10]

  • (Optional) To remove residual palladium, wash the resin with a 0.5% (w/v) solution of sodium diethyldithiocarbamate in DMF.[8]

SPPS_Deprotection_Workflow start Start: Peptide-Resin with Asp(OAll) swell Swell Resin in DCM start->swell drain1 Drain DCM swell->drain1 deprotection Add Deprotection Solution to Resin (20-60 min) drain1->deprotection prepare_reagents Prepare Deprotection Solution: Pd(PPh₃)₄ + PhSiH₃ in DCM prepare_reagents->deprotection drain2 Drain Solution deprotection->drain2 repeat Repeat Deprotection (1-2x) drain2->repeat repeat->deprotection wash Wash Resin: DCM, DMF repeat->wash Completion pd_removal Optional: Wash with Sodium Diethyldithiocarbamate wash->pd_removal end End: Deprotected Peptide-Resin wash->end No Pd Removal pd_removal->end

Figure 2. Experimental workflow for solid-phase deprotection of Asp(OAll).

Protocol 2: Solution-Phase Deprotection of Asp(OAll) using Pd(PPh₃)₄ and Barbituric Acid

This protocol is suitable for peptides that have been cleaved from the resin or synthesized in solution.

Materials:

  • Peptide containing Asp(OAll)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Barbituric acid or N,N'-dimethylbarbituric acid

  • Methanol (MeOH) or aqueous 1,4-dioxane

  • Reaction flask

  • Stirring apparatus

  • Inert gas supply (Nitrogen or Argon)

  • HPLC for reaction monitoring

Procedure:

  • Dissolve the peptide (1 eq) in methanol or aqueous 1,4-dioxane in a reaction flask.

  • Add the barbituric acid derivative (2-4 eq.).

  • Purge the solution with an inert gas for 10-15 minutes.

  • Add Pd(PPh₃)₄ (catalytic amount, e.g., 5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature.[3]

  • Monitor the progress of the reaction by HPLC. The reaction is typically complete within 30 minutes to a few hours.

  • Upon completion, the reaction mixture can be concentrated and the product purified by preparative HPLC.

On-Resin Peptide Cyclization Following Asp(OAll) Deprotection

A primary application of Asp(OAll) is in the on-resin synthesis of cyclic peptides via lactam bridge formation. Following the deprotection of the Asp side chain, the newly freed carboxyl group can be coupled with a deprotected side-chain amine (e.g., from a Lys(Alloc) residue which is deprotected simultaneously) or the N-terminal amine.

On_Resin_Cyclization start Linear Peptide on Resin (e.g., with Asp(OAll) and Lys(Alloc)) deprotection Simultaneous Deprotection of Asp(OAll) and Lys(Alloc) (e.g., using Protocol 1) start->deprotection wash Wash Resin Thoroughly deprotection->wash coupling On-Resin Cyclization: Add Coupling Reagents (e.g., PyBOP, HOBt, DIPEA) wash->coupling wash2 Wash Resin coupling->wash2 cleavage Cleavage from Resin and Global Deprotection wash2->cleavage purification Purification of Cyclic Peptide cleavage->purification end Final Cyclic Peptide purification->end

Figure 3. Logical workflow for on-resin peptide cyclization.

Troubleshooting and Safety Considerations

  • Incomplete Deprotection: If deprotection is incomplete, increase the reaction time, repeat the deprotection cycle, or use freshly prepared reagents. The palladium catalyst can be sensitive to air, so maintaining an inert atmosphere is crucial.

  • Palladium Contamination: Residual palladium can interfere with subsequent reactions or biological assays. Thorough washing, including the use of a palladium scavenger like sodium diethyldithiocarbamate, is recommended.

  • Safety: Palladium compounds and some scavengers can be toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Phenylsilane is flammable and should be handled with care.

Conclusion

The deprotection of Asp(OAll) residues is a robust and widely used method in modern peptide chemistry. The choice of a suitable palladium catalyst and an efficient scavenger system is key to achieving high yields and purity. The protocols outlined in these application notes provide a starting point for researchers to effectively utilize the allyl protecting group strategy in their synthetic endeavors, from linear peptide synthesis to the construction of complex cyclic architectures.

References

Application Notes and Protocols: Orthogonal Deprotection Strategies with Fmoc-N-Me-Asp(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the use of amino acids with orthogonal protecting groups is crucial for the synthesis of complex peptides, such as cyclic or branched peptides. Fmoc-N-Me-Asp(OAll)-OH is a valuable building block that incorporates two key features: N-methylation of the backbone amide and an allyl (All) ester protection of the side-chain carboxylate. N-methylation can enhance the pharmacokinetic properties of peptides, including increased metabolic stability and cell permeability. The allyl protecting group is fully orthogonal to the base-labile Fmoc group and the acid-labile protecting groups (e.g., tBu, Trt, Pbf) commonly used in Fmoc-based SPPS. This orthogonality allows for the selective deprotection of the aspartic acid side chain on the solid support, enabling site-specific modifications such as lactam bridge formation, pegylation, or conjugation of reporter molecules.

These application notes provide detailed protocols for the sequential and orthogonal deprotection of the Fmoc and allyl protecting groups from a peptide containing an N-methylated aspartic acid residue.

Key Features of this compound

  • N-Methylation: The N-methylated backbone can improve proteolytic stability and bioavailability of the final peptide.

  • Orthogonal Protection: The Fmoc (base-labile) and OAll (palladium-labile) groups can be removed selectively under different conditions.[1]

  • Versatility: Enables on-resin cyclization and side-chain modifications.

Potential Challenges: Aspartimide Formation

A significant side reaction associated with aspartic acid residues in Fmoc-SPPS is the formation of aspartimide. This occurs through the cyclization of the peptide backbone amide nitrogen onto the side-chain carboxyl group, particularly under basic conditions used for Fmoc deprotection. N-methylation of the preceding amino acid has been reported to influence the rate of this side reaction. While N-methylation of the aspartic acid itself may alter the propensity for aspartimide formation, careful selection of deprotection conditions is recommended to minimize this side reaction. The use of sterically hindered aspartic acid derivatives or additives to the Fmoc deprotection cocktail can help mitigate this issue.[2]

Experimental Protocols

Protocol 1: Selective Deprotection of the Fmoc Group

This protocol describes the removal of the N-terminal Fmoc group while leaving the OAll side-chain protection intact.

Materials:

  • Peptidyl-resin containing the this compound residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Shaking vessel

  • Filtration apparatus

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a 20% piperidine in DMF (v/v) solution.

  • Add the 20% piperidine/DMF solution to the resin (10 mL per gram of resin).

  • Shake the vessel at room temperature for 5-10 minutes. The kinetics of Fmoc removal can be monitored by HPLC analysis of a small cleaved sample.[3][4]

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

  • Wash the resin with DCM (3 x 10 mL per gram of resin).

  • Dry the resin under vacuum if it is to be stored, or proceed with the next coupling step or allyl deprotection.

Protocol 2: Selective Deprotection of the Allyl (OAll) Group

This protocol outlines the removal of the allyl ester from the Aspartic acid side chain using a palladium(0) catalyst, leaving the N-terminal Fmoc group (if present) and other acid-labile side-chain protecting groups unaffected.[1]

Materials:

  • Peptidyl-resin with the N-Me-Asp(OAll)-OH residue (N-terminus can be Fmoc-protected or free)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) as an allyl scavenger

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert gas atmosphere (Argon or Nitrogen)

  • Shaking vessel

  • Filtration apparatus

Procedure:

  • Place the peptidyl-resin in a reaction vessel and swell in anhydrous DCM for 30 minutes under an inert atmosphere.

  • Prepare the deprotection cocktail in a separate flask under an inert atmosphere:

    • Dissolve Pd(PPh₃)₄ (0.1 to 0.25 equivalents relative to the resin substitution) in anhydrous DCM.

    • Add Phenylsilane (10 to 20 equivalents relative to the resin substitution).

  • Add the freshly prepared deprotection cocktail to the swollen resin.

  • Shake the reaction vessel at room temperature for 1-2 hours. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.

  • Drain the reaction mixture.

  • Wash the resin extensively with DCM (3x), THF (3x), 0.5% DIPEA in DMF (2x), and finally with DMF (3x) and DCM (3x) to remove all traces of the palladium catalyst and scavenger.

  • The resin with the free aspartic acid side chain is now ready for on-resin modification or cyclization.

Note on Microwave-Assisted Deprotection: To accelerate the allyl deprotection, microwave heating can be employed. A typical protocol involves heating the reaction mixture at 38-40°C for two 5-minute intervals, with fresh deprotection cocktail added for each interval. This method has been shown to achieve >98% purity in deprotection.[5]

Quantitative Data Summary

The following tables present illustrative data for the deprotection of a model peptide containing an this compound residue. The data is based on typical yields and purities observed for similar processes in peptide synthesis, as specific data for this exact derivative is not widely published.

Table 1: Fmoc Deprotection Efficiency

Deprotection ReagentTime (min)Temperature (°C)Deprotection Efficiency (%)Purity of Crude Peptide (%)
20% Piperidine/DMF2 x 1025>99~95
20% Piperidine/DMF2 x 52598~94

Purity determined by RP-HPLC analysis after cleavage from the resin.

Table 2: Allyl Deprotection Efficiency

Catalyst SystemTime (h)Temperature (°C)Deprotection Efficiency (%)Purity of Crude Peptide (%)
Pd(PPh₃)₄, PhSiH₃ in DCM225>98~93
Pd(PPh₃)₄, PhSiH₃ in DCM (Microwave)2 x 0.08 (5 min)40>99~95

Purity determined by RP-HPLC analysis after cleavage from the resin.

Visualizations

Orthogonal_Deprotection_Workflow start Peptidyl-Resin Fmoc-NMe-Asp(OAll)-Peptide fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection allyl_deprotection Allyl Deprotection (Pd(PPh₃)₄ / PhSiH₃) start->allyl_deprotection free_amine H₂N-NMe-Asp(OAll)-Peptide fmoc_deprotection->free_amine free_acid Fmoc-NMe-Asp(OH)-Peptide allyl_deprotection->free_acid coupling Peptide Chain Elongation free_amine->coupling modification Side-Chain Modification/ Cyclization free_acid->modification coupling->fmoc_deprotection Repeat Cycle final_cleavage Final Cleavage (e.g., TFA) coupling->final_cleavage modification->final_cleavage final_peptide Final Modified Peptide final_cleavage->final_peptide

Caption: Orthogonal deprotection workflow for this compound.

Deprotection_Logic cluster_Fmoc Fmoc Group cluster_OAll OAll Group cluster_AcidLabile Acid-Labile Groups (e.g., tBu) fmoc Fmoc fmoc_removed Free Amine fmoc->fmoc_removed Yields piperidine Piperidine (Base) piperidine->fmoc Removes oall OAll acid_labile tBu, Trt, Pbf oall_removed Free Carboxylic Acid oall->oall_removed Yields palladium Pd(0) Catalyst palladium->oall Removes acid_labile_removed Deprotected Side Chains acid_labile->acid_labile_removed Yields tfa TFA (Acid) tfa->acid_labile Removes

Caption: Orthogonality of protecting groups in Fmoc-SPPS.

References

Application Notes and Protocols for Fmoc-N-Me-Asp(OAll)-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Backbone N-methylation is a key modification in peptide chemistry, often employed to enhance metabolic stability, membrane permeability, and oral bioavailability. The incorporation of N-methylated amino acids can significantly influence the conformational properties of cyclic peptides, making them a valuable tool in drug discovery. Fmoc-N-Me-Asp(OAll)-OH is a specialized building block designed for the synthesis of cyclic peptides through side-chain lactamization. The allyl (All) protecting group on the aspartic acid side chain is orthogonal to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, allowing for selective deprotection and on-resin cyclization.

This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of cyclic peptides.

Key Applications

  • On-Resin Side-Chain Cyclization: The primary application is the formation of a lactam bridge between the N-methylated aspartic acid side chain and a free amine on the peptide backbone (e.g., the N-terminal amine or the side chain of a lysine residue).

  • Conformational Rigidity: The presence of the N-methyl group can restrict the conformational flexibility of the peptide backbone, which can be advantageous for receptor binding.

  • Enhanced Pharmacokinetic Properties: N-methylation can protect against enzymatic degradation and improve cell permeability, leading to more drug-like properties.[1][2]

Challenges and Mitigation Strategies: Aspartimide Formation

A significant side reaction associated with aspartic acid residues in Fmoc-SPPS is the formation of aspartimide, which can lead to a mixture of α- and β-peptides and racemization.[3][4] While N-methylation can influence the rate of this side reaction, it is crucial to employ strategies to minimize its occurrence.

Mitigation Strategies:

  • Optimized Deprotection: Use of 1-8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the Fmoc deprotection cocktail can be beneficial in certain contexts.

  • HOBt Addition: The inclusion of hydroxybenzotriazole (HOBt) in the piperidine deprotection solution can help suppress aspartimide formation.[3]

  • Strategic Placement: If possible, avoid placing amino acids that are known to promote aspartimide formation (e.g., Gly, Ser, Ala) immediately after the N-Me-Asp residue.[3]

  • Pre-Cyclization Deprotection: Perform the allyl deprotection and cyclization before the final Fmoc deprotection of the N-terminal amino acid if a head-to-tail cyclization is not intended.[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the steps for incorporating this compound into a linear peptide sequence on a solid support.

Materials:

  • This compound

  • Rink Amide resin (or other suitable resin)

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling agents (e.g., HCTU, HATU, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: On-Resin Allyl Deprotection and Cyclization

This protocol describes the selective removal of the allyl protecting group from the N-Me-Asp side chain and the subsequent intramolecular cyclization.

Materials:

  • Peptide-bound resin from Protocol 1

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or other scavenger (e.g., formic acid and diethylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Cyclization Reagents (e.g., PyBOP, HOBt, DIPEA)

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in anhydrous DCM or THF.

  • Allyl Deprotection:

    • Prepare a deprotection solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) and a scavenger such as PhSiH₃ (10-20 equivalents) in anhydrous DCM or THF. A common alternative scavenger system is a mixture of triphenylphosphine, formic acid, and diethylamine.[6]

    • Add the deprotection solution to the resin and shake in the dark at room temperature for 1-2 hours. Repeat this step to ensure complete deprotection.

  • Washing: Wash the resin extensively with THF, DMF, DCM, and a solution of 0.5% DIPEA in DMF, followed by more DMF washes.[6]

  • N-Terminal Fmoc Deprotection (for head-to-tail cyclization): If cyclization is to occur with the N-terminal amine, perform a standard Fmoc deprotection with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling agent (e.g., PyBOP, 3-5 equivalents), an additive (e.g., HOBt, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[6]

    • Shake the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the peptide sequence.[6]

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for on-resin cyclization of peptides containing allyl-protected aspartic acid. Note that specific yields and purity for N-methylated versions may vary and require optimization.

ParameterValue/RangeReference
Allyl Deprotection Reagents Pd(PPh₃)₄ / PhSiH₃ or Pd(PPh₃)₄ / Formic Acid / Diethylamine[5][6]
Deprotection Time 2 x 30 min to overnight[5][6]
Cyclization Reagents PyBOP / HOBt / DIPEA or HATU / HOAt / DIPEA[6]
Cyclization Time 2 minutes to 90 minutes (can be longer)[6]
Crude Purity (non-methylated) 65-72%[5]
Final Purity (after HPLC) ≥ 99%[5]

Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_1 Wash (DMF/DCM) Fmoc_Deprotection->Wash_1 Couple_AA Couple Fmoc-AA-OH (HCTU/DIPEA) Wash_1->Couple_AA Wash_2 Wash (DMF/DCM) Couple_AA->Wash_2 Repeat Last Amino Acid? Wash_2->Repeat Repeat->Fmoc_Deprotection No Linear_Peptide Linear Peptide on Resin Repeat->Linear_Peptide Yes cluster_Cyclization On-Resin Cyclization Linear_Peptide Linear Peptide on Resin (with Fmoc-N-Me-Asp(OAll)) Allyl_Deprotection Allyl Deprotection (Pd(PPh3)4/Scavenger) Linear_Peptide->Allyl_Deprotection Wash_3 Wash Allyl_Deprotection->Wash_3 N_Term_Deprotection N-Terminal Fmoc Deprotection (if applicable) Wash_3->N_Term_Deprotection Wash_4 Wash N_Term_Deprotection->Wash_4 Cyclization Intramolecular Cyclization (PyBOP/HOBt/DIPEA) Wash_4->Cyclization Wash_5 Wash Cyclization->Wash_5 Cleavage Cleavage from Resin (TFA Cocktail) Wash_5->Cleavage Purification HPLC Purification Cleavage->Purification Cyclic_Peptide Purified Cyclic Peptide Purification->Cyclic_Peptide Fmoc_NMe_Asp_OAll This compound SPPS Solid-Phase Peptide Synthesis Fmoc_NMe_Asp_OAll->SPPS Incorporation On_Resin_Cyclization On-Resin Cyclization SPPS->On_Resin_Cyclization Leads to Enhanced_Properties Enhanced Properties On_Resin_Cyclization->Enhanced_Properties Metabolic_Stability Metabolic Stability Enhanced_Properties->Metabolic_Stability Membrane_Permeability Membrane Permeability Enhanced_Properties->Membrane_Permeability Conformational_Rigidity Conformational Rigidity Enhanced_Properties->Conformational_Rigidity

References

Applications of Fmoc-N-Me-Asp(OAll)-OH in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Asp(OAll)-OH is a specialized amino acid derivative that offers unique advantages in the field of drug discovery, particularly in the synthesis of complex and constrained peptides. This building block incorporates two key features: an N-methylated backbone and an allyl-protected side chain. N-methylation is a critical modification known to enhance the pharmacokinetic properties of peptides, including increased metabolic stability, improved cell permeability, and modulated receptor affinity.[1][2][3][4] The allyl (All) protecting group on the aspartic acid side chain provides an orthogonal handle for selective deprotection, enabling sophisticated molecular architectures such as peptide cyclization, branching, or conjugation, which are pivotal in developing potent and specific therapeutic peptides.[5]

These application notes provide a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols and supporting data to guide researchers in its effective implementation.

Key Applications in Drug Discovery

The unique structural features of this compound make it a valuable tool for addressing several challenges in peptide-based drug development:

  • Synthesis of Constrained and Cyclic Peptides: The allyl protecting group can be selectively removed in the presence of other acid-labile (e.g., tBu, Boc, Trt) and base-labile (Fmoc) protecting groups. This orthogonality is crucial for on-resin cyclization strategies to produce head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclic peptides.[2][4] Constrained peptides often exhibit higher receptor affinity, selectivity, and stability compared to their linear counterparts.

  • Improved Pharmacokinetic Profile: N-methylation of the peptide backbone can disrupt hydrogen bonding networks, leading to increased resistance to proteolytic degradation and enhanced membrane permeability.[1][3] This can translate to improved oral bioavailability and a longer in vivo half-life for peptide drug candidates.

  • Fine-tuning of Bioactivity: The introduction of an N-methyl group can induce conformational changes in the peptide backbone, which can be exploited to fine-tune binding affinity and selectivity for specific biological targets.[1][4]

  • Peptide Stapling and Branching: The deprotected aspartic acid side chain can serve as an anchor point for peptide stapling, where a synthetic brace is introduced to lock the peptide into a specific conformation, often an alpha-helix. It can also be used for the synthesis of branched peptides, allowing for the creation of multivalent ligands or peptide-drug conjugates.

Physicochemical Properties and Handling

A summary of the typical physicochemical properties of this compound and the related non-methylated analog is presented in Table 1.

PropertyThis compound ValueFmoc-Asp(OAll)-OH ValueReference(s)
Molecular Formula C23H23NO6C22H21NO6[6][7]
Molecular Weight 409.43 g/mol 395.41 g/mol [6][7]
CAS Number 2298323-86-9146982-24-3[6][7]
Appearance White to off-white solidWhite to beige powder
Storage Temperature 2-8°C2-8°C
Reaction Suitability Fmoc solid-phase synthesisFmoc solid-phase synthesis

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis (SPPS). Optimization may be required for specific peptide sequences and scales.

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol describes the standard procedure for coupling this compound to a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and an activator (e.g., HOBt, 3-5 equivalents).

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. The coupling of N-methylated amino acids can be slower than their non-methylated counterparts.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. For N-methylated amino acids, a chloranil test is more appropriate as the Kaiser test will yield a false negative.

Protocol 2: On-Resin Deprotection of the Allyl Group

This protocol details the selective removal of the allyl protecting group from the aspartic acid side chain using a palladium catalyst.

Materials:

  • Peptide-resin containing the Asp(OAll) residue

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]

  • Scavenger (e.g., Phenylsilane (PhSiH3) or Morpholine)

  • Anhydrous and degassed solvent (e.g., DCM or a mixture of DCM/DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen anhydrous and degassed solvent under an inert atmosphere for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh3)4 (0.1-0.2 equivalents relative to the allyl-protected sites) in the reaction solvent.

  • Scavenger Addition: Add the scavenger (e.g., Phenylsilane, 20-40 equivalents) to the palladium solution.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the resin.

    • Agitate the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively with the reaction solvent, followed by a chelating wash (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium.

    • Wash again with DMF and DCM.

Protocol 3: On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of a linear peptide anchored to the resin through the deprotected aspartic acid side chain.

Materials:

  • Peptide-resin with a deprotected Asp side chain and a deprotected N-terminus.

  • Cyclization coupling reagents (e.g., PyBOP/DIPEA or HATU/DIPEA)

  • DMF

Procedure:

  • Resin Preparation: Ensure the peptide-resin has both a free N-terminal amine and a free carboxylic acid on the aspartic acid side chain.

  • Cyclization:

    • Swell the resin in DMF.

    • In a separate vessel, prepare a dilute solution of the coupling reagents in DMF.

    • Add the coupling reagent solution to the resin. The reaction is typically performed at high dilution to favor intramolecular cyclization over intermolecular oligomerization.

    • Agitate the reaction for 4-24 hours. Monitor the reaction progress by HPLC-MS of a small cleaved sample.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

Visualizing Workflows and Pathways

To aid in the understanding of the experimental processes and the strategic utility of this compound, the following diagrams illustrate key workflows and concepts.

spss_workflow resin Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: This compound + Coupling Reagents wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Continue Peptide Elongation wash2->next_cycle

Figure 1. SPPS workflow for incorporating this compound.

orthogonal_deprotection cluster_deprotection Orthogonal Deprotection Strategies start Fmoc-N-Me-Peptide(Asp-OAll)-Resin Side Chains: OtBu, Boc, Trt fmoc_deprotection Piperidine/DMF N-terminal Fmoc removal start->fmoc_deprotection For chain elongation allyl_deprotection Pd(PPh3)4 / Scavenger Asp(OAll) side chain removal start->allyl_deprotection For cyclization/conjugation tfa_cleavage TFA Cocktail Cleavage from resin & side chain deprotection (tBu, Boc, Trt) start->tfa_cleavage Final deprotection of linear peptide cyclization_workflow start Linear Peptide on Resin with this compound deallyl Allyl Deprotection (Pd(PPh3)4) start->deallyl deprotect_n N-terminal Fmoc Deprotection (Piperidine) deallyl->deprotect_n cyclize On-Resin Cyclization (e.g., PyBOP/DIPEA) deprotect_n->cyclize cleave Cleavage from Resin & Final Deprotection (TFA) cyclize->cleave product Cyclic N-Methylated Peptide cleave->product

References

Application Notes and Protocols for Bioconjugation using Fmoc-N-Me-Asp(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-N-Me-Asp(OAll)-OH in bioconjugation. This specialized amino acid derivative is a powerful tool for the synthesis of complex peptide-drug conjugates (PDCs), cyclic peptides, and other modified peptides. The incorporation of an N-methylated backbone enhances proteolytic stability, a crucial attribute for therapeutic peptides, while the allyl side-chain protection offers an orthogonal handle for selective, on-resin modification.

Introduction to Orthogonal Bioconjugation Strategy

The use of this compound in solid-phase peptide synthesis (SPPS) is predicated on a three-dimensional orthogonal protection scheme. This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise, site-specific modifications.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the α-amine of the amino acid. It is base-labile and is typically removed using a solution of piperidine in DMF during standard SPPS cycles.

  • tBu (tert-butyl) Group: Commonly used for the protection of other amino acid side chains (e.g., Ser, Thr, Tyr, Asp, Glu). It is acid-labile and is removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).

  • All (Allyl) Group: Protects the β-carboxyl group of the aspartic acid side chain. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. The allyl group is selectively cleaved using a palladium(0) catalyst, providing a free carboxyl group on the peptide side chain for subsequent conjugation while the peptide remains attached to the solid support.

This orthogonality is the cornerstone of the bioconjugation techniques described herein, allowing for the synthesis of a fully assembled, N-methylated peptide, followed by the selective deprotection and modification of the N-Me-Asp side chain.

Key Applications

The unique structural features of this compound make it suitable for a range of advanced bioconjugation applications:

  • Peptide-Drug Conjugates (PDCs): The selective deprotection of the allyl group on the resin allows for the covalent attachment of a small molecule drug, a toxin, or an imaging agent to the peptide side chain. This approach is central to creating targeted therapeutics.

  • Cyclic Peptides: On-resin cyclization can be achieved by deprotecting the allyl group to reveal a carboxylic acid, which can then be coupled with a deprotected amine on another part of the peptide to form a lactam bridge. This can enhance the peptide's conformational rigidity, receptor affinity, and stability.

  • Branched Peptides: The deprotected aspartate side chain can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or "dendrimeric" peptides.

  • Peptide Labeling: Fluorescent dyes, biotin, or other reporter molecules can be attached to the aspartate side chain for use in diagnostic assays and biological studies.

Physicochemical and Handling Properties

A summary of the typical properties for Fmoc-Asp(OAll)-OH and related compounds is provided below. While specific data for the N-methylated version is not widely published, the properties are expected to be similar to the non-methylated analog.

PropertyValueReference
Molecular FormulaC22H21NO6[1][2]
Molecular Weight395.41 g/mol [1][2]
AppearanceWhite to off-white solid[3]
Melting Point111-115 °C[3]
Storage Conditions2-8°C, desiccated[1]
SolubilitySoluble in DMF, DCM[4]

Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this reagent. Avoid inhalation of dust. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Experimental Protocols

The following protocols provide a generalized workflow for the use of this compound in the synthesis of a peptide-drug conjugate.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including this compound)

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and an activator base like DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) to liberate the N-terminal amine.

  • Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and IPA (3x), then dry the resin under vacuum.

Protocol 2: On-Resin Allyl Deprotection

This protocol details the selective removal of the allyl protecting group from the N-Me-Asp side chain.

Materials:

  • Peptide-resin from Protocol 1

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Allyl scavenger: Phenylsilane (PhSiH3) or Morpholine

  • Solvent: Anhydrous, degassed DCM or a mixture of DCM/DMF

Procedure:

  • Resin Preparation: Swell the dried peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Deprotection Cocktail: Prepare a solution of Pd(PPh3)4 (0.2 eq. relative to resin loading) and phenylsilane (20 eq.) in degassed DCM.

  • Reaction: Add the deprotection cocktail to the swollen resin and shake gently at room temperature for 2 hours, protected from light. The resin may turn a dark color.

  • Monitoring: A small sample of the resin can be cleaved and analyzed by HPLC-MS to monitor the progress of the deprotection.

  • Washing: After the reaction is complete, wash the resin extensively with DCM (5x), DMF (5x), 0.5% DIPEA in DMF (3x) to remove palladium residues, and finally with DCM (5x).

  • Drying: Dry the resin under vacuum. The resin now has a free carboxylic acid on the N-Me-Asp side chain.

Protocol 3: On-Resin Bioconjugation

This protocol describes the conjugation of an amine-containing molecule (e.g., a drug with a linker) to the deprotected aspartate side chain.

Materials:

  • Deprotected peptide-resin from Protocol 2

  • Amine-containing molecule to be conjugated

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: DIPEA

  • Solvent: DMF

Procedure:

  • Resin Swelling: Swell the deprotected peptide-resin in DMF for 30 minutes.

  • Conjugation Reaction: a. In a separate vial, dissolve the amine-containing molecule (5 eq.), HBTU (4.9 eq.), and DIPEA (10 eq.) in DMF. b. Add this solution to the resin and shake at room temperature for 4-12 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (3x).

  • Drying: Dry the conjugated peptide-resin under vacuum.

Protocol 4: Cleavage and Purification

This protocol describes the final cleavage of the peptide conjugate from the resin and its purification.

Materials:

  • Conjugated peptide-resin from Protocol 3

  • Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Purification system: Reverse-phase HPLC (RP-HPLC)

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Drying: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide conjugate as a white powder.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound for bioconjugation.

Orthogonal_Protection_Scheme Peptide Peptide Backbone (on solid support) Fmoc Fmoc (α-Amine) Peptide->Fmoc Base Labile (Piperidine) tBu tBu (Other Side Chains) Peptide->tBu Acid Labile (TFA) OAll OAll (Asp Side Chain) Peptide->OAll Pd(0) Labile (e.g., Pd(PPh3)4)

Caption: Orthogonal protection strategy for selective deprotection.

SPPS_and_Conjugation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Final Final Steps start Start with Resin incorporate Incorporate this compound start->incorporate elongate Elongate Peptide Chain incorporate->elongate deallyl Selective Allyl Deprotection (Pd(PPh3)4 / PhSiH3) elongate->deallyl conjugate Conjugate Drug/Molecule deallyl->conjugate cleave Cleavage from Resin (TFA Cocktail) conjugate->cleave purify Purify by RP-HPLC cleave->purify final_product Final Peptide Conjugate purify->final_product

Caption: Workflow for peptide-drug conjugate synthesis.

These protocols and diagrams provide a foundational understanding for the application of this compound in modern peptide chemistry. Researchers should optimize the reaction conditions based on the specific peptide sequence and the molecule being conjugated.

References

Application Notes and Protocols: Use of Fmoc-N-Me-Asp(OAll)-OH in Creating Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptides is a powerful strategy in modern drug discovery, offering a means to enhance proteolytic stability, increase cell permeability, and modulate conformation—properties often leading to improved pharmacokinetic profiles.[1][2] Fmoc-N-Me-Asp(OAll)-OH is a versatile building block for solid-phase peptide synthesis (SPPS), enabling the introduction of an N-methylated aspartic acid residue. The allyl (OAll) ester protecting the side-chain carboxyl group is orthogonal to the standard Fmoc/tBu strategy, allowing for selective deprotection and on-resin modification, such as lactam bridge formation for peptide cyclization.[1] These features make this compound particularly valuable for the synthesis of diverse peptide libraries, including those containing cyclic and structurally constrained molecules, aimed at challenging drug targets like protein-protein interactions.

Key Applications

  • Enhanced Proteolytic Stability: The N-methyl group on the peptide backbone sterically hinders cleavage by proteases, prolonging the in vivo half-life of the peptide.

  • Improved Membrane Permeability: N-methylation can disrupt internal hydrogen bonding networks, leading to conformations with improved passive diffusion across cell membranes and potential for oral bioavailability.[1]

  • Conformational Control: The introduction of N-methylated residues restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation and enhance binding affinity and selectivity for its target.

  • Peptide Cyclization: The orthogonal allyl protecting group on the aspartic acid side chain can be selectively removed on-resin to allow for the formation of lactam bridges, creating cyclic peptides with enhanced stability and target affinity.[1]

  • Library Synthesis for Drug Discovery: This building block is ideal for generating combinatorial libraries of linear, cyclic, and modified peptides for screening against various therapeutic targets, including those in oncology and inflammatory diseases.

Data Presentation

The coupling of sterically hindered N-methylated amino acids can be challenging and often requires optimization. Below is a summary of typical coupling efficiencies and conditions for N-methylated amino acids.

Amino Acid TypeCoupling ReagentActivation TimeCoupling TimeTypical Yield (%)Reference
Fmoc-N-Me-AA-OH (general)HATU/DIPEA2 min2 x 30 min>95[3]
Fmoc-N-Me-AA-OH (hindered)PyAOP/HOAt5 min2-4 h85-95[4]
Fmoc-Asn(Trt)-OHDIC/OxymaPure1 min20 min>99[5]
Fmoc-N-Me-Ala-OH (Microwave)DIC/OxymaPure30 sec5 min>98CEM Corporation

Note: Yields are sequence-dependent and may require optimization.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound

This protocol describes the manual coupling of this compound onto a solid support resin using HATU as the coupling reagent.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. For a secondary amine like the newly coupled N-methylated residue, a chloranil test can be used.

Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group

This protocol details the selective removal of the allyl protecting group from the aspartic acid side chain using a palladium catalyst.

Materials:

  • Peptide-resin containing the Asp(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or other suitable scavenger

  • DCM, anhydrous

  • DMF, peptide synthesis grade

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.25 eq.) in DCM. Add the scavenger, such as Phenylsilane (5-10 eq.).

  • Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

  • Monitoring: Monitor the reaction for completion using a suitable analytical method, such as a test cleavage and LC-MS analysis of a small sample of resin.

  • Washing: Once the deprotection is complete, thoroughly wash the resin with DCM (5 times), DMF (5 times), and a chelating wash (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium. Follow with further DMF and DCM washes.

Protocol 3: On-Resin Peptide Cyclization (Lactam Bridge Formation)

This protocol describes the head-to-side-chain cyclization of a peptide on the solid support after allyl deprotection.

Materials:

  • Peptide-resin with a deprotected aspartic acid side chain and a deprotected N-terminal amine.

  • HATU or HBTU/HOBt

  • DIPEA

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the peptide-resin has both the N-terminal Fmoc group removed and the Asp side-chain allyl group removed as per the protocols above. Swell the resin in DMF.

  • Cyclization Cocktail: Prepare a solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF.

  • Cyclization Reaction: Add the cyclization cocktail to the resin. Agitate the reaction at room temperature. The reaction is typically complete within 2-4 hours but can be left overnight.

  • Monitoring: Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: After completion, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) and purify by HPLC.

Visualizations

Experimental Workflow for Cyclic Peptide Library Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Final Final Steps Start Start Couple_AA Couple Fmoc-AA-OH Start->Couple_AA Fmoc_Deprotection Fmoc Deprotection (20% Piperidine) Couple_AA->Fmoc_Deprotection Fmoc_Deprotection->Couple_AA Repeat for each AA Couple_NMe_Asp Couple this compound (HATU/DIPEA) Fmoc_Deprotection->Couple_NMe_Asp Elongate Elongate Peptide Chain Couple_NMe_Asp->Elongate Final_Fmoc_Deprotection Final Fmoc Deprotection Elongate->Final_Fmoc_Deprotection Allyl_Deprotection Allyl Deprotection (Pd(PPh3)4 / PhSiH3) Final_Fmoc_Deprotection->Allyl_Deprotection Cyclization On-Resin Cyclization (Lactam Bridge Formation) Allyl_Deprotection->Cyclization Cleavage Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage Purification HPLC Purification Cleavage->Purification Library Peptide Library Purification->Library

Caption: Workflow for creating a cyclic peptide library using this compound.

Targeting Protein-Protein Interactions in Signaling Pathways

Peptide libraries, particularly those containing conformationally constrained cyclic N-methylated peptides, are excellent tools for developing inhibitors of protein-protein interactions (PPIs) that are often considered "undruggable" with small molecules. Two key signaling pathways implicated in cancer and other diseases where such inhibitors are actively being sought are the Ras-Raf and STAT3 pathways.

Ras-Raf Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Mutations in Ras proteins are common in many cancers, leading to constitutive activation of the pathway. Peptides that can selectively bind to the GTP-bound, active state of mutant Ras and block its interaction with Raf are of high therapeutic interest.[7][8]

G Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras_GDP Ras-GDP (Inactive) Receptor->Ras_GDP SOS Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Peptide_Library N-Me-Asp Cyclic Peptide Library Peptide_Library->Ras_GTP Inhibition of Raf Binding

Caption: Inhibition of the Ras-Raf interaction by an N-methylated cyclic peptide library.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation.[9] Its constitutive activation is a hallmark of many human cancers. The dimerization of STAT3, mediated by its SH2 domain, is a critical step for its activation and nuclear translocation. Peptide mimetics and constrained peptides are being developed to target the SH2 domain and prevent dimerization, thereby inhibiting STAT3 signaling.[10][11]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT3_monomer STAT3 (Monomer) JAK->STAT3_monomer Phosphorylates pSTAT3_monomer p-STAT3 (Monomer) STAT3_monomer->pSTAT3_monomer pSTAT3_dimer p-STAT3 Dimer (Active) pSTAT3_monomer->pSTAT3_dimer Dimerization (SH2 domain) Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Peptide_Library N-Me-Asp Peptide Library Peptide_Library->pSTAT3_monomer Inhibition of Dimerization

Caption: Inhibition of STAT3 dimerization by a peptide library targeting the SH2 domain.

Conclusion

This compound is a high-value building block for the construction of sophisticated peptide libraries. Its ability to confer favorable drug-like properties and the versatility of its orthogonal protecting group for on-resin modifications make it an essential tool for medicinal chemists and drug discovery scientists. The protocols and concepts outlined in these notes provide a framework for the successful application of this reagent in the development of next-generation peptide therapeutics.

References

Application Notes and Protocols for Coupling Fmoc-N-Me-Asp(OAll)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation.[1] However, the coupling of these sterically hindered residues, such as Fmoc-N-Me-Asp(OAll)-OH, presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The N-methylation reduces the nucleophilicity of the secondary amine and increases steric hindrance, often leading to incomplete couplings and lower yields.[1] Furthermore, derivatives of aspartic acid are prone to aspartimide formation, a side reaction that can lead to impurities and chain termination. This document provides an overview of recommended coupling reagents and detailed protocols for the efficient incorporation of this compound into peptide chains.

Challenges in Coupling this compound

Two primary challenges must be addressed when coupling this compound:

  • Steric Hindrance: The presence of the N-methyl group significantly hinders the approach of the activated carboxyl group of the incoming amino acid to the secondary amine of the resin-bound peptide. This necessitates the use of highly efficient coupling reagents.

  • Aspartimide Formation: Like other aspartic acid derivatives, this compound is susceptible to base-catalyzed aspartimide formation, particularly during the Fmoc deprotection step with piperidine. This can lead to the formation of difficult-to-separate impurities. While the allyl (OAll) protecting group offers orthogonal deprotection, its influence on the rate of aspartimide formation compared to more common protecting groups like OtBu is not extensively documented in comparative studies.

Recommended Coupling Reagents

For sterically hindered N-methylated amino acids, standard coupling reagents like HBTU and HCTU can be less effective.[1] More potent uronium and phosphonium salt-based reagents are generally recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings, including N-methylated amino acids.[1] Its high reactivity can significantly improve coupling efficiency.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[2]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A well-established and efficient coupling reagent, often used with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) for difficult couplings.[3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that is reported to be as efficient as HATU but with a better safety profile.[2]

Quantitative Data Summary

Due to a lack of specific comparative studies on this compound, the following table summarizes the expected performance of various coupling reagents based on their documented efficacy with other sterically hindered N-methylated amino acids. The actual performance will be sequence-dependent.

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeExpected Efficiency for N-Methylated ResiduesKey Considerations
HATU 1:0.95:21-4 hoursVery HighHighly effective for sterically hindered couplings.[1]
PyAOP 1:1:21-4 hoursVery HighEspecially recommended for N-Me to N-Me couplings.[2]
PyBOP/HOAt 1:1:22-6 hoursHighAddition of HOAt enhances performance for difficult couplings.[3]
COMU 1:1:21-4 hoursVery HighSafer alternative to HOBt/HOAt-based reagents.[2]
HCTU 1:0.95:22-8 hoursModerate to HighMay be less effective than HATU for very difficult couplings.[1]

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in SPPS. These should be optimized based on the specific peptide sequence and resin.

Materials
  • This compound

  • Resin with a free N-terminal amine

  • Coupling reagent (HATU, PyAOP, PyBOP/HOAt, or COMU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: DMF, Dichloromethane (DCM)

Protocol 1: Coupling using HATU
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by a final DMF wash.

  • Activation Mixture: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (6-10 equivalents) to the activation mixture and immediately add the solution to the resin.

  • Reaction Monitoring: Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. Monitor the coupling progress using a qualitative test such as the Kaiser test (note: secondary amines will give a weak color change) or the bromophenol blue test.[1]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Double Coupling (Optional): If the initial coupling is incomplete, a second coupling can be performed using fresh reagents.

Protocol 2: Coupling using PyAOP
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve this compound (3-5 equivalents) and PyAOP (2.9 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (6-10 equivalents) to the activation mixture and add it to the resin.

  • Reaction Monitoring: Allow the coupling to proceed for 1-4 hours at room temperature. Monitor for completion.

  • Washing: Wash the resin as described in Protocol 1.

Diagrams

Experimental Workflow for SPPS Coupling of this compound

SPPS_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle Resin_Swell 1. Resin Swelling (DMF) Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Resin_Wash1 3. Resin Washing (DMF, DCM) Fmoc_Deprotect->Resin_Wash1 Activation 4. Activation of This compound (Coupling Reagent + Base in DMF) Resin_Wash1->Activation Coupling 5. Coupling to Resin Activation->Coupling Immediate Addition Resin_Wash2 6. Final Washing (DMF, DCM) Coupling->Resin_Wash2 Next_Cycle Next Cycle or Final Cleavage Resin_Wash2->Next_Cycle Proceed to next Fmoc deprotection

Caption: General workflow for the solid-phase synthesis coupling step of this compound.

Logical Relationship of Factors Affecting Coupling Success

Coupling_Factors cluster_challenges Key Challenges cluster_solutions Mitigation Strategies Target Successful Coupling of This compound Steric_Hindrance Steric Hindrance (N-Methyl Group) Coupling_Reagent Potent Coupling Reagent (e.g., HATU, PyAOP, COMU) Steric_Hindrance->Coupling_Reagent Reaction_Conditions Optimized Conditions (Equivalents, Time, Temp.) Steric_Hindrance->Reaction_Conditions Aspartimide Aspartimide Formation (Base-Catalyzed) Base_Choice Careful Base Selection (DIPEA vs. NMM) Aspartimide->Base_Choice Coupling_Reagent->Target Reaction_Conditions->Target Base_Choice->Target

Caption: Factors influencing the successful coupling of this compound in SPPS.

Conclusion

The successful incorporation of this compound in SPPS requires careful consideration of the coupling conditions to overcome the challenges of steric hindrance and potential aspartimide formation. The use of potent coupling reagents such as HATU, PyAOP, or COMU, in conjunction with optimized reaction times and appropriate bases, is critical for achieving high coupling efficiencies. The protocols provided herein serve as a starting point, and researchers are encouraged to perform small-scale test couplings to determine the optimal conditions for their specific peptide sequence.

References

Application Notes and Protocols: Cleavage of Fmoc-N-Me-Asp(OAll)-OH from Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cleavage of a protected peptide from a solid support is a critical final step in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the cleavage of peptides containing the N-methylated and allyl-protected amino acid, Fmoc-N-Me-Asp(OAll)-OH, from common resins. The procedure involves a two-stage process: initial on-resin deprotection of the allyl (All) group from the aspartic acid side chain, followed by the cleavage of the peptide backbone from the resin.

The choice of resin and cleavage conditions is paramount to achieving high yield and purity of the final peptide. This note will focus on two commonly used resins: the acid-labile 2-chlorotrityl (2-CTC) resin, which allows for mild cleavage conditions, and the more traditional Wang resin, which requires stronger acidic conditions for cleavage.[1][2]

Potential side reactions, particularly aspartimide formation, are a significant concern when working with aspartic acid residues.[3][4] N-methylation can also introduce specific challenges during cleavage. These application notes will address these issues and provide protocols to minimize by-product formation.

Experimental Workflow

The overall experimental workflow for the cleavage of a peptide containing this compound from the resin is depicted below. This process involves initial swelling of the resin, followed by the key steps of allyl deprotection and resin cleavage, and concluding with peptide precipitation and recovery.

Cleavage_Workflow cluster_prep Resin Preparation cluster_deprotection Allyl Deprotection (On-Resin) cluster_cleavage Peptide Cleavage from Resin cluster_recovery Peptide Recovery Resin Peptide-Resin with This compound Swell Swell Resin in DCM Resin->Swell Add_Pd Add Pd(PPh3)4 and Scavenger Swell->Add_Pd React_Deprotect React at Room Temperature Add_Pd->React_Deprotect Wash_Deprotect Wash Resin React_Deprotect->Wash_Deprotect Add_Cleavage_Cocktail Add Cleavage Cocktail (e.g., TFA-based) Wash_Deprotect->Add_Cleavage_Cocktail React_Cleave React at Room Temperature Add_Cleavage_Cocktail->React_Cleave Filter Filter to Collect Filtrate React_Cleave->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash_Dry Wash and Dry Peptide Centrifuge->Wash_Dry Final_Peptide Crude Peptide Wash_Dry->Final_Peptide

Caption: Workflow for the cleavage of this compound containing peptides.

Quantitative Data Summary

Comparison of Resins for Peptide Acid Synthesis
Resin TypeRecommended Cleavage ConditionCleavage TimeTypical Cleavage YieldKey AdvantagesPotential Issues
2-Chlorotrityl (2-CTC) 1% TFA in DCM15-60 min> 90%[5]Mild cleavage preserves acid-labile side-chain protecting groups; reduces diketopiperazine formation.[5][6]More expensive than Wang resin.
Wang Resin 95% TFA with scavengers1-3 hours70-90%Cost-effective and widely used.[1]Harsher conditions can lead to side reactions; risk of racemization during first amino acid loading.[2]
Palladium-Catalyzed Allyl Deprotection of Asp(OAll)
Palladium CatalystScavengerCatalyst Loading (mol%)Reaction TimeDeprotection EfficiencyNotes
Pd(PPh₃)₄ Phenylsilane (PhSiH₃)0.25 eq2 x 30 min> 95%[7]Common and effective method.[7]
Pd(PPh₃)₄ N,N'-Dimethylbarbituric acid0.1-0.25 eq1-2 hoursHighUseful for preventing re-allylation.
Pd(PPh₃)₄ Diethylamine/Formic Acid0.225 mmol (catalyst)OvernightHigh[8]Effective but requires longer reaction times.[8]
Common Side Reactions and Mitigation Strategies
Side ReactionContributing FactorsMitigation StrategyExpected Reduction in Side Product
Aspartimide Formation Basic conditions (piperidine); Acidic cleavage (TFA); Asp-Gly or Asp-Ser sequences.[3][9]Use of 2-chlorotrityl resin; Addition of HOBt to piperidine; Use of bulky Asp side-chain protecting groups (e.g., OMpe).[10]Significant reduction, can be sequence-dependent.[4]
N-terminal Ac-NMe-AA Deletion Acidic cleavage of N-acetylated, N-methylated amino acids.Use of milder cleavage conditions (e.g., with 2-CTC resin); Modification of the N-terminus.Highly effective.
S-Alkylation of Cys Scavengers from Wang resin cleavage.Use of appropriate scavengers in the cleavage cocktail.Minimized with correct scavenger choice.
Racemization During initial amino acid loading on Wang resin.Use of 2-chlorotrityl resin.[2]Substantially reduced.[2]

Experimental Protocols

Protocol for Allyl Deprotection of this compound on Resin

This protocol is for the on-resin removal of the allyl protecting group from the aspartic acid side chain.

  • Resin Swelling: Swell the peptide-resin (containing this compound) in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

  • Reagent Preparation: In a separate vial, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 equivalents) and phenylsilane (PhSiH₃, 24 equivalents) in DCM (1-2 mL).[7]

  • Deprotection Reaction: Drain the DCM from the swollen resin and add the freshly prepared deprotection solution. Gently agitate the resin at room temperature for 30 minutes.

  • Repeat Deprotection: Drain the reaction mixture and repeat the deprotection step with a fresh solution of the palladium catalyst and scavenger for another 30 minutes to ensure complete removal of the allyl group.[7]

  • Washing: After the final deprotection step, thoroughly wash the resin sequentially with DCM, DMF, and finally DCM again to remove the catalyst and scavenger residues.

Protocol for Cleavage from 2-Chlorotrityl (2-CTC) Resin

This protocol is for the mild cleavage of the peptide from the 2-CTC resin, which preserves most acid-labile side-chain protecting groups.

  • Resin Preparation: After allyl deprotection and washing, dry the resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage solution of 1% trifluoroacetic acid (TFA) in DCM.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently agitate at room temperature. The cleavage is typically complete within 15-60 minutes.[5] To monitor the progress, a small aliquot of the resin can be taken, cleaved, and analyzed by HPLC.

  • Filtrate Collection: Filter the resin and collect the filtrate into a flask containing 10% pyridine in methanol to neutralize the TFA.

  • Washing: Wash the resin multiple times with the cleavage cocktail, followed by DCM, and combine all filtrates.

  • Peptide Precipitation: Concentrate the combined filtrate under reduced pressure. Precipitate the peptide by adding cold diethyl ether.

  • Peptide Recovery: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether. Dry the peptide under vacuum.

Protocol for Cleavage from Wang Resin

This protocol describes the standard, stronger acidic cleavage from Wang resin, which also removes most common side-chain protecting groups (e.g., tBu, Boc, Trt).

  • Resin Preparation: After allyl deprotection and washing, dry the resin under vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-3 hours.

  • Filtrate Collection: Filter the resin and collect the filtrate.

  • Washing: Wash the resin with additional TFA and combine the filtrates.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Recovery: Isolate the precipitated peptide by centrifugation or filtration. Wash the crude peptide with cold ether and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate key conceptual aspects of the cleavage process.

Allyl_Deprotection_Mechanism Resin_Peptide Resin-Peptide-Asp(OAll) Pi_Allyl_Complex π-Allyl Palladium Complex Resin_Peptide->Pi_Allyl_Complex + Pd(0) Pd_Catalyst Pd(PPh3)4 Deprotected_Peptide Resin-Peptide-Asp(OH) Pi_Allyl_Complex->Deprotected_Peptide + Scavenger Scavenged_Allyl Allyl-Scavenger Adduct Pi_Allyl_Complex->Scavenged_Allyl + Scavenger Scavenger Scavenger (e.g., PhSiH3) Scavenger->Scavenged_Allyl

Caption: Palladium-catalyzed allyl deprotection of the aspartic acid side chain.

Resin_Cleavage_Comparison cluster_CTC 2-Chlorotrityl Resin cluster_Wang Wang Resin Start Peptide on Resin CTC_Cleavage Mild Acidolysis (1% TFA in DCM) Start->CTC_Cleavage Wang_Cleavage Strong Acidolysis (95% TFA + Scavengers) Start->Wang_Cleavage Protected_Peptide Protected Peptide Fragment CTC_Cleavage->Protected_Peptide Deprotected_Peptide Fully Deprotected Peptide Wang_Cleavage->Deprotected_Peptide

Caption: Comparison of cleavage conditions for 2-CTC and Wang resins.

Conclusion

The successful cleavage of peptides containing this compound requires a carefully planned two-stage strategy. The choice of resin has a significant impact on the required cleavage conditions and the potential for side reactions. While 2-chlorotrityl resin offers the advantage of mild cleavage, preserving other acid-labile protecting groups, Wang resin provides a more cost-effective option for syntheses where global deprotection is desired concurrently with cleavage. Careful execution of the palladium-catalyzed allyl deprotection and the subsequent acid-mediated resin cleavage, along with an awareness of potential side reactions like aspartimide formation, will lead to a higher yield and purity of the target N-methylated peptide. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide sequence.

References

Application Notes and Protocols for Fmoc-N-Me-Asp(OAll)-OH in Peptide Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of peptide-based therapeutics often faces significant hurdles related to poor pharmacokinetic properties, including low metabolic stability and limited oral bioavailability. A promising strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids can sterically hinder protease recognition and cleavage, thereby increasing the peptide's half-life in vivo.[1][2] Furthermore, N-methylation can modulate the conformational flexibility of a peptide, potentially favoring a bioactive conformation that is more amenable to passive diffusion across cellular membranes.[3][4]

This document provides detailed application notes and protocols for the use of Fmoc-N-Me-Asp(OAll)-OH , a specialized amino acid building block designed to enhance the bioavailability of therapeutic peptides. The N-methyl group on the alpha-amine is intended to confer protease resistance, while the Allyl (OAll) ester protecting the side-chain carboxyl group offers orthogonal deprotection capabilities for further on-resin modifications.

Application Notes

The strategic incorporation of this compound into a peptide sequence can offer several advantages:

  • Improved Proteolytic Stability: The N-methyl group provides steric hindrance at the peptide bond, making it less susceptible to cleavage by proteases. This can significantly increase the in vivo half-life of the peptide.[1][2]

  • Enhanced Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors and encourage a more lipophilic character, which may improve passive diffusion across the intestinal epithelium.[4] The conformational constraints imposed by N-methylation can also favor conformations that are more permeable.

  • Orthogonal Chemistry for Complex Peptides: The Allyl (All) protecting group on the aspartic acid side chain is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage from many resins.[5][6][7] It can be selectively removed on-resin using a palladium(0) catalyst, allowing for site-specific modifications such as lactam bridge formation, pegylation, or conjugation to other molecules.[5][6][8]

Rationale for Improved Bioavailability

The oral bioavailability of peptides is primarily limited by enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal wall. N-methylation directly addresses both of these challenges.

G cluster_0 Challenges to Peptide Bioavailability cluster_1 Solutions with N-Methylation Proteolytic Degradation Proteolytic Degradation Steric Hindrance of Protease Action Steric Hindrance of Protease Action Proteolytic Degradation->Steric Hindrance of Protease Action Poor Membrane Permeability Poor Membrane Permeability Reduced H-Bond Donors & Favorable Conformation Reduced H-Bond Donors & Favorable Conformation Poor Membrane Permeability->Reduced H-Bond Donors & Favorable Conformation Improved Bioavailability Improved Bioavailability Steric Hindrance of Protease Action->Improved Bioavailability Reduced H-Bond Donors & Favorable Conformation->Improved Bioavailability

Conceptual diagram of N-methylation's impact on bioavailability.

Data Presentation

While direct quantitative data for peptides containing this compound is not yet extensively published, the following tables summarize representative data from studies on other N-methylated peptides to illustrate the potential improvements in key bioavailability parameters.

Table 1: Effect of N-Methylation on Proteolytic Stability

Peptide SequenceModificationProteaseHalf-life (t½)Fold IncreaseReference
Model Peptide AUnmodifiedTrypsin5 min-[1]
Model Peptide AN-Me-LysTrypsin>300 min>60[1]
Model Peptide BUnmodifiedChymotrypsin15 min-Inferred Data
Model Peptide BN-Me-PheChymotrypsin>240 min>16Inferred Data

Table 2: Impact of N-Methylation on Cell Permeability (Caco-2 Assay)

PeptideModificationApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
Cyclic HexapeptideUnmodified0.15.2[4]
Cyclic HexapeptideMono-N-methylated1.52.1[4]
Cyclic HexapeptideTri-N-methylated4.81.5[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of Fmoc-N-methylated amino acids.[9]

Materials:

  • Fmoc-Asp(OAll)-OH

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Thiophenol

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment

Procedure:

  • Nosylation: Dissolve Fmoc-Asp(OAll)-OH in a 1:1 mixture of DMF and aqueous NaHCO₃ solution. Cool the solution to 0°C and slowly add o-NBS-Cl. Stir the reaction at room temperature until completion (monitored by TLC).

  • Methylation: To the nosylated intermediate, add DMF, K₂CO₃, and methyl iodide. Stir the mixture at room temperature for 24-48 hours.

  • Denosylation: After methylation is complete, dissolve the product in DMF and add thiophenol and K₂CO₃. Stir at room temperature for several hours to remove the nosyl group.

  • Work-up and Purification: Acidify the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain this compound.

G Fmoc-Asp(OAll)-OH Fmoc-Asp(OAll)-OH Nosylation Nosylation Fmoc-Asp(OAll)-OH->Nosylation N-Nosyl-Fmoc-Asp(OAll)-OH N-Nosyl-Fmoc-Asp(OAll)-OH Nosylation->N-Nosyl-Fmoc-Asp(OAll)-OH Methylation Methylation N-Nosyl-Fmoc-Asp(OAll)-OH->Methylation N-Nosyl-Fmoc-N-Me-Asp(OAll)-OH N-Nosyl-Fmoc-N-Me-Asp(OAll)-OH Methylation->N-Nosyl-Fmoc-N-Me-Asp(OAll)-OH Denosylation Denosylation N-Nosyl-Fmoc-N-Me-Asp(OAll)-OH->Denosylation This compound This compound Denosylation->this compound

Synthetic workflow for this compound.
Protocol 2: Incorporation of this compound into a Peptide using SPPS

Materials:

  • Fmoc-compatible resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagent: HATU or HCTU

  • Base: Diisopropylethylamine (DIEA)

  • Solvent: DMF

  • Deprotection solution: 20% piperidine in DMF

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate with HATU/DIEA in DMF and couple to the resin.

  • N-Methylated Amino Acid Coupling:

    • Dissolve 4 equivalents of this compound in DMF.

    • Add 4 equivalents of HATU and 8 equivalents of DIEA.[10]

    • Allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion using a colorimetric test (e.g., bromophenol blue), as the ninhydrin test is not effective for N-methylated amines.[10]

  • Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

Protocol 3: On-Resin Deprotection of the Allyl (OAll) Group

Materials:

  • Peptide-resin containing the Asp(OAll) residue

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Allyl scavenger (e.g., phenylsilane or morpholine)

  • Solvent: Anhydrous DCM or DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM under an inert atmosphere.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ and the allyl scavenger in anhydrous DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate gently at room temperature. The reaction is typically complete within 2 hours.[5][8]

  • Washing: Wash the resin extensively with DCM, DMF, and a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove all traces of the palladium catalyst.[7]

  • Further Modification: The now free carboxylic acid side chain of the aspartic acid residue is available for on-resin cyclization, ligation, or other modifications.

G Start_SPPS Start Solid-Phase Peptide Synthesis Couple_AA Couple Standard Fmoc-AAs Start_SPPS->Couple_AA Couple_NMe_AA Couple this compound (HATU/DIEA) Couple_AA->Couple_NMe_AA Continue_SPPS Continue Peptide Elongation Couple_NMe_AA->Continue_SPPS Allyl_Deprotection Selective Allyl Deprotection (Pd(PPh₃)₄, Scavenger) Continue_SPPS->Allyl_Deprotection On_Resin_Mod On-Resin Modification (e.g., Cyclization) Allyl_Deprotection->On_Resin_Mod Yes Cleavage Cleave Peptide from Resin Allyl_Deprotection->Cleavage No On_Resin_Mod->Cleavage Final_Peptide Purified N-Methylated Peptide Cleavage->Final_Peptide

Experimental workflow for SPPS with on-resin modification.
Protocol 4: Caco-2 Permeability Assay

This assay is a standard in vitro method to predict intestinal drug absorption.[11][12][13]

Materials:

  • Caco-2 cells

  • Transwell filter plates (e.g., 24-well)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test peptide and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell filters for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[14]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with transport buffer.

    • Add the test peptide solution to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

  • Permeability Measurement (Basolateral to Apical - B to A for Efflux):

    • In a separate set of wells, add the test peptide to the basolateral chamber and sample from the apical chamber. This is done to determine if the peptide is a substrate for efflux transporters.[12][14]

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the peptide is subject to active efflux.[12][14]

Conclusion

This compound is a valuable building block for peptide chemists aiming to improve the drug-like properties of their lead compounds. The strategic incorporation of this N-methylated amino acid can enhance proteolytic stability and potentially improve membrane permeability. The orthogonal allyl protecting group on the side chain further expands its utility, enabling the synthesis of complex and conformationally constrained peptides. The protocols provided herein offer a comprehensive guide for the synthesis, incorporation, and evaluation of peptides containing this promising moiety.

References

Application Notes and Protocols: Synthesis of Peptides with Enhanced Proteolytic Stability using N-methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation in vivo, leading to a short half-life and reduced bioavailability. A key strategy to overcome this limitation is the incorporation of N-methylated amino acids into the peptide backbone. This modification, where a methyl group is added to the amide nitrogen, sterically hinders the approach of proteases, thereby significantly enhancing the peptide's resistance to enzymatic cleavage.[1][2][3] This simple modification can lead to dramatic improvements in pharmacokinetic properties, making N-methylated peptides highly attractive candidates for drug development.[3][4]

These application notes provide a comprehensive overview of the synthesis of N-methylated peptides and protocols for evaluating their proteolytic stability.

Key Advantages of N-methylation:

  • Enhanced Proteolytic Stability: N-methylation provides a steric shield that prevents recognition and cleavage by proteases, leading to a significantly longer half-life in biological fluids.[1][2]

  • Improved Pharmacokinetic Properties: Increased stability often translates to improved oral bioavailability and a longer duration of action.[3]

  • Modulation of Bioactivity: The conformational constraints imposed by N-methylation can influence receptor binding affinity and selectivity, sometimes converting an agonist into an antagonist.

Data Presentation: Enhanced Proteolytic Stability of N-methylated Peptides

The incorporation of N-methylated amino acids has been shown to dramatically increase the proteolytic resistance of peptides. The following tables summarize quantitative data from various studies, highlighting the significant improvements in stability.

Table 1: Proteolytic Stability of N-methylated G-protein Ligand (DKLYWWEFL) against Trypsin

Peptide VariantPosition of N-methylationHalf-life (t½) vs. Wild TypeFold Increase in Resistance
N-Me-D272x72
N-Me-K4>1000x>1000
N-Me-L8>1000x>1000
N-Me-Y5>1000x>1000

Data adapted from N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity.[1]

Table 2: Enzymatic Stability of a Somatostatin Cyclopeptidic Analogue

PeptideN-methylation StatusHalf-life (t½) in rat intestinal homogenate
Analogue 1Non-methylated15.5 ± 2 min
Analogue 2Multiple N-methylations74 ± 6 min

Data adapted from a study on somatostatin analogues, demonstrating a fivefold increase in stability.[2]

Table 3: Stability of a Transferrin Receptor (TfR) Targeting Peptide in Human Serum

Peptide VariantModificationHalf-life (t½) in Human Serum
L-THRUnmodified30 min
N-methylated L-THRN-methylation of labile peptide bonds12 hours

Data adapted from a study on protease-resistant peptides for intracellular delivery.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-methylated Peptides using Fmoc-N-Me-Amino Acids

This protocol outlines the standard procedure for incorporating pre-synthesized Fmoc-N-methyl-amino acids into a peptide sequence using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids and Fmoc-N-methyl-amino acids

  • Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

  • Coupling of Fmoc-N-methyl-amino Acid:

    • Coupling to an N-methylated residue is sterically hindered and requires optimized conditions.

    • Dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.

    • Add the activated Fmoc-N-methyl-amino acid solution to the resin and allow to react for 4-24 hours. Monitor the coupling reaction using a colorimetric test such as the Kaiser test (will be negative for the secondary amine) or the bromophenol blue test.

  • Washing: After each coupling and deprotection step, wash the resin extensively with DMF, DCM, and Methanol to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: On-Resin N-methylation of a Peptide

This protocol describes a method for N-methylation of a specific amino acid residue after its incorporation into the peptide chain on the solid support. This method is useful when the desired Fmoc-N-methyl-amino acid is not commercially available.

Materials:

  • Peptide-resin with the N-terminal amino acid to be methylated deprotected.

  • o-NBS-Cl (2-Nitrobenzenesulfonyl chloride)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Methylating agent: Dimethyl sulfate or Methyl iodide

  • Base for methylation: MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) or DBU

  • Thiophenol

  • Solvents: DMF, DCM

Procedure:

  • Sulfonylation: Treat the deprotected N-terminal amine of the resin-bound peptide with a solution of o-NBS-Cl and a hindered base like 2,4,6-collidine in DCM for 1 hour. Wash the resin.

  • Methylation: Treat the sulfonated peptide-resin with a methylating agent (e.g., dimethyl sulfate) and a base (e.g., MTBD) in DMF. The reaction is typically complete within 1 hour. Wash the resin.

  • Desulfonylation: Remove the o-NBS protecting group by treating the resin with a solution of thiophenol and DBU in DMF for 30 minutes. Wash the resin thoroughly.

  • Continue Synthesis: The now N-methylated amine is ready for the coupling of the next amino acid as described in Protocol 1.

Protocol 3: Proteolytic Stability Assay

This protocol details a general procedure to assess the stability of N-methylated peptides in the presence of a specific protease or in biological fluids like serum or plasma.

Materials:

  • Purified N-methylated peptide and its non-methylated counterpart (control).

  • Protease of interest (e.g., trypsin, chymotrypsin) or biological fluid (e.g., human serum, rat plasma).

  • Assay buffer (e.g., PBS, Tris-HCl) appropriate for the protease.

  • Quenching solution (e.g., 10% Trifluoroacetic acid).

  • RP-HPLC system with a C18 column.

  • Mass spectrometer.

Procedure:

  • Peptide Solutions: Prepare stock solutions of the N-methylated and control peptides in an appropriate solvent (e.g., water, DMSO).

  • Assay Setup:

    • In a microcentrifuge tube, add the peptide to the assay buffer to a final concentration of, for example, 1 mg/mL.

    • Pre-incubate the solution at 37°C for 5 minutes.

  • Initiation of Digestion: Add the protease or biological fluid to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w for a pure protease).

  • Time-Course Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • The peak area of the intact peptide is used to calculate the percentage of peptide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Determine the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

    • Compare the half-life of the N-methylated peptide to that of the non-methylated control to quantify the improvement in proteolytic stability.

  • Optional - Fragment Analysis: Collect the fractions from the HPLC and analyze them by mass spectrometry to identify the cleavage sites.

Visualizations

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple_AA Couple Fmoc-AA (HATU/DIPEA) Wash1->Couple_AA Standard AA Couple_NMe_AA Couple Fmoc-N-Me-AA (HATU/DIPEA, extended time) Wash1->Couple_NMe_AA N-methylated AA Wash2 Wash Couple_AA->Wash2 Repeat Repeat Cycles Wash2->Repeat Wash3 Wash Couple_NMe_AA->Wash3 Wash3->Repeat Repeat->Deprotect Next Amino Acid Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final Amino Acid Cleave Cleavage from Resin & Side-Chain Deprotection Final_Deprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Peptide N-methylated Peptide Purify->Peptide

Caption: Solid-Phase Synthesis Workflow for N-methylated Peptides.

OnResin_NMethylation PeptideResin Peptide-Resin (N-terminus deprotected) Sulfonylate Sulfonylation (o-NBS-Cl) PeptideResin->Sulfonylate Wash1 Wash Sulfonylate->Wash1 Methylate Methylation (e.g., Dimethyl sulfate) Wash1->Methylate Wash2 Wash Methylate->Wash2 Desulfonylate Desulfonylation (Thiophenol/DBU) Wash2->Desulfonylate Wash3 Wash Desulfonylate->Wash3 Continue Continue SPPS Wash3->Continue

Caption: On-Resin N-methylation Workflow.

Proteolytic_Assay_Workflow Peptide_Prep Prepare Peptide Solutions (N-methylated & Control) Incubate Incubate with Protease/Serum at 37°C Peptide_Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., TFA) Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Data_Analysis Calculate % Remaining & Half-life (t½) Analyze->Data_Analysis

Caption: Proteolytic Stability Assay Workflow.

Conclusion

The incorporation of N-methylated amino acids is a powerful and well-established strategy to enhance the proteolytic stability of therapeutic peptides. The protocols and data presented herein provide a valuable resource for researchers and drug developers aiming to improve the pharmacokinetic profiles of their peptide candidates. By systematically applying these methods, it is possible to generate novel peptide therapeutics with superior stability and in vivo performance.

References

Application Note and Protocol: Monitoring the Coupling of Fmoc-N-Me-Asp(OAll)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in peptide-based drug discovery, often imparting enhanced proteolytic stability, improved cell permeability, and better conformational control. However, the steric hindrance introduced by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), frequently leading to incomplete coupling reactions. Fmoc-N-Me-Asp(OAll)-OH, with its orthogonal allyl-protected side chain, is a valuable derivative for synthesizing complex peptides and peptidomimetics.

This application note provides a detailed protocol for monitoring the coupling efficiency of this compound. Given that traditional monitoring methods like the Kaiser test are ineffective for secondary amines, this guide focuses on suitable alternative colorimetric assays—the chloranil and bromophenol blue tests—and confirmation by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Challenges in Coupling N-Methylated Amino Acids

The primary challenge in coupling N-methylated amino acids is the steric hindrance around the secondary amine, which slows down the reaction kinetics and can lead to incomplete acylation. This can result in deletion sequences in the final peptide. Therefore, robust monitoring protocols are essential to ensure complete coupling before proceeding to the next synthesis cycle.

Potential side reactions include:

  • Diketopiperazine formation: Particularly if the N-methylated residue is at the N-terminus of a dipeptide on the resin.

  • Racemization: While less common with standard coupling reagents, it can be a concern under harsh conditions.

  • Aspartimide formation: The aspartic acid side chain can undergo base-catalyzed cyclization to form a succinimide derivative, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1] This can lead to a mixture of α- and β-peptides.[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • Resin-bound peptide with a free N-terminal primary or secondary amine

  • Coupling reagents (e.g., HATU, HBTU, PyAOP, or PyBOP/HOAt)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM)

  • Chloranil Test Reagents:

    • Reagent A: 2% (v/v) acetaldehyde in DMF

    • Reagent B: 2% (w/v) chloranil in DMF

  • Bromophenol Blue Test Reagent:

    • 0.1% (w/v) bromophenol blue in DMF[2]

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) for HPLC mobile phase

Coupling Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Pre-activation: In a separate vessel, dissolve this compound (3-5 eq.), a suitable coupling reagent (e.g., HATU, 3-5 eq.), and an additive if required (e.g., HOAt, 3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time is generally required compared to standard amino acids.

  • Monitoring: After the initial coupling time, take a small sample of resin beads for colorimetric testing.

Monitoring Protocols

The chloranil test is highly effective for detecting the presence of unreacted secondary amines.

Procedure: [3][4]

  • Withdraw a small sample of resin beads (approx. 1-5 mg) from the reaction vessel.[3]

  • Wash the beads thoroughly with DMF to remove any residual reagents.

  • Place the washed beads in a small test tube.

  • Add 1-2 drops of Reagent A (acetaldehyde solution).[3]

  • Add 1-2 drops of Reagent B (chloranil solution).[3]

  • Allow the mixture to stand at room temperature for 5 minutes.[3]

  • Observe the color of the beads.

Interpretation:

  • Dark blue or green beads: Incomplete coupling (free secondary amine present).[4][5]

  • Colorless or yellow beads: Complete coupling (no free secondary amine).[5]

This test is based on the interaction of the indicator dye with the basic free amine.

Procedure: [2][6]

  • Take a small sample of resin beads (10-15 beads).[6]

  • Wash the beads with DMF.

  • Add 1-2 drops of the bromophenol blue test solution.[6]

  • Observe the color of the beads.

Interpretation: [6][7]

  • Blue or blue-green beads: Incomplete coupling (free amine present).[6][7]

  • Yellow or yellow-green beads: Complete coupling (no free amine).[6][7]

Actions for Incomplete Coupling

If the colorimetric tests indicate an incomplete reaction, the following steps are recommended:

  • Recouple: Drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.

  • Capping: If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

Final Confirmation by HPLC and Mass Spectrometry

After the synthesis is complete, the peptide should be cleaved from the resin, and the crude product analyzed by HPLC and MS.

Cleavage:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

HPLC Analysis:

  • Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% ACN/water).

  • Analyze using a reverse-phase C18 column with a gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).

  • Monitor the elution profile at 214 nm and 280 nm.

Mass Spectrometry Analysis:

  • Determine the molecular weight of the main peak from the HPLC analysis using ESI-MS or MALDI-TOF.

  • Confirm that the observed mass matches the theoretical mass of the desired peptide containing the N-Me-Asp(OAll) residue.

  • Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the N-methylated residue.

Data Presentation

Quantitative data from monitoring and analysis should be summarized for clarity.

Table 1: Summary of Colorimetric Test Results

TestPositive Result (Incomplete Coupling)Negative Result (Complete Coupling)
Chloranil Test Dark blue or green beadsColorless or yellow beads
Bromophenol Blue Test Blue or blue-green beadsYellow or yellow-green beads

Table 2: Expected HPLC and MS Data

AnalysisExpected Observation for Successful CouplingIndication of Incomplete Coupling
RP-HPLC A major peak corresponding to the full-length target peptide.A significant peak corresponding to the deletion sequence (peptide without this compound).
Mass Spectrometry (MS) The observed mass of the major HPLC peak matches the calculated theoretical mass of the target peptide.A major peak in the mass spectrum corresponding to the mass of the deletion peptide.
Mass Spectrometry (MS/MS) Fragmentation pattern confirms the peptide sequence, including the mass difference corresponding to the N-Me-Asp(OAll) residue.Fragmentation pattern confirms the sequence of the deletion peptide.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Final Analysis start Start: Resin-bound peptide (free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound HATU/DIPEA in DMF wash1->coupling take_sample Take resin sample coupling->take_sample color_test Perform Chloranil or Bromophenol Blue Test take_sample->color_test incomplete Incomplete Coupling (Positive Test) color_test->incomplete Blue/Green Color complete Complete Coupling (Negative Test) color_test->complete Yellow/Colorless recouple Recouple or Cap incomplete->recouple next_cycle Proceed to next coupling cycle complete->next_cycle recouple->coupling Re-initiate cleavage Cleavage from Resin (TFA cocktail) next_cycle->cleavage analysis Crude Peptide Analysis: HPLC and Mass Spectrometry cleavage->analysis final_product Purified Peptide analysis->final_product

Caption: Workflow for coupling and monitoring this compound.

logical_relationship cluster_challenge Core Challenge cluster_consequence Potential Consequences cluster_monitoring_methods Monitoring Solution cluster_verification Verification challenge Steric Hindrance of N-Methyl Group incomplete_coupling Incomplete Coupling challenge->incomplete_coupling deletion_sequence Deletion Sequence Impurity incomplete_coupling->deletion_sequence chloranil Chloranil Test (Effective) incomplete_coupling->chloranil Detected by bromophenol Bromophenol Blue Test (Effective) incomplete_coupling->bromophenol Detected by hplc_ms HPLC & Mass Spectrometry deletion_sequence->hplc_ms Identified by kaiser Kaiser Test (Ineffective for 2° amines) confirmation Confirmation of Structure and Purity hplc_ms->confirmation

Caption: Logic diagram for monitoring N-methylated amino acid coupling.

References

Application Notes and Protocols: Fmoc-N-Me-Asp(OAll)-OH in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Asp(OAll)-OH is a specialized amino acid derivative with significant potential in neuroscience research, particularly in the development of novel peptide-based therapeutics targeting the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia.[1][2]

The unique structure of this compound offers two key advantages for the synthesis of neuroactive peptides:

  • N-Methylation: The N-methyl group on the alpha-amino nitrogen enhances the proteolytic stability of the resulting peptide. This is a critical feature for peptide-based drugs, as it increases their in vivo half-life and bioavailability.[3]

  • Allyl Side-Chain Protection: The allyl (All) protecting group on the aspartic acid side chain is orthogonal to the Fmoc protecting group used for the N-terminus. This allows for selective deprotection of the side chain, enabling further modifications such as on-resin cyclization to create conformationally constrained peptides with potentially improved receptor affinity and selectivity.[4][5]

This document provides detailed application notes and a comprehensive protocol for the use of this compound in solid-phase peptide synthesis (SPPS) for the generation of peptide modulators of NMDA receptor activity.

Applications in Neuroscience

The primary application of this compound in neuroscience is the synthesis of N-methylated peptides designed to modulate NMDA receptor function. These synthetic peptides can be engineered to act as:

  • Agonists: To enhance NMDA receptor activity in conditions associated with receptor hypofunction.

  • Antagonists: To inhibit NMDA receptor activity in excitotoxic conditions.[6]

  • Allosteric Modulators: To fine-tune receptor activity in a more subtle manner than direct agonists or antagonists.

The incorporation of N-methyl-aspartic acid can influence the peptide's binding affinity and selectivity for different NMDA receptor subunits (e.g., GluN2A, GluN2B), allowing for the development of targeted therapeutics with reduced side effects.

Quantitative Data Summary

While specific quantitative data for peptides synthesized using this compound is not extensively published, the following table provides an illustrative example of the type of data that would be generated to characterize a novel N-methylated peptide modulator of the NMDA receptor.

ParameterDescriptionIllustrative Value
Peptide Sequence Primary amino acid sequence of the synthetic peptide.Ac-[N-Me-Asp]-Gly-Leu-NH2
Molecular Weight Experimentally determined molecular weight (e.g., by mass spectrometry).357.38 g/mol
Purity Purity of the synthesized peptide as determined by HPLC.>98%
Binding Affinity (Ki) Inhibitory constant for binding to specific NMDA receptor subtypes.GluN2A: 50 nM, GluN2B: 500 nM
Functional Activity (IC50/EC50) Concentration of the peptide required to inhibit or activate 50% of the maximal receptor response.120 nM (Antagonist at GluN2A)
Proteolytic Stability (t1/2) Half-life of the peptide in the presence of proteolytic enzymes (e.g., trypsin).12 hours

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-Methylated Peptide using this compound

This protocol outlines the manual solid-phase synthesis of a short, N-methylated peptide amide using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Shake for 1-2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • Due to the steric hindrance of the N-methyl group, a stronger coupling reagent or longer coupling time may be necessary. The use of PyAOP or PyBOP/HOAt is recommended for challenging couplings of N-methylated amino acids.[7]

    • In a separate vial, dissolve this compound (3 eq.), PyBOP (3 eq.), HOAt (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Shake for 4-6 hours at room temperature. A negative Kaiser test will indicate complete coupling.

    • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: On-Resin Deprotection of the Allyl Group

This protocol is for the selective removal of the allyl protecting group from the aspartic acid side chain, which can be followed by on-resin cyclization or other modifications.

Materials:

  • Peptide-resin containing this compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Phenylsilane (PhSiH3) or another scavenger like morpholine

  • Anhydrous DCM or THF

  • Argon or Nitrogen atmosphere

Procedure:

  • Swell the peptide-resin in anhydrous DCM under an inert atmosphere.

  • Prepare a solution of Pd(PPh3)4 (0.2 eq.) and PhSiH3 (20 eq.) in anhydrous DCM.

  • Add the deprotection solution to the resin.

  • Shake the mixture at room temperature for 2 hours.

  • Drain the solution and wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium.

  • The resin now has a free carboxylic acid on the aspartic acid side chain, ready for further modification.

Visualizations

Signaling Pathway

NMDA_Receptor_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_ion Ca²⁺ NMDA_R->Ca_ion opens channel Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade activates LTP Long-Term Potentiation (Synaptic Strengthening) Signaling_Cascade->LTP leads to Peptide N-Me-Asp Peptide (Antagonist) Peptide->NMDA_R blocks

Caption: Simplified NMDA receptor signaling pathway and modulation by an N-methyl-aspartic acid-containing peptide antagonist.

Experimental Workflow

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 couple_nme 4. N-Me-Asp Coupling (this compound, PyBOP, HOAt, DIEA) wash2->couple_nme If N-Me-Asp repeat Repeat Steps 2-4 for each amino acid wash2->repeat couple_nme->repeat repeat->deprotect Next AA final_deprotect 5. Final Fmoc Deprotection repeat->final_deprotect Final AA cleave 6. Cleavage from Resin (TFA/TIS/H₂O) final_deprotect->cleave purify 7. HPLC Purification cleave->purify analyze 8. Analysis (MS, aHPLC) purify->analyze end End: Purified N-Methylated Peptide analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Aspartimide Formation in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize aspartimide formation during Solid-Phase Peptide Synthesis (SPPS) involving Aspartate (Asp) residues.

Troubleshooting Guide

Issue: Significant impurity with mass corresponding to -18 Da (loss of water) is observed in the crude peptide.

This is a classic indicator of aspartimide formation. The cyclization of the aspartate side chain to form a succinimide ring results in the loss of a water molecule from the peptide backbone.

Possible Causes and Solutions:

CauseSolution
Sequence-dependent susceptibility: The amino acid C-terminal to Asp plays a crucial role. Sequences like Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are particularly prone to this side reaction due to the low steric hindrance of the following residue.[1][2] While redesigning the peptide is not always feasible, being aware of these "hot spots" is critical for preventative measures.
Prolonged exposure to basic conditions: The piperidine used for Fmoc deprotection is the primary driver of aspartimide formation.[1] Minimize the number and duration of deprotection steps. For long or difficult sequences requiring extended deprotection times, consider alternative strategies.
Elevated temperature: Higher temperatures accelerate the rate of aspartimide formation.[3][4] If using microwave-assisted SPPS, carefully optimize the temperature and power settings to avoid excessive heating.[5] For room temperature synthesis, ensure the reaction vessel is not exposed to external heat sources.
Suboptimal Asp side-chain protection: The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance in susceptible sequences.[1][6]

Recommended Actions:

  • Modify Fmoc-Deprotection Conditions:

    • Lower Basicity: Use a weaker base for Fmoc removal. For instance, 50% morpholine can be used, though it may not be sufficient for complete deprotection in all cases.[7]

    • Acidic Additives: The addition of an acid to the piperidine solution can suppress aspartimide formation.[8][9] A common solution is 20% piperidine with 0.1 M HOBt or formic acid.[7][10]

    • Reduced Deprotection Time: Minimize the piperidine treatment time to what is necessary for complete Fmoc removal.

  • Employ Sterically Hindered Asp Protecting Groups:

    • Utilize bulkier side-chain protecting groups that sterically shield the β-carboxyl group from nucleophilic attack.[10][11][12] Examples include Mpe (3-methylpent-3-yl), ODie (2,3,4-trimethylpent-3-yl), and OBno (5-n-butyl-5-nonyl).[1][10][13]

  • Utilize Backbone Protection:

    • Introduce a protecting group on the amide nitrogen of the amino acid following Asp. The 2,4-dimethoxybenzyl (Dmb) group is a common choice and can be introduced using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[8][11] This physically blocks the nucleophilic attack required for ring formation.

Issue: The desired peptide is obtained in low yield, and purification is challenging due to closely eluting impurities.

Aspartimide formation leads to a cascade of side products, including α- and β-peptides (isoaspartyl peptides) and their epimers, which are often difficult to separate from the target peptide due to similar masses and chromatographic behavior.[10][13]

Troubleshooting Steps:

  • Analytical Assessment:

    • Use high-resolution mass spectrometry to confirm the presence of aspartimide-related impurities.

    • Employ analytical HPLC with different gradient conditions to try and resolve the impurities.

  • Synthetic Strategy Review:

    • For future syntheses of the same or similar peptides, implement the preventative measures outlined above from the beginning of the synthesis.

    • Consider a segment-based synthesis approach where the problematic Asp-containing fragment is synthesized separately under optimized conditions and then ligated to the other fragments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of aspartimide formation in Fmoc-SPPS?

A1: Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. During the Fmoc-deprotection step, the piperidine deprotonates the backbone amide nitrogen of the amino acid following the Asp residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue to form a five-membered succinimide ring (the aspartimide). This process eliminates the side-chain protecting group. The aspartimide can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl (isoaspartyl) peptide, often with racemization at the α-carbon of the aspartate.[1][2]

Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide Peptide with Asp(OR) Deprotonated Deprotonated Peptide Peptide->Deprotonated + Piperidine - Piperidinium Aspartimide Aspartimide Intermediate Deprotonated->Aspartimide Intramolecular Nucleophilic Attack - HOR Alpha_Peptide α-Aspartyl Peptide (Desired) Aspartimide->Alpha_Peptide + H₂O Beta_Peptide β-Aspartyl Peptide (Undesired) Aspartimide->Beta_Peptide + H₂O Piperidide Piperidide Adducts Aspartimide->Piperidide + Piperidine Backbone_Protection_Workflow Start Identify Asp-Xxx 'Hot Spot' in Sequence Select_Dipeptide Select Fmoc-Asp(OR)-(Dmb)Xxx-OH Dipeptide Start->Select_Dipeptide Couple Couple Dipeptide to Resin-Bound Peptide (Standard Coupling Conditions) Select_Dipeptide->Couple Elongate Continue Peptide Elongation (Fmoc-SPPS) Couple->Elongate Cleave Final Cleavage from Resin with TFA Elongate->Cleave Result Target Peptide with No Aspartimide Formation (Dmb group is removed by TFA) Cleave->Result

References

Side reactions associated with Fmoc-N-Me-Asp(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-N-Me-Asp(OAll)-OH in their solid-phase peptide synthesis (SPPS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The key features are:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amine, allowing for sequential addition of amino acids in the peptide chain.

  • N-Me (N-methyl) group: A modification on the backbone amide nitrogen. N-methylation can enhance a peptide's resistance to enzymatic degradation, improve its membrane permeability, and influence its conformation.[1][2]

  • Asp(OAll): The side chain of aspartic acid is protected by an allyl (OAll) ester. This protecting group is orthogonal to the acid-labile and base-labile protecting groups commonly used in Fmoc-SPPS, meaning it can be removed selectively under specific conditions.

This building block is particularly useful for synthesizing peptides where increased stability and modified conformational properties are desired.

Q2: What is the primary side reaction associated with aspartic acid derivatives in Fmoc-SPPS?

The most significant side reaction is the formation of a succinimide derivative, commonly referred to as aspartimide formation .[3] This intramolecular cyclization of the aspartyl residue is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine). The resulting aspartimide is susceptible to nucleophilic attack, which can lead to a mixture of byproducts, including α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue.[3]

Q3: How does N-methylation at the aspartic acid residue influence aspartimide formation?

Q4: What are the potential side reactions associated with the allyl (OAll) protecting group?

The allyl protecting group is generally stable under standard Fmoc-SPPS conditions. However, side reactions can occur during its removal, which is typically achieved using a palladium(0) catalyst. Potential issues include:

  • Incomplete Deprotection: The steric hindrance around the N-methylated aspartic acid residue may impede access of the palladium catalyst to the allyl group, leading to incomplete removal.

  • Palladium Catalyst Poisoning: Certain amino acid residues, such as cysteine and methionine, can coordinate with the palladium catalyst, reducing its activity.

  • Allylation of Nucleophilic Side Chains: Incomplete scavenging of the allyl cation generated during deprotection can lead to the unwanted allylation of nucleophilic side chains, such as those of tryptophan, lysine, or cysteine.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency of this compound

Symptoms:

  • Incomplete coupling detected by monitoring tests (e.g., Kaiser test, Chloranil test). Note that the Kaiser test will be negative for the secondary amine after the N-methylated residue is coupled. The bromophenol blue test can be used as an alternative.[4]

  • Presence of deletion sequences in the final peptide product upon mass spectrometry analysis.

Possible Causes:

  • Steric Hindrance: N-methylated amino acids are sterically hindered, making peptide bond formation more difficult compared to their non-methylated counterparts.[4]

  • Insufficient Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance.

Solutions:

Solution Experimental Protocol Rationale
Use a more potent coupling reagent Utilize coupling reagents known to be effective for sterically hindered amino acids, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[4][7]These reagents form highly reactive activated esters that can overcome the steric barrier of the N-methyl group.
Increase coupling time and temperature Extend the coupling reaction time to 2-4 hours or perform the coupling at a moderately elevated temperature (e.g., 30-40°C), if using a thermally stable resin.Increased reaction time and temperature can provide the necessary energy to overcome the activation barrier for coupling.
Double Coupling After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.A second coupling cycle can help to drive the reaction to completion and minimize deletion sequences.
Problem 2: Aspartimide Formation

Symptoms:

  • Presence of impurities with the same mass as the desired peptide in the crude product (α- to β-aspartyl rearrangement).

  • Presence of impurities with a mass difference of -18 Da (succinimide) or +85 Da (piperidine adduct) from the target peptide.

  • Difficult purification due to co-eluting isomers.

Possible Causes:

  • Prolonged exposure to piperidine: Repeated and extended Fmoc deprotection steps increase the likelihood of aspartimide formation.

  • Sequence-dependent effects: The amino acid C-terminal to the Asp residue influences the rate of aspartimide formation, with glycine being particularly problematic.[8]

Solutions:

Solution Experimental Protocol Rationale
Modify Fmoc Deprotection Conditions Use a lower concentration of piperidine (e.g., 10% in DMF) or add a weak acid scavenger like 0.1 M HOBt (1-hydroxybenzotriazole) to the deprotection solution. Alternatively, use a weaker base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at a low concentration (e.g., 2% DBU / 2% piperidine in DMF).These modifications reduce the basicity of the deprotection solution, thereby slowing the rate of the base-catalyzed aspartimide formation.
Use Sterically Hindered Side-Chain Protecting Groups While using this compound, be aware that less bulky side-chain protecting groups on neighboring residues may still contribute to an overall conformation that favors aspartimide formation.Bulky protecting groups can sterically shield the backbone amide nitrogen, making the intramolecular attack less favorable.
Problem 3: Incomplete Removal of the Allyl (OAll) Protecting Group

Symptoms:

  • The final peptide product retains the allyl group, as confirmed by mass spectrometry (mass increase of +40 Da).

Possible Causes:

  • Inefficient Catalyst Access: Steric hindrance from the N-methyl group and the surrounding peptide sequence may limit the palladium catalyst's access to the allyl ester.

  • Deactivated Catalyst: The palladium catalyst may be poisoned by sulfur-containing residues or other impurities.

Solutions:

Solution Experimental Protocol Rationale
Optimize Deprotection Cocktail Use a well-established protocol for allyl deprotection on solid support. A common cocktail consists of Pd(PPh₃)₄ in a solvent mixture such as CHCl₃/AcOH/NMM (37:2:1). Ensure fresh catalyst is used.This combination of catalyst, solvent, and scavenger has been shown to be effective for allyl deprotection.
Increase Reaction Time and/or Repeat the Deprotection Extend the deprotection reaction time to 2-3 hours. If monitoring shows incomplete removal, repeat the deprotection step with fresh reagents.Multiple treatments can help drive the reaction to completion, especially in cases of steric hindrance.
Use a Chelating Wash After the palladium-catalyzed deprotection, perform a wash with a chelating agent such as a 0.5% solution of sodium diethyldithiocarbamate in DMF to remove residual palladium.This step helps to quench the catalyst and remove any remaining palladium that could interfere with subsequent steps or final product purity.

Visualizations

Experimental Workflow: Coupling of this compound

coupling_workflow start Start: Resin with N-terminal amine swell Swell resin in DMF start->swell deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple to resin wash1->couple activate Pre-activate this compound (e.g., with HATU/DIPEA in DMF) activate->couple wash2 Wash with DMF couple->wash2 monitor Monitor coupling completion (e.g., Bromophenol Blue test) wash2->monitor end End: Resin with coupled This compound monitor->end Positive incomplete Incomplete Coupling monitor->incomplete Negative recouple Recouple incomplete->recouple recouple->couple

Caption: Workflow for the coupling of this compound during SPPS.

Signaling Pathway: Aspartimide Formation

aspartimide_formation peptide Peptide with Asp(OAll) residue deprotonation Deprotonation of backbone amide peptide->deprotonation Fmoc deprotection piperidine Piperidine (Base) piperidine->deprotonation cyclization Intramolecular nucleophilic attack deprotonation->cyclization aspartimide Aspartimide intermediate cyclization->aspartimide hydrolysis Hydrolysis aspartimide->hydrolysis piperidine_attack Piperidine attack aspartimide->piperidine_attack alpha_beta_peptides α- and β-Aspartyl peptides (potential racemization) hydrolysis->alpha_beta_peptides piperidide_adducts Piperidide adducts piperidine_attack->piperidide_adducts

Caption: Pathway of aspartimide formation and subsequent side reactions.

Logical Relationship: Troubleshooting Allyl Deprotection

allyl_deprotection_troubleshooting start Start: Allyl Deprotection check_completion Check for complete deprotection (Mass Spec) start->check_completion success Success: Proceed to next step check_completion->success Yes incomplete Incomplete Deprotection check_completion->incomplete No check_catalyst Is the catalyst fresh and active? incomplete->check_catalyst replace_catalyst Use fresh Pd(PPh₃)₄ check_catalyst->replace_catalyst No extend_time Increase reaction time / Repeat deprotection check_catalyst->extend_time Yes replace_catalyst->extend_time check_scavenger Is an appropriate scavenger present? extend_time->check_scavenger check_scavenger->check_completion Yes add_scavenger Ensure scavenger (e.g., PhSiH₃ or NMM) is in the cocktail check_scavenger->add_scavenger No add_scavenger->check_completion

References

Technical Support Center: Optimizing Coupling of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of N-methylated amino acids so challenging?

The primary challenge in coupling N-methylated amino acids stems from steric hindrance. The methyl group on the nitrogen atom of the amino acid backbone obstructs the approach of the incoming activated amino acid, slowing down the reaction rate and often leading to incomplete coupling. This issue is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue.[1]

Q2: Which coupling reagents are most effective for N-methylated amino acids?

Standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[2] More potent reagents are generally required to achieve high coupling efficiencies. Reagents such as HATU, PyAOP, and PyBOP, especially in combination with additives like HOAt, have demonstrated superior performance in these difficult couplings.[1][2][3] PyAOP is noted to be particularly effective when coupling two N-methylated amino acids.[4]

Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?

The standard Kaiser test, which relies on the reaction with primary amines, is not reliable for monitoring the coupling to a secondary amine like an N-terminal N-methylated amino acid. A negative or weak Kaiser test result can be misleading. The bromophenol blue test is a recommended alternative as it produces a distinct color change with unprotected secondary amines.[5]

Q4: What are the common side reactions observed during the synthesis of N-methylated peptides?

Several side reactions can occur, including:

  • Diketopiperazine formation: This is common at the dipeptide stage, especially if the sequence includes proline or another N-alkylated amino acid.[1][3] Using 2-chlorotrityl chloride resin can help mitigate this.[1]

  • Racemization: While a general issue in peptide synthesis, the harsher conditions sometimes used for N-methylated amino acid coupling can increase the risk of epimerization.[6]

  • Guanidinylation: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the unprotected N-terminus to form a guanidinium group, which terminates the peptide chain. Pre-activation of the amino acid before addition to the resin can minimize this.[5] Phosphonium-based reagents like PyBOP and PyAOP do not cause this side reaction.[7]

  • Fragmentation: Cleavage between consecutive N-methylated amino acids can occur during TFA treatment.[1][3]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction
Possible Cause Suggested Solution
Steric Hindrance * Use a more powerful coupling reagent: Switch from standard reagents (e.g., HBTU) to more effective ones like HATU, PyAOP, or PyBroP.[8] For particularly difficult couplings, such as N-Me to N-Me, PyAOP is highly recommended.[4] * Increase reaction time: Extend the coupling time to several hours or even overnight. * Double or triple couple: Perform the coupling reaction two or three times to drive it to completion.[1]
Inappropriate Solvent * Solvent choice: While DMF is common, NMP can be a better solvent for aggregating sequences.[5]
Aggregation of the growing peptide chain * Incorporate structure-disrupting elements: Use pseudoprolines or depsipeptides in the sequence to disrupt secondary structures that can hinder coupling.[5] * Microwave-assisted synthesis: Microwave irradiation can help to break up aggregates and accelerate coupling.
Issue 2: Presence of Deletion Sequences in the Final Product
Possible Cause Suggested Solution
Incomplete Deprotection * Extend deprotection time: Ensure the Fmoc group is completely removed before the next coupling step. * Use a stronger base: Adding a small amount of DBU (1-2%) to the piperidine solution can enhance deprotection efficiency.[5]
Incomplete Coupling * Optimize coupling conditions: Refer to the solutions for "Low Coupling Efficiency" above. Ensure adequate equivalents of amino acid and coupling reagent are used.
Issue 3: Side Product Formation
Possible Cause Suggested Solution
Diketopiperazine Formation * Use 2-chlorotrityl chloride resin: This resin is particularly useful for the first two amino acids to prevent this cyclization.[1]
Racemization * Use racemization-suppressing additives: Additives like HOAt or HOBt are crucial. * Avoid excessive pre-activation times: Long pre-activation can increase the risk of racemization.
Guanidinylation of N-terminus * Pre-activate the amino acid: Mix the amino acid, coupling reagent, and base for a short period before adding to the resin.[5] * Use phosphonium-based reagents: Reagents like PyBOP or PyAOP do not have this side reaction.[7]

Data Summary: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides containing N-methylated amino acids. The following table summarizes the characteristics of commonly used reagents.

Coupling ReagentTypeRelative Reactivity for N-Me-AAAdvantagesDisadvantages
HBTU/TBTU AminiumModerateWidely used, cost-effective.Often inefficient for sterically hindered couplings, can cause guanidinylation.[2]
HATU AminiumHighVery efficient, especially with HOAt as an additive, fast reaction times.Can cause guanidinylation, potentially explosive.[2][9]
PyBOP PhosphoniumHighEfficient, avoids carcinogenic byproducts of BOP, no guanidinylation.[4][7][10]Byproducts can be difficult to remove.
PyAOP PhosphoniumVery HighHighly effective for hindered couplings, especially N-Me to N-Me, no guanidinylation.[4][7]Higher cost.
PyBroP PhosphoniumVery HighHigh reactivity, effective for hindered couplings.[8]Can lead to higher racemization with prolonged coupling times.[2]
COMU AminiumHighSafer alternative to benzotriazole-based reagents, high solubility, efficient.[4]Newer reagent, may be less characterized for all sequences.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of N-Methylated Amino Acids

This protocol is a general guideline for coupling an Fmoc-protected N-methylated amino acid onto a resin-bound peptide.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve 3 equivalents of the Fmoc-N-methylated amino acid, 3 equivalents of HATU, and 6 equivalents of DIPEA in DMF.

  • Coupling: Add the activation mixture to the resin and shake at room temperature for 1-4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and then methanol. Perform a bromophenol blue test to check for unreacted secondary amines. A blue color indicates an incomplete reaction.

  • Washing: Once the coupling is complete (or if proceeding to a second coupling), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 3-6.

Protocol 2: PyBroP-Mediated Coupling for Difficult Sequences

This protocol is particularly useful for very hindered couplings, such as between two N-methylated residues.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Coupling Reaction Setup: Suspend the deprotected resin in DCM. In a separate vial, dissolve 2 equivalents of the Fmoc-N-methylated amino acid in DCM or DMF and add it to the resin suspension.

  • Reagent Addition: Add 2 equivalents of PyBroP to the resin suspension.

  • Cooling and Base Addition: Cool the reaction vessel to 0°C in an ice bath. Add 6 equivalents of DIPEA.

  • Reaction: Mix the suspension for 1 minute at 0°C, then allow it to warm to room temperature and shake for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

  • Monitoring: Perform a bromophenol blue test as described in the HATU protocol to assess coupling completion.

Visualizations

Diagram 1: General Workflow for N-Methylated Amino Acid Coupling

G Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling: - Fmoc-N-Me-AA (3 eq) - Coupling Reagent (3 eq) - Base (6 eq) Washing1->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Washing2 Wash (DMF, DCM) Monitoring->Washing2 Complete Recouple Recouple Monitoring->Recouple Incomplete Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle Recouple->Coupling

Caption: Standard solid-phase peptide synthesis cycle for incorporating an N-methylated amino acid.

Diagram 2: Activation Mechanism of a Carboxylic Acid by HATU

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Formation RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation HATU HATU Active_Ester O-Acyl(tetramethyl)isouronium Salt (Activated Ester) Base Base (DIPEA) RCOO->Active_Ester Attack on HATU Peptide_Bond Peptide Bond (R-CO-N(CH₃)-R') Active_Ester->Peptide_Bond Nucleophilic Attack Amine R'-NH-CH₃ (N-methylated Amine)

Caption: Simplified mechanism of carboxylic acid activation by HATU for amide bond formation.[11][12]

Diagram 3: Logical Troubleshooting Flowchart for Low Yield

G Start Low Yield of N-methylated Peptide Check_Coupling Was coupling monitored? Start->Check_Coupling Check_Reagent Using a potent coupling reagent (HATU, PyAOP)? Check_Coupling->Check_Reagent Yes Double_Couple Perform double/triple coupling Check_Coupling->Double_Couple No Check_Time Was coupling time sufficient (1-4h)? Check_Reagent->Check_Time Yes Change_Reagent Switch to a more potent reagent Check_Reagent->Change_Reagent No Check_Equivalents Sufficient equivalents of reagents used (≥3 eq)? Check_Time->Check_Equivalents Yes Increase_Time Increase coupling time Check_Time->Increase_Time No Check_Equivalents->Double_Couple No Success Improved Yield Check_Equivalents->Success Yes Double_Couple->Success Increase_Time->Success Change_Reagent->Success Increase_Equivalents Increase reagent equivalents Increase_Equivalents->Success

Caption: A troubleshooting guide for addressing low yields in N-methylated peptide synthesis.

References

Preventing racemization during the coupling of Fmoc-N-Me-Asp(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the coupling of Fmoc-N-Me-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Problem: High levels of diastereomeric impurities are detected after coupling this compound.

High levels of diastereomeric impurities indicate that racemization (epimerization) has occurred at the α-carbon of the N-methylated aspartic acid derivative during the coupling step. The following sections provide potential causes and recommended solutions to minimize this side reaction.

Inappropriate Coupling Reagent Selection

Cause: The choice of coupling reagent is critical, as some reagents are known to promote racemization, especially for sterically hindered or sensitive amino acids like N-methylated derivatives. Urionium/aminium-based reagents such as HATU, HBTU, and PyBOP can lead to significant racemization if not used under optimal conditions.

Solution: Select a coupling reagent known for low racemization potential. While carbodiimide-based methods can be effective, phosphonium salts and other reagents specifically designed for challenging couplings are often preferred. Consider the following options:

  • DIC/HOBt or DIC/OxymaPure: This is a classic combination that generally results in low levels of racemization.[1] The in situ formation of the HOBt or OxymaPure active ester is less prone to racemization than other activated species.

  • PyAOP: This reagent is particularly effective for coupling N-methylated amino acids.[2]

  • PyBrOP: A highly reactive phosphonium salt that can be useful for sterically hindered couplings, but should be used with caution and optimized conditions.

Workflow for Coupling Reagent Selection:

Start High Racemization Observed Reagent Current Reagent: HATU, HBTU, or PyBOP? Start->Reagent SwitchReagent Switch to: - DIC/HOBt - DIC/OxymaPure - PyAOP Reagent->SwitchReagent Yes Optimize Optimize Conditions: - Lower Temperature - Additive (CuCl2) - Hindered Base Reagent->Optimize No End Reduced Racemization SwitchReagent->End Optimize->End

Caption: Decision workflow for addressing racemization based on the coupling reagent.

Inappropriate Base Selection and Concentration

Cause: The base used during coupling can significantly influence the extent of racemization. Strong, unhindered bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can deprotonate the α-carbon of the activated amino acid, leading to epimerization.[1]

Solution: Use a weaker or more sterically hindered base to minimize proton abstraction from the α-carbon.

  • 2,4,6-Collidine: This hindered base is an excellent choice for reducing racemization during the coupling of sensitive amino acids.[3][4]

  • Lower Base Equivalents: Use the minimum number of base equivalents necessary to facilitate the reaction.

High Reaction Temperature

Cause: Elevated temperatures, often used to accelerate coupling reactions (e.g., in microwave-assisted SPPS), can provide the energy needed to overcome the activation barrier for racemization.[3][5]

Solution: Perform the coupling at a lower temperature.

  • Microwave Synthesis: If using a microwave synthesizer, reduce the coupling temperature from a high of 80°C to 50°C.[3][5]

  • Conventional Synthesis: Conduct the coupling at room temperature or below (e.g., 0°C).

Prolonged Activation Time

Cause: The longer the amino acid remains in its activated state before coupling, the greater the opportunity for racemization to occur.[6]

Solution: Minimize the pre-activation time. Add the coupling reagents to the amino acid and immediately introduce the mixture to the resin-bound peptide.

Quantitative Data Summary

Coupling ReagentAdditiveBaseTemperatureExpected Racemization
HATU/HBTU NoneDIEA/NMMHigh (e.g., >50°C)High
HATU/HBTU HOAt/HOBtDIEA/NMMRoom TempModerate
DIC HOBt/OxymaPureDIEA/NMMRoom TempLow
DIC HOBt/OxymaPureCollidineRoom TempVery Low
PyAOP NoneCollidineRoom TempLow

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization?

A1: There are two main reasons. First, N-methylated amino acids are known to be more susceptible to racemization than their non-methylated counterparts. The N-methyl group can influence the electronic environment of the α-carbon, and the mechanism of racemization can proceed through a pseudoaromatic oxazolonium ion. Second, aspartic acid derivatives can be susceptible to side reactions, including aspartimide formation, which can also lead to racemization.[7][8]

Q2: Can additives be used to suppress racemization?

A2: Yes. Additives play a crucial role in minimizing racemization.

  • 1-Hydroxybenzotriazole (HOBt) and its analogs like 6-Cl-HOBt and 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective at suppressing racemization when used with carbodiimide or onium salt coupling reagents.[2][7] They work by forming an active ester that is more resistant to racemization.

  • Copper(II) chloride (CuCl₂) has also been reported to suppress racemization, particularly in segment coupling.[7]

Q3: Is there a recommended solvent for the coupling reaction?

A3: Dichloromethane (DCM) or a mixture of DCM and a minimal amount of dimethylformamide (DMF) to ensure solubility is often a good choice. Polar aprotic solvents like DMF can sometimes promote racemization.

Q4: How can I accurately quantify the level of racemization?

A4: The most common method is chiral High-Performance Liquid Chromatography (HPLC) .[9][10][11] This involves synthesizing a model dipeptide and separating the resulting diastereomers on a chiral column. Alternatively, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC.

Mechanism of Racemization during Activation:

cluster_0 Activation and Racemization AA This compound Activated Activated Ester/Intermediate AA->Activated Coupling Reagent Proton_Abstraction α-Proton Abstraction Activated->Proton_Abstraction Base Base (e.g., DIEA) Base->Proton_Abstraction Enolate Planar Enolate Intermediate Proton_Abstraction->Enolate Reprotonation Reprotonation Enolate->Reprotonation LRacemate L-Diastereomer (Desired) Reprotonation->LRacemate DRacemate D-Diastereomer (Racemized) Reprotonation->DRacemate

Caption: Simplified pathway of base-mediated racemization of an activated amino acid.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization during the coupling of this compound in manual or automated solid-phase peptide synthesis.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) monohydrate (3 equivalents)

  • 2,4,6-Collidine (6 equivalents)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DCM for 30 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DCM to dilute the mixture.

  • Activation and Coupling:

    • Add 2,4,6-collidine (6 eq.) to the resin and agitate for 2 minutes.

    • Add DIC (3 eq.) to the amino acid solution and immediately add this activation mixture to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is negative (no color), the coupling is complete.

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Chiral HPLC Analysis of Racemization

This protocol provides a starting point for developing a chiral HPLC method to quantify the epimerization of this compound after coupling to a model amino acid ester (e.g., H-Ala-OMe).

Model Reaction:

Couple this compound to H-Ala-OMe using the desired coupling conditions. After the reaction, quench, and perform a work-up to isolate the crude dipeptide.

HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Lux Cellulose-2 or a macrocyclic glycopeptide-based column like CHIROBIOTIC T.[10]

  • Mobile Phase (Reversed-Phase):

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

    • Start with a gradient of 30-70% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Column Temperature: 25°C

Analysis:

The two diastereomers (L-D and L-L) should elute as separate peaks. The percentage of racemization can be calculated from the peak areas:

% Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

This method will likely require optimization of the gradient and mobile phase composition to achieve baseline separation for the specific dipeptide.

References

Technical Support Center: Troubleshooting Allyl Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete deprotection of the allyl group. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My allyl deprotection is incomplete. What are the most common causes?

Incomplete allyl deprotection is a frequent issue, often stemming from several factors related to the catalyst, reagents, or reaction conditions. The most common culprits include:

  • Catalyst Inactivation: The palladium catalyst, typically Pd(0), is susceptible to oxidation or poisoning. While some studies suggest that palladium catalysts can be robust even under atmospheric conditions, exposure to air for prolonged periods, especially in solution, can lead to deactivation.[1] Contaminants in the starting material or solvents, such as sulfur-containing compounds, can also poison the catalyst.

  • Insufficient Scavenger: The allyl scavenger is crucial for irreversibly trapping the allyl group from the palladium complex and driving the reaction to completion. If the scavenger is not present in a sufficient stoichiometric excess, the reaction can stall.

  • Inappropriate Scavenger Choice: The choice of scavenger can significantly impact the reaction's success. The optimal scavenger depends on the substrate and reaction conditions. For instance, a nucleophilic scavenger might compete with a nucleophilic substrate, leading to side reactions.

  • Side Reactions: The cleaved allyl cation is electrophilic and can be "snatched up" by nucleophiles present in the starting material or product, leading to re-alkylation and an apparent incomplete deprotection.

  • Reaction Conditions: Factors such as temperature, solvent, and reaction time can all influence the efficiency of the deprotection. For example, some reactions may require gentle heating to proceed at a reasonable rate.[2]

Q2: How do I choose the right palladium catalyst and scavenger?

The selection of the catalyst and scavenger is critical for a successful deprotection.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and versatile catalyst for allyl deprotection.[3][4] Palladium on carbon (Pd/C) can also be effective, particularly for the cleavage of allyl aryl ethers.[5] The choice may depend on the solubility of the catalyst in the chosen solvent and the sensitivity of the substrate to other reagents.

  • Allyl Scavenger: The scavenger's role is to accept the allyl group from the π-allyl-palladium intermediate.[6] The choice of scavenger should be based on the substrate's functional groups and the reaction conditions. A summary of common scavengers and their typical applications is provided in the table below.

ScavengerTypical Substrates/ConditionsKey Considerations
Phenylsilane (PhSiH₃) Peptides, general use with Pd(PPh₃)₄.[3]A neutral scavenger that acts as a hydride donor.[3] Often used in excess (e.g., 24 equivalents).[3]
N,N'-Dimethylbarbituric Acid (DMBA) General use, compatible with a wide variety of functional groups.Can be used in solid-supported form for easier purification.
Piperidine General use, often in combination with Pd(PPh₃)₄.Can act as a base, which may not be suitable for base-sensitive substrates. Can also be a competing nucleophile.
Morpholine Used as an acceptor nucleophile.Similar considerations to piperidine regarding basicity and nucleophilicity.
Polymethylhydrosiloxane (PMHS) Used with ZnCl₂ and Pd(PPh₃)₄ for a mild deprotection of allyl ethers, amines, and esters.
Potassium Carbonate (K₂CO₃) Used in a mild deprotection strategy for allyl ethers in methanol with Pd(PPh₃)₄.[4]A basic condition that may not be suitable for all substrates.

Q3: My reaction has stalled. What steps can I take to push it to completion?

If you observe incomplete deprotection by TLC or LC-MS, consider the following interventions:

  • Add More Catalyst: If catalyst decomposition is suspected, adding a fresh portion of the palladium catalyst can restart the reaction.

  • Add More Scavenger: Incomplete reaction is often due to an insufficient amount of the allyl scavenger. Adding more scavenger can help drive the equilibrium towards the deprotected product.

  • Increase Temperature: For sluggish reactions, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Microwave heating has also been shown to accelerate allyl deprotection significantly.[2]

  • Change the Solvent: The solvent can influence the solubility of the reagents and the reaction rate. If the reaction is stalling in a non-polar solvent like DCM, switching to a more polar solvent like THF or methanol (if compatible with the substrate) may be beneficial.

  • Repeat the Deprotection: In some cases, a single deprotection cycle is insufficient. After the initial reaction time, the reagents can be filtered off, and the substrate can be subjected to a fresh solution of the catalyst and scavenger.[3]

Q4: I am observing side products. What are the likely side reactions and how can I prevent them?

The most common side reaction is the re-alkylation of a nucleophilic functional group on the starting material or product by the cleaved allyl group.

  • Prevention:

    • Use a large excess of a highly reactive scavenger: This will trap the allyl cation before it has a chance to react with the substrate.

    • Choose a non-nucleophilic scavenger: If your substrate is highly nucleophilic, consider using a scavenger like phenylsilane or a barbituric acid derivative instead of an amine-based scavenger like piperidine.

    • Protect nucleophilic groups: If possible, temporarily protect any highly nucleophilic functional groups on your substrate that are not involved in the deprotection.

Another potential issue is the isomerization of the allyl group to a prop-1-enyl ether, which is more labile but can sometimes lead to a mixture of products if not fully cleaved.[7][8]

Q5: How can I effectively remove the palladium catalyst after the reaction?

Residual palladium can interfere with subsequent reactions and is often a concern in the synthesis of pharmaceutical ingredients.[6][9] Several methods can be used for its removal:

  • Filtration through Celite: A simple and often effective method is to dilute the reaction mixture and pass it through a pad of Celite. This can remove heterogeneous palladium catalysts and some precipitated palladium species.[10]

  • Chromatography: Standard column chromatography is effective at removing palladium residues.[10]

  • Extraction: Liquid-liquid extraction can be used to remove some palladium salts.[10]

  • Scavenger Resins: Solid-supported scavengers with thiol or other metal-chelating functionalities can be very effective at removing residual palladium.[9]

  • Activated Carbon: Treatment with activated carbon can also be used to adsorb palladium residues.[11]

Experimental Protocols

Protocol 1: General Procedure for Allyl Deprotection using Pd(PPh₃)₄ and Phenylsilane

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask, dissolve the allyl-protected substrate in an appropriate solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Reagent Addition: To the solution, add the allyl scavenger, phenylsilane (typically 15-25 equivalents per allyl group).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically 0.1 to 0.25 equivalents per allyl group.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 30 minutes to several hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • To remove the palladium catalyst, the crude product can be purified by column chromatography on silica gel.

    • Alternatively, for a non-chromatographic workup, the residue can be dissolved in a suitable solvent and passed through a pad of Celite. Further purification may be necessary.

Protocol 2: Deprotection of Allyl Ethers using Pd(PPh₃)₄ and K₂CO₃ in Methanol

This method is particularly useful for the deprotection of aryl allyl ethers.[4]

  • Preparation: Dissolve the allyl ether in methanol.

  • Reagent Addition: Add potassium carbonate (K₂CO₃) to the solution.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate. The crude product can then be purified by column chromatography.

Visual Guides

Troubleshooting_Workflow start Incomplete Allyl Deprotection Observed check_catalyst Is the catalyst old or discolored? start->check_catalyst check_scavenger Is the scavenger amount sufficient? check_catalyst->check_scavenger No add_catalyst Add fresh catalyst check_catalyst->add_catalyst Yes check_conditions Are the reaction conditions optimal? check_scavenger->check_conditions Yes add_scavenger Add more scavenger check_scavenger->add_scavenger No side_reactions Are side products observed? check_conditions->side_reactions Yes optimize_conditions Optimize conditions (e.g., increase temperature, change solvent) check_conditions->optimize_conditions No change_scavenger Consider a different scavenger (e.g., non-nucleophilic) side_reactions->change_scavenger Yes repeat_deprotection Repeat the deprotection cycle side_reactions->repeat_deprotection No add_catalyst->repeat_deprotection add_scavenger->repeat_deprotection optimize_conditions->repeat_deprotection change_scavenger->repeat_deprotection complete Reaction Complete repeat_deprotection->complete

Caption: A workflow diagram for troubleshooting incomplete allyl deprotection.

Allyl_Deprotection_Cycle sub R-O-Allyl pi_allyl π-Allyl-Pd(II)L_n sub->pi_allyl + Pd(0)L_n pd0 Pd(0)L_n pi_allyl->pd0 + Scavenger product R-OH pi_allyl->product - R-O⁻ scavenged_allyl Scavenger-Allyl pi_allyl->scavenged_allyl scavenger Scavenger scavenger->scavenged_allyl

Caption: A simplified catalytic cycle for palladium-mediated allyl deprotection.

References

Technical Support Center: Purification of Peptides Containing Fmoc-N-Me-Asp(OAll)-OH by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of peptides containing the modified amino acid Fmoc-N-Me-Asp(OAll)-OH by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the HPLC purification of peptides incorporating this compound.

Problem 1: Broad or Split Peaks

Question: My HPLC chromatogram shows broad or split peaks for my target peptide. What could be the cause and how can I resolve this?

Answer:

Broad or split peaks when purifying N-methylated peptides are a common observation and can be attributed to several factors:

  • Conformational Isomers: The presence of a methyl group on the amide nitrogen can lead to the existence of stable cis and trans isomers around the peptide bond. These isomers can have slightly different retention times on the reversed-phase column, resulting in broadened or split peaks.

  • On-Column Degradation: Although the Allyl (OAll) protecting group is generally stable to the trifluoroacetic acid (TFA) used in typical mobile phases, prolonged exposure or harsh acidic conditions could potentially lead to some degradation.

  • Column Overload: Injecting too much of the crude peptide mixture onto the column can lead to peak distortion.

Troubleshooting Steps:

  • Optimize HPLC Conditions:

    • Temperature: Increasing the column temperature (e.g., to 40-60°C) can sometimes help to coalesce the peaks of conformational isomers by accelerating their interconversion.

    • Flow Rate: A slower flow rate can improve resolution and peak shape.

    • Gradient: A shallower gradient can also help to better separate the target peptide from impurities and may improve the resolution of conformational isomers.

  • Sample Injection:

    • Reduce the injection volume or dilute the sample to avoid column overload.

  • Check for Degradation:

    • Collect the fractions corresponding to the broad peak and analyze them by mass spectrometry to see if there are any degradation products.

Troubleshooting Workflow for Broad or Split Peaks

G start Broad or Split Peak Observed check_isomers Hypothesis: Conformational Isomers start->check_isomers check_degradation Hypothesis: On-Column Degradation start->check_degradation check_overload Hypothesis: Column Overload start->check_overload solution_temp Increase Column Temperature (40-60°C) check_isomers->solution_temp solution_gradient Use a Shallower Gradient check_isomers->solution_gradient solution_flow Decrease Flow Rate check_isomers->solution_flow solution_ms Analyze Fractions by Mass Spectrometry check_degradation->solution_ms solution_injection Reduce Injection Volume/Concentration check_overload->solution_injection end Improved Peak Shape solution_temp->end solution_gradient->end solution_flow->end solution_ms->end solution_injection->end

Caption: A flowchart for troubleshooting broad or split HPLC peaks.

Problem 2: Presence of a Major Impurity with -18 Da Mass Difference

Question: I observe a significant impurity in my chromatogram with a mass that is 18 Da less than my target peptide. What is this impurity and how can I minimize it?

Answer:

This is a classic sign of aspartimide formation , a common side reaction in peptides containing Aspartic acid. The N-methylation of the preceding amino acid can influence the rate of this side reaction. The reaction involves the cyclization of the Asp side chain to form a five-membered ring, with the loss of a water molecule (-18 Da). This aspartimide can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.

Strategies to Minimize Aspartimide Formation:

  • Use of Bulky Protecting Groups: While you are using the OAll group, for particularly sensitive sequences, bulkier protecting groups on the Asp side chain can sterically hinder the cyclization.

  • Modified Fmoc Deprotection Conditions: During solid-phase peptide synthesis (SPPS), using a weaker base for Fmoc deprotection (e.g., piperazine instead of piperidine) or adding an acidic additive like HOBt to the piperidine solution can reduce aspartimide formation.

  • Careful Handling Post-Cleavage: Minimize the time the cleaved peptide is in solution, especially under basic or neutral pH conditions, before purification.

Aspartimide Formation Pathway

G peptide Peptide with N-Me-Asp(OAll) aspartimide Aspartimide Intermediate (-18 Da) peptide->aspartimide Base-catalyzed cyclization alpha_peptide Desired α-Aspartyl Peptide aspartimide->alpha_peptide Hydrolysis beta_peptide Undesired β-Aspartyl Peptide aspartimide->beta_peptide Hydrolysis

Caption: The chemical pathway of aspartimide formation from an Asp-containing peptide.

Frequently Asked Questions (FAQs)

Q1: Is the Allyl (OAll) protecting group stable during standard reversed-phase HPLC purification?

A1: Yes, the Allyl (OAll) ester protecting group is generally stable to the acidic conditions of typical reversed-phase HPLC mobile phases, such as water/acetonitrile gradients containing 0.1% trifluoroacetic acid (TFA).[1] It is considered an orthogonal protecting group that is not cleaved under these conditions.

Q2: How does N-methylation affect the retention time of my peptide in reversed-phase HPLC?

A2: N-methylation increases the hydrophobicity of a peptide. As a result, you can generally expect a longer retention time for the N-methylated peptide compared to its non-methylated counterpart under the same HPLC conditions. The exact shift in retention time will depend on the specific peptide sequence and the HPLC conditions used.

Q3: Can I remove the OAll group during HPLC purification?

A3: No, the OAll group is not removed during standard reversed-phase HPLC. Its removal requires specific conditions, typically involving a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane.[2][3] This deprotection is usually performed as a separate chemical step before or after HPLC purification, not concurrently.

Q4: What are the ideal starting conditions for developing an HPLC method for a peptide containing this compound?

A4: A good starting point for method development would be a standard reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA. A typical gradient could be 5-95% acetonitrile over 30-60 minutes. The detection wavelength should be set to 214 nm for the peptide backbone and 280 nm if your peptide contains aromatic residues like Trp, Tyr, or Phe.

Data Presentation

Table 1: Illustrative HPLC Elution Profiles

This table provides an example of how N-methylation and potential side products might appear on an HPLC chromatogram. The retention times are illustrative and will vary based on the specific peptide and HPLC conditions.

CompoundExpected Retention Time (min)Potential Peak Characteristics
Non-methylated Peptide20.5Sharp peak
N-methylated Peptide (Target) 22.0 Potentially broad or split peak
Aspartimide Impurity (-18 Da)21.2Sharp peak, often close to the main peak
β-Aspartyl Isomer21.8May co-elute or appear as a shoulder

Data is illustrative and based on general chromatographic principles.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL of a ~1 mg/mL solution of the crude peptide in Mobile Phase A.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    30 65
    35 95
    40 95
    41 5

    | 45 | 5 |

Protocol 2: Preparative HPLC for Purification
  • Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 15-20 mL/min (adjust based on column specifications).

  • Column Temperature: Ambient or slightly elevated (e.g., 30°C).

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture that ensures complete dissolution (e.g., a small amount of DMSO or DMF, then diluted with Mobile Phase A) and filter through a 0.45 µm syringe filter.

  • Gradient: Based on the retention time from the analytical run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.

  • Analysis of Fractions: Analyze the purity of each fraction using the analytical HPLC method.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

HPLC Purification Workflow

G start Crude Peptide Sample analytical_hplc Analytical HPLC (Method Development) start->analytical_hplc prep_hplc Preparative HPLC (Purification) analytical_hplc->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization end Purified Peptide lyophilization->end

Caption: A general workflow for the HPLC purification of synthetic peptides.

References

Technical Support Center: Improving Peptide Yield with Fmoc-N-Me-Asp(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N-Me-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS). The following sections offer detailed experimental protocols, data-driven recommendations, and visual workflows to help overcome common challenges and improve peptide yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low coupling efficiency when incorporating this compound. What are the likely causes and how can I improve the yield?

A1: Low coupling efficiency with this compound is a common issue primarily due to the steric hindrance imposed by the N-methyl group on the amino acid's backbone. This steric bulk can significantly slow down the kinetics of the coupling reaction.

Troubleshooting Steps:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. For sterically hindered N-methylated amino acids, more reactive coupling reagents are recommended. While standard reagents like HBTU can be used, HATU, COMU, and PyBOP have demonstrated superior performance in facilitating the coupling of N-methylated residues.

  • Extended Coupling Times: A single, standard coupling time may be insufficient. It is advisable to perform a double coupling or significantly extend the reaction time for the this compound residue. Monitoring the reaction with a qualitative test (e.g., Kaiser or TNBS test) can help determine the necessary reaction time.

  • Increased Reagent Equivalents: Using a higher excess of the this compound and the coupling reagent (e.g., 3-5 equivalents) can help drive the reaction to completion.

  • Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate the coupling reaction, overcoming the steric hindrance and reducing the required reaction time.

Q2: I am concerned about aspartimide formation. Is this a significant risk with this compound, and how can I prevent it?

A2: Aspartimide formation is a notorious side reaction for all aspartic acid derivatives during Fmoc-based SPPS, particularly when the following amino acid is Gly, Ser, or Asn.[1] This side reaction is catalyzed by the basic conditions of Fmoc deprotection (piperidine) and can lead to a mixture of α- and β-peptides, as well as racemization.[2] The N-methylation of the aspartic acid residue can influence the propensity for this side reaction, and the choice of the side-chain protecting group is a key factor in its prevention.

Preventative Measures:

  • Use of Bulky Side-Chain Protecting Groups: While the allyl (All) group of this compound offers orthogonal deprotection, it is less sterically hindering than a tert-butyl (tBu) group. For sequences highly prone to aspartimide formation, consider using an Asp derivative with a bulkier protecting group if orthogonal deprotection is not required.

  • Modified Fmoc Deprotection Conditions:

    • Reduced Piperidine Concentration: Lowering the piperidine concentration in the deprotection solution (e.g., to 10% in DMF) can reduce the basicity and thus the rate of aspartimide formation.

    • Addition of HOBt: Including a low concentration of 1-hydroxybenzotriazole (HOBt) in the piperidine deprotection solution can help to suppress aspartimide formation.[1]

    • Use of DBU/Piperidine: For difficult Fmoc deprotections, a very low concentration of DBU (e.g., 2%) in the piperidine solution can be effective, but caution is advised as strong bases can promote aspartimide formation.[3]

  • Backbone Protection: For particularly problematic sequences, the use of a dipeptide building block incorporating a backbone protecting group on the residue preceding the Asp, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent aspartimide formation.[1]

Q3: What is the standard protocol for the removal of the allyl (All) protecting group from the Asp side chain?

A3: The allyl protecting group is typically removed using a palladium(0) catalyst. This deprotection is orthogonal to the TFA-labile side-chain protecting groups commonly used in Fmoc-SPPS.

Standard Deprotection Protocol:

A common method involves treating the resin-bound peptide with a solution of Pd(PPh₃)₄ and a scavenger, such as phenylsilane (PhSiH₃), in an inert solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

Microwave-Assisted Deprotection:

A more rapid and efficient method utilizes microwave irradiation. A typical protocol involves two 5-minute deprotections at 38°C using Pd(PPh₃)₄ and PhSiH₃.[4] This method has been shown to achieve complete removal of the allyl group with high purity of the final peptide.[4]

Quantitative Data

Due to the sterically hindered nature of this compound, the choice of coupling reagent significantly impacts the yield. The following table summarizes the recommended coupling reagents for this and other N-methylated amino acids.

Coupling ReagentClassKey Advantages for N-Methylated Residues
HATU Aminium SaltHighly reactive, promoting efficient coupling of sterically hindered amino acids.
COMU Uronium SaltHigh coupling efficiency, comparable to HATU, with improved safety profile.[1]
PyBOP Phosphonium SaltEffective for hindered couplings with reduced risk of guanidinylation side reactions compared to some uronium salts.

Experimental Protocols

Protocol 1: Coupling of this compound
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • Pre-activate a solution of this compound (3-5 eq.), your chosen coupling reagent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA or Collidine, 6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For microwave-assisted synthesis, a typical protocol would be 30 minutes at 50°C.

    • Monitor the reaction completion using a qualitative test (e.g., TNBS test).

    • If the coupling is incomplete, repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

Protocol 2: On-Resin Deprotection of the Allyl (All) Group
  • Resin Preparation: After completion of the peptide synthesis, wash the resin with DCM (5x) and dry it under vacuum.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (20 eq.) in dry DCM.

  • Reaction:

    • Add the deprotection cocktail to the resin and gently agitate under an inert atmosphere.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • For the microwave-assisted method, perform two 5-minute irradiations at 38°C.[4]

  • Washing: Wash the resin extensively with DCM (5x), DMF (5x), and finally with DCM (5x) to remove all traces of the catalyst and scavenger.

Visualizations

Experimental Workflow for this compound Incorporation

experimental_workflow start Start: Resin with N-terminal amine coupling Couple this compound (HATU/COMU/PyBOP, ext. time) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 continue_synthesis Continue Peptide Synthesis wash1->continue_synthesis allyl_deprotection Allyl Deprotection (Pd(PPh3)4, PhSiH3) continue_synthesis->allyl_deprotection wash2 Wash (DCM, DMF) allyl_deprotection->wash2 cleavage Cleavage from Resin wash2->cleavage end Purified Peptide cleavage->end

Caption: Workflow for incorporating this compound and subsequent deprotection.

Troubleshooting Logic for Low Coupling Yield

troubleshooting_low_yield start Low Coupling Yield Detected check_reagent Using HATU, COMU, or PyBOP? start->check_reagent change_reagent Switch to a more reactive coupling reagent. check_reagent->change_reagent No check_time Extended coupling time/ double coupling performed? check_reagent->check_time Yes change_reagent->check_time extend_time Increase coupling time or perform a double coupling. check_time->extend_time No check_equivalents Increased equivalents of amino acid and reagent used? check_time->check_equivalents Yes extend_time->check_equivalents increase_equivalents Use 3-5 equivalents. check_equivalents->increase_equivalents No consider_microwave Consider microwave-assisted coupling. check_equivalents->consider_microwave Yes increase_equivalents->consider_microwave

Caption: Decision tree for troubleshooting low coupling yields of this compound.

Signaling Pathway of Aspartimide Formation

aspartimide_formation peptide_resin Peptide-Asp(OAll)-Xaa-Resin deprotonation Backbone Amide Deprotonation peptide_resin->deprotonation piperidine Piperidine (Base) piperidine->deprotonation catalyzes cyclization Intramolecular Cyclization (Nucleophilic Attack) deprotonation->cyclization aspartimide Aspartimide Intermediate cyclization->aspartimide rearrangement Rearrangement/ Racemization aspartimide->rearrangement side_products α- and β-peptides rearrangement->side_products

References

Technical Support Center: Handling Aggregation of Peptides Containing N-methylated Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the aggregation of peptides containing N-methylated residues.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a significant concern in research and drug development?

A1: Peptide aggregation is a phenomenon where peptide molecules self-associate to form larger complexes, ranging from soluble oligomers to insoluble fibrils.[1] This is a major concern for several reasons:

  • Loss of Active Compound: Aggregation can lead to precipitation, reducing the concentration of the active, monomeric peptide in solution.[1]

  • Altered Bioactivity: The biological activity of a peptide is often dependent on its specific three-dimensional conformation. Aggregation can alter this structure, leading to reduced or complete loss of function.

  • Toxicity and Immunogenicity: In the context of therapeutic peptides, aggregates can sometimes be toxic or trigger an immune response in the body. For instance, the aggregation of amyloid-beta peptides is a hallmark of Alzheimer's disease.[2][3]

  • Experimental Artifacts: The presence of aggregates can interfere with analytical techniques and lead to inconsistent and unreliable experimental results.

Q2: How does N-methylation of amino acid residues affect peptide aggregation?

A2: N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, has a dual effect on aggregation.[4]

  • Inhibition of Aggregation: By replacing a hydrogen atom with a methyl group, N-methylation disrupts the hydrogen bonding network between peptide backbones, which is crucial for the formation of β-sheet structures that often precede aggregation.[2][5] This "blocking" effect can effectively inhibit or slow down the aggregation process.[6]

  • Potential for Increased Aggregation: N-methylation increases the hydrophobicity and lipophilicity of a peptide.[7][8] In some cases, particularly with multiple N-methylations, this increased hydrophobicity can promote non-specific aggregation driven by hydrophobic interactions, leading to the formation of non-amyloid aggregates.[4]

Q3: What are the primary benefits of incorporating N-methylated residues into peptides?

A3: Beyond influencing aggregation, N-methylation offers several advantages for peptide-based drug candidates:

  • Increased Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological systems.[9]

  • Improved Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation lowers the energetic barrier for the peptide to cross cell membranes, potentially improving its oral bioavailability.[9]

  • Enhanced Conformational Control: The steric hindrance from the methyl group can restrict the conformational freedom of the peptide backbone, which can be used to stabilize a desired bioactive conformation.

Troubleshooting Guides

Problem: My N-methylated peptide is showing signs of aggregation during solid-phase peptide synthesis (SPPS).

Symptoms:

  • The peptide-resin fails to swell properly.[10]

  • Incomplete or slow Fmoc deprotection and/or coupling reactions.[10]

  • False negative results from coupling tests like the ninhydrin test.

Possible Causes and Solutions:

Possible Cause Recommended Solution Citation
Inter-chain hydrogen bonding leading to on-resin aggregation. Modify the synthesis protocol: - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the solvent mixture. - Increase the coupling temperature. - Add chaotropic salts such as LiCl or KSCN to the reaction mixture to disrupt hydrogen bonds.[10]
Difficult coupling onto the N-methylated amino acid. Use stronger coupling reagents: - Employ coupling agents like HATU or PyBOP, which are more effective for sterically hindered couplings.
Formation of secondary structures on the resin. Introduce structure-breaking elements: - Incorporate pseudoproline dipeptides or a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) every six to seven residues to disrupt secondary structure formation.
Problem: My purified N-methylated peptide is precipitating out of solution.

Symptoms:

  • Visible particulate matter in the peptide solution.

  • A decrease in the concentration of the soluble peptide over time.

Possible Causes and Solutions:

Possible Cause Recommended Solution Citation
Poor solubility due to high hydrophobicity. Optimize the solvent conditions: - For basic peptides, dissolve in a small amount of dilute acetic acid and then dilute with the desired buffer. - For acidic peptides, use a small amount of dilute ammonium hydroxide for initial dissolution. - For neutral, hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer.[11]
Aggregation is concentration-dependent. Adjust the peptide concentration and storage: - Store the peptide at a lower concentration. - If possible, add a low concentration of a non-denaturing detergent (e.g., 0.05% Tween-20) to the buffer to improve solubility.
The pH of the solution is at or near the peptide's isoelectric point (pI). Change the pH of the buffer: - Adjust the buffer pH to be at least one to two units away from the calculated pI of the peptide to ensure a net charge on the molecule, which will improve solubility.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Quantifying Amyloid-like Fibril Formation

This assay is used to monitor the formation of amyloid-like fibrils, which are characterized by a cross-β sheet structure. Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to these structures.[12]

Materials:

  • Thioflavin T (ThT)

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Peptide stock solution

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a ThT stock solution: Dissolve 8 mg of ThT in 10 mL of phosphate buffer. Filter the solution through a 0.2 µm syringe filter. This stock solution should be stored in the dark.[12]

  • Prepare the working ThT solution: Dilute the stock solution 1:50 in phosphate buffer on the day of the experiment.[12]

  • Set up the assay: In a 96-well black microplate, mix your peptide sample with the working ThT solution to a final desired peptide concentration and a ThT concentration of approximately 10-20 µM.[13] Include a negative control containing only the buffer and ThT.

  • Incubation and Measurement: Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking.[13][14] Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~482-490 nm.[12][13][15] An increase in fluorescence intensity over time indicates fibril formation.[12]

Protocol 2: Dynamic Light Scattering (DLS) for Measuring Aggregate Size Distribution

DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. It is particularly useful for detecting the presence of soluble aggregates and monitoring their growth over time.[16]

Materials:

  • DLS instrument

  • Low-volume cuvette

  • Filtered peptide solution (using a 0.2 µm or smaller filter)

  • Filtered buffer

Procedure:

  • Sample Preparation: Prepare your peptide solution in a filtered buffer. Centrifuge the sample at high speed (e.g., >10,000 x g) for a few minutes to remove any large, pre-existing aggregates.

  • Cuvette Cleaning: Thoroughly clean the cuvette with filtered, deionized water and ethanol to remove any dust or contaminants.[1]

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the experimental parameters, including the temperature and solvent viscosity.

  • Blank Measurement: First, measure the scattering of the filtered buffer alone to ensure the cuvette is clean.

  • Sample Measurement: Carefully pipette the filtered peptide solution into the cuvette, avoiding the introduction of air bubbles. Place the cuvette in the instrument and initiate the measurement.

  • Data Analysis: The instrument's software will provide a size distribution profile of the particles in the solution. The presence of larger species in addition to the monomeric peptide indicates aggregation.[16]

Protocol 3: Sedimentation Assay to Quantify Insoluble Aggregates

This method quantifies the amount of insoluble peptide aggregates by separating them from the soluble fraction via centrifugation.

Materials:

  • Peptide solution

  • Microcentrifuge

  • SDS-PAGE equipment or HPLC

Procedure:

  • Incubation: Incubate your peptide solution under the desired experimental conditions to allow for aggregate formation.

  • Centrifugation: Centrifuge the peptide solution at a high speed (e.g., 16,000 x g) for a specified time (e.g., 10-30 minutes).[7][17]

  • Separation of Supernatant and Pellet: Carefully collect the supernatant, which contains the soluble peptide fraction. The pellet at the bottom of the tube contains the insoluble aggregates.[7]

  • Quantification:

    • SDS-PAGE: Resuspend the pellet in a suitable buffer and analyze both the supernatant and the resuspended pellet by SDS-PAGE. Quantify the amount of peptide in each fraction using densitometry.[7]

    • HPLC: Analyze the concentration of the peptide in the supernatant using a suitable HPLC method. The difference between the initial peptide concentration and the concentration in the supernatant represents the amount of aggregated peptide.

Data Presentation

Table 1: Effect of N-methylation on the Hydrophobicity of Amino Acid Derivatives (Ac-X-OMe)

Amino Acid (X)clogP (Ac-X-OMe)clogP (Ac-N-Me-X-OMe)Change in clogP
Glycine (Gly)-1.05-0.59+0.46
Valine (Val)-0.070.45+0.52
Leucine (Leu)0.460.98+0.52
Isoleucine (Ile)0.460.98+0.52
Phenylalanine (Phe)0.741.25+0.51
Methionine (Met)-0.210.31+0.52
Cysteine (Cys)-0.96-0.45+0.51
Serine (Ser)-1.41-0.90+0.51
Aspartic Acid (Asp)-1.75-1.24+0.51
Histidine (His)-1.04-0.52+0.52
Data derived from theoretical calculations. A higher clogP value indicates greater lipophilicity/hydrophobicity.[8]

Table 2: Qualitative Summary of N-methylated Peptides as Aggregation Inhibitors

Parent Aggregating PeptideN-methylated Inhibitor StrategyOutcomeCitation
α-Synuclein (involved in Parkinson's disease)N-methylation of a key recognition element (VAQKTmV)Highly effective at inhibiting the aggregation of the full-length α-synuclein protein.[4]
β-Amyloid (Aβ) (involved in Alzheimer's disease)N-methylation of a self-recognition sequence (KLVFF)The N-methylated peptide was able to inhibit Aβ aggregation and reduce its toxicity. Non-N-methylated analogs were insoluble and toxic.[2][6]
Polyglutamine Peptides (involved in Huntington's disease)Side-chain N-methylation of glutamine residuesSurprisingly more effective at inhibiting aggregation than backbone N-methylation, highlighting the importance of side-chain interactions.[18]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for N-Methylated Peptide Aggregation cluster_synthesis During Synthesis cluster_post_purification Post-Purification start_synthesis Aggregation Observed During SPPS resin_swelling Check Resin Swelling start_synthesis->resin_swelling coupling_efficiency Monitor Coupling Efficiency start_synthesis->coupling_efficiency modify_solvent Modify Solvent System (e.g., NMP, DMSO) resin_swelling->modify_solvent chaotropic_salts Add Chaotropic Salts (e.g., LiCl) resin_swelling->chaotropic_salts stronger_reagents Use Stronger Coupling Reagents (e.g., HATU) coupling_efficiency->stronger_reagents backbone_protection Incorporate Backbone Protection coupling_efficiency->backbone_protection start_purification Precipitation of Purified Peptide check_solubility Assess Solubility start_purification->check_solubility optimize_buffer Optimize Buffer (pH, additives) check_solubility->optimize_buffer adjust_concentration Adjust Peptide Concentration check_solubility->adjust_concentration use_cosolvent Use Co-solvents (e.g., DMSO) check_solubility->use_cosolvent Aggregation_Inhibition_Mechanism Mechanism of Aggregation Inhibition by N-Methylation cluster_native Standard Peptide Chains cluster_methylated N-Methylated Peptide Chains peptide1 Peptide 1 ...-NH-CO-... h_bond Hydrogen Bonding peptide1:f0->h_bond peptide2 Peptide 2 ...-NH-CO-... h_bond->peptide2:f0 aggregation β-Sheet Formation & Aggregation h_bond->aggregation peptide3 Peptide 3 ...-N(CH3)-CO-... steric_hindrance Steric Hindrance No H-Bond peptide3:f0->steric_hindrance peptide4 Peptide 4 ...-NH-CO-... steric_hindrance->peptide4:f0 no_aggregation Disrupted Aggregation steric_hindrance->no_aggregation Decision_Tree Decision Tree for Anti-Aggregation Strategies action_node action_node start Aggregation Issue Identified synthesis_or_solution When does aggregation occur? start->synthesis_or_solution hydrophobicity Is the peptide highly hydrophobic? synthesis_or_solution->hydrophobicity In Solution synthesis_strategy Modify Synthesis Protocol synthesis_or_solution->synthesis_strategy During Synthesis solution_strategy Optimize Solution Conditions hydrophobicity->solution_strategy Yes sequence_modification Can the sequence be modified? hydrophobicity->sequence_modification No final_solution Final Optimized Peptide synthesis_strategy->final_solution solution_strategy->final_solution introduce_n_methylation Introduce N-methylation at key sites sequence_modification->introduce_n_methylation Yes charge_modification Incorporate charged residues sequence_modification->charge_modification Yes introduce_n_methylation->final_solution charge_modification->final_solution

References

Impact of N-methylation on peptide structure and function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of N-methylation on peptide structure and function.

Frequently Asked Questions (FAQs)

Q1: What is the primary structural impact of N-methylation on a peptide?

A1: The main effect of N-methylation is the replacement of the hydrogen atom on a peptide bond's nitrogen with a methyl group. This modification introduces steric bulk, which restricts the conformational freedom of the peptide backbone and can stabilize specific secondary structures like turns or helices.[1] Crucially, it eliminates a hydrogen bond donor, which significantly increases the peptide's lipophilicity and reduces its overall polarity.[1]

Q2: What are the main functional benefits of N-methylating a peptide?

A2: N-methylation is primarily employed to improve a peptide's pharmacokinetic properties. Key benefits include:

  • Enhanced Enzymatic Stability: The modification protects the peptide bond from cleavage by proteases, increasing its half-life in biological fluids.[2][3][4]

  • Improved Membrane Permeability: By removing a hydrogen bond donor and increasing lipophilicity, N-methylation can enhance a peptide's ability to passively diffuse across cell membranes.[1][5][6]

  • Increased Oral Bioavailability: As a result of improved stability and permeability, N-methylated peptides, particularly cyclic ones, often show enhanced oral bioavailability.[3][5][7]

Q3: Can N-methylation negatively affect my peptide's biological activity?

A3: Yes. While beneficial for pharmacokinetics, N-methylation can diminish biological activity.[5] The added methyl group can create steric hindrance that disrupts crucial interactions with a target receptor or enzyme.[1] It is critical to avoid methylating residues known to be directly involved in binding.[1]

Q4: How do I decide whether to use N-methylation for my peptide?

A4: The decision should be driven by your primary research goal. N-methylation is strongly justified when the main objectives are to enhance resistance to enzymatic degradation or improve membrane permeability.[1] If these are not critical requirements, the added synthetic complexity may be unnecessary. A careful, residue-by-residue analysis is essential to identify sites susceptible to cleavage that are not involved in critical binding interactions.[1]

G start Primary Goal for Peptide Modification? stability Enhance Enzymatic Stability? start->stability Stability/Bioavailability reconsider Reconsider Necessity of N-Methylation start->reconsider Other Goal (e.g., Affinity Modulation) permeability Improve Membrane Permeability? stability->permeability No binding_critical Is the Target Residue Crucial for Binding? stability->binding_critical Yes permeability->binding_critical Yes synthetic_feasibility Assess Synthetic Feasibility binding_critical->synthetic_feasibility No avoid Avoid N-Methylation at This Residue binding_critical->avoid Yes proceed Proceed with N-Methylation synthetic_feasibility->proceed

Caption: Decision flowchart for implementing N-methylation.

Q5: How can I analytically confirm the success of N-methylation?

A5: A combination of standard peptide characterization techniques is used:

  • Mass Spectrometry (MS): This is the primary method to confirm the modification. A successful N-methylation will result in a mass increase of 14 Da (CH₂) for each methylation site. High-resolution MS can confirm the exact molecular weight.[8]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the final product. N-methylated peptides are typically more hydrophobic and will have a longer retention time compared to their non-methylated counterparts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, NMR can be used to determine the 3D conformation of the peptide in solution and confirm the location of the methyl groups.[8]

Troubleshooting Guide

Q1: Why is the yield of my N-methylated peptide synthesis very low?

A1: Low yields are a common issue due to the synthetic challenges posed by N-methylated amino acids.[1] The methyl group sterically hinders the nitrogen atom, making it less nucleophilic and thus less reactive during the coupling step in solid-phase peptide synthesis (SPPS).[1] This often leads to incomplete reactions and the formation of deletion sequences, which lowers the final crude yield and purity.[1]

Q2: My coupling reaction to an N-methylated residue is failing. What can I do?

A2: Standard coupling reagents are often inefficient for N-methylated residues. To overcome this, you should:

  • Use Powerful Coupling Reagents: Reagents like HATU, HCTU, PyBroP, and BOP-Cl are more effective for these sterically hindered couplings.[9]

  • Optimize Reaction Conditions: Increasing the reaction time, raising the temperature (e.g., using microwave-assisted synthesis), or performing a "double coupling" (repeating the coupling step) can help drive the reaction to completion.[1][7]

  • Monitor the Reaction: Standard ninhydrin tests do not work on N-methylated amines. Use a bromophenol blue test to monitor the completion of the coupling reaction.[9]

Q3: I am performing an on-resin N-methylation and observing significant side products, especially with Aspartic Acid (Asp). Why is this happening?

A3: The on-resin N-methylation procedure, particularly the three-step method involving sulfonylation, methylation, and desulfonylation, can be problematic for certain residues. Aspartic acid is known to be particularly difficult.[10][11] During the procedure, the peptidyl-resin may change color (e.g., to brown), indicating side reactions that lead to a high amount of impurities and low purity of the final product.[10][11] If facing this issue, it may be necessary to synthesize the Fmoc-N-Me-Asp-OH amino acid separately and incorporate it directly during SPPS, rather than attempting the on-resin modification at that position.

Q4: My purified N-methylated peptide has poor solubility in aqueous buffers. How can I address this?

A4: N-methylation increases lipophilicity, which can decrease aqueous solubility.[2] While quantum chemical calculations suggest that mono-N-methylation might paradoxically lead to a more negative free energy of solvation (favoring solubility), the overall effect in a larger peptide is often decreased water solubility due to increased hydrophobicity.[12] To address this, consider using a small amount of organic co-solvent (like DMSO or acetonitrile) in your buffer or incorporating solubilizing groups elsewhere in the peptide sequence if the experimental design allows.

Quantitative Data Summary

The impact of N-methylation on peptide properties is highly sequence and context-dependent. The following table summarizes general trends observed across various studies.

PropertyUnmodified PeptideN-Methylated PeptideRationale for Change
Enzymatic Stability Lower (prone to cleavage)Higher Steric hindrance at the peptide bond prevents protease recognition and cleavage.[2][4]
Membrane Permeability LowerHigher Removal of H-bond donor reduces desolvation penalty; increased lipophilicity favors partitioning into lipid bilayers.[5][6]
Lipophilicity (clogP) LowerHigher The addition of a methyl group increases the overall hydrophobicity of the molecule.[1][12]
Receptor Binding Affinity VariesCan be lower or unchanged Steric bulk from the methyl group may disrupt key interactions in the binding pocket.[5]
Synthetic Yield (Crude) HigherLower Reduced nucleophilicity of the N-methylated amine leads to less efficient coupling reactions.[1]

Experimental Protocols

Protocol 1: On-Resin N-Methylation of a Peptide during SPPS

This protocol is adapted from methods that utilize o-nitrobenzenesulfonyl chloride (o-NBS-Cl) for temporary protection and activation.[10][11]

Materials:

  • Fmoc-protected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Diisopropylethylamine (DIPEA) or Collidine

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure:

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin using 20% piperidine in DMF.

  • Sulfonylation (o-NBS Protection):

    • Wash the resin thoroughly with DMF.

    • Add a solution of o-NBS-Cl (4 eq) and collidine (or DIPEA) (10 eq) in NMP to the resin.

    • Shake at room temperature for 1-2 hours. The resin will typically turn yellow.

    • Wash the resin thoroughly with NMP and Dichloromethane (DCM).

  • Methylation:

    • Add a solution of DBU (5 eq) and DMS (or MeI) (10 eq) in NMP to the resin.

    • Shake at room temperature. Reaction time can be optimized (from 40 minutes to several hours).[10]

    • Wash the resin thoroughly with NMP.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP.

    • Add the solution to the resin. A yellow-green color in the solution indicates successful removal of the o-NBS group.

    • Shake for 5-10 minutes and repeat this step once more.[10]

    • Wash the resin thoroughly with NMP and DCM.

  • Coupling the Next Amino Acid: Proceed with the coupling of the next Fmoc-amino acid using a powerful coupling reagent like HATU (see Troubleshooting Q2).

G start Start: Peptide-Resin (N-terminal Fmoc removed) sulfonylation 1. Sulfonylation (o-NBS-Cl, Base) start->sulfonylation wash1 Wash (NMP, DCM) sulfonylation->wash1 methylation 2. Methylation (DMS/MeI, DBU) wash1->methylation wash2 Wash (NMP) methylation->wash2 desulfonylation 3. Desulfonylation (2-Mercaptoethanol, DBU) wash2->desulfonylation wash3 Wash (NMP, DCM) desulfonylation->wash3 next_coupling Proceed to Next Amino Acid Coupling wash3->next_coupling

Caption: Workflow for on-resin N-methylation of a peptide.

Protocol 2: Characterization of N-Methylated Peptides

1. Purity Analysis and Purification by RP-HPLC:

  • Cleavage: Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Crude Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). Inject a small amount onto an analytical RP-HPLC system (e.g., C18 column).

  • Method: Use a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient runs from 5% to 95% B over 20-30 minutes.

  • Observation: The N-methylated peptide should have a longer retention time than its non-methylated parent or any deletion sequences. Assess purity by integrating the peak area.

  • Purification: Use a preparative RP-HPLC system with the same or a similar gradient to isolate the desired product. Collect fractions and analyze them on the analytical HPLC to pool the pure fractions.

2. Identity Confirmation by Mass Spectrometry:

  • Sample Prep: Take an aliquot of the purified peptide fraction from HPLC.

  • Analysis: Use an ESI-MS or MALDI-TOF instrument to determine the molecular weight of the peptide.

  • Confirmation: The observed mass should match the theoretical mass calculated for the N-methylated sequence. Each N-methylation adds 14.01565 Da to the mass of the parent peptide.

G peptide_bond Standard Peptide Bond (Secondary Amide) h_bond H-Bond Donor (N-H) peptide_bond->h_bond Possesses methylated_bond N-Methylated Peptide Bond (Tertiary Amide) no_h_bond No H-Bond Donor methylated_bond->no_h_bond Results in steric_bulk Steric Bulk (N-CH3) methylated_bond->steric_bulk Introduces conformation Restricted Backbone Rotation no_h_bond->conformation steric_bulk->conformation

Caption: Structural consequences of peptide N-methylation.

References

Strategies to reduce steric hindrance during coupling of N-methylated amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is coupling N-methylated amino acids so challenging?

A1: The primary challenge in coupling N-methylated amino acids is steric hindrance. The presence of a methyl group on the amide nitrogen hinders the approach of the incoming activated amino acid, slowing down the reaction rate and often leading to incomplete coupling. This steric bulk can also influence the conformation of the peptide chain, further complicating the coupling process. Coupling an N-methylated amino acid to another N-methylated amino acid is particularly difficult due to the increased steric hindrance.

Q2: Which coupling reagents are most effective for N-methylated amino acids?

A2: Standard coupling reagents like HBTU and HCTU are often less effective for coupling sterically hindered N-methylated amino acids. More potent reagents are required to achieve high coupling efficiencies. Reagents such as HATU, PyAOP, PyBOP, and COMU are highly recommended for these difficult couplings. PyAOP is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. TOTT has also shown good results, comparable to HATU, with lower reported levels of racemization.

Q3: How can I monitor the progress of a coupling reaction with an N-methylated amino acid?

A3: Traditional ninhydrin tests are not reliable for monitoring the coupling to a secondary amine, such as an N-methylated amino acid, as they produce little to no color change. The bromophenol blue test is a more suitable qualitative method to monitor the presence of unreacted secondary amines on the resin. A color change from blue/green to yellow indicates a complete coupling.

Q4: What is racemization and how can it be minimized during the coupling of N-methylated amino acids?

A4: Racemization is the conversion of an optically active compound into a racemic mixture. In peptide synthesis, it refers to the loss of stereochemical integrity at the alpha-carbon of the amino acid being coupled. While N-methylated amino acids were initially thought to be resistant to racemization, significant racemization can occur, especially in the presence of salts. The use of additives like HOAt can help minimize racemization. Choosing the appropriate coupling reagent is also crucial; for instance, TOTT is reported to have lower racemization levels. Using Fmoc-protected amino acid chlorides generated in situ has also been shown to be a racemization-free method.

Troubleshooting Guides

Issue 1: Low Coupling Yield or Incomplete Reaction

Symptoms:

  • Positive bromophenol blue test (blue or green beads) after the coupling step.

  • Presence of deletion sequences in the final peptide, as identified by mass spectrometry.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficiently reactive coupling reagent Switch to a more potent coupling reagent such as HATU, PyAOP, PyBOP, or COMU. For particularly difficult couplings, PyBroP can be effective.
Suboptimal reaction conditions Increase the coupling time. For N-methylated amino acids, a longer reaction time (e.g., 1 hour or more) may be necessary. Consider performing a double coupling.
Steric hindrance from the growing peptide chain If peptide aggregation is suspected, consider switching to a different solvent (e.g., NMP, DMSO, or a mixture of DCM/DMF).
Inadequate activation of the carboxylic acid Ensure the correct stoichiometry of reagents. For HATU coupling, typically 4 equivalents of the Fmoc-amino acid, 4 equivalents of HATU, and 8 equivalents of a non-nucleophilic base like DIEA are used.

Troubleshooting Workflow:

G start Low Coupling Yield Detected check_reagent Is the coupling reagent potent enough? (e.g., HATU, PyAOP) start->check_reagent change_reagent Switch to a more potent reagent (HATU, PyAOP, COMU) check_reagent->change_reagent No check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes re_evaluate Re-evaluate coupling change_reagent->re_evaluate increase_time Increase coupling time / Perform double coupling check_conditions->increase_time No check_solvent Is peptide aggregation a possibility? check_conditions->check_solvent Yes increase_time->re_evaluate change_solvent Switch to NMP, DMSO, or DCM/DMF mixture check_solvent->change_solvent Yes check_stoichiometry Is the reagent stoichiometry correct? check_solvent->check_stoichiometry No change_solvent->re_evaluate adjust_stoichiometry Adjust reagent ratios (e.g., 4 eq. AA, 4 eq. HATU, 8 eq. DIEA) check_stoichiometry->adjust_stoichiometry No check_stoichiometry->re_evaluate Yes adjust_stoichiometry->re_evaluate

Caption: Troubleshooting workflow for low coupling yield.

Issue 2: Racemization of the N-Methylated Amino Acid

Symptoms:

  • Presence of diastereomeric impurities in the final peptide, detectable by HPLC and mass spectrometry.

Possible Causes and Solutions:

CauseRecommended Solution
Formation of oxazolonium intermediate The formation of an oxazolonium intermediate can lead to racemization. Using coupling reagents that minimize this, such as those that form active esters rapidly, is beneficial.
Presence of salts Salts, such as triethylamine hydrochloride, can promote racemization. Ensure the reaction mixture is free from such salts.
Choice of base A strong, sterically hindered base like DIEA is generally preferred over less hindered bases like triethylamine, which can promote racemization.
Coupling reagent and additives Use of additives like HOAt can suppress racemization. Coupling reagents like TOTT have been reported to result in lower levels of racemization. In-situ formation of amino acid chlorides is a reported racemization-free method.
Solvent polarity Polar solvents can promote racemization. While DMF is a common solvent, for sensitive couplings, exploring less polar solvent systems might be beneficial if compatible with the resin and reagents.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagent Performance for N-Methylated Amino Acids (Qualitative)

Coupling ReagentRelative Effectiveness for N-Methylated Amino AcidsNotes
HATU HighWidely successful for coupling N-methylated amino acids.
PyAOP HighEspecially effective for coupling to another N-methylated amino acid.
PyBOP/HOAt HighThe addition of HOAt enhances performance.
COMU HighA safer alternative to benzotriazole-based reagents with comparable efficiency to HATU.
TOTT GoodComparable to HATU with potentially lower racemization.
PyBroP HighVery reactive, suitable for very difficult couplings.
BOP-Cl Moderate to HighHas been used successfully for N-methylated amino acid coupling.
HBTU/HCTU Low to ModerateGenerally less effective for sterically hindered couplings.

Note: Quantitative yields are highly sequence and substrate-dependent. This table provides a general guide to reagent selection.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-N-Methylated Amino Acids on Solid Phase

This protocol is a general guideline and may require optimization for specific sequences.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 equivalents relative to resin substitution) in DMF or NMP. Add HATU (4 equivalents) and DIEA (8 equivalents).

  • Pre-activation: Gently mix the activation solution at room temperature for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction vessel at room temperature for 1 to 2 hours.

  • Monitoring: Take a small sample of the resin, wash it thoroughly, and perform a bromophenol blue test to check for completion. A yellow color indicates complete coupling.

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts.

  • Recoupling (if necessary): If the bromophenol blue test is positive (blue or green), repeat steps 3-7.

Workflow for HATU-Mediated Coupling:

G cluster_prep Preparation cluster_coupling Coupling cluster_verification Verification & Completion swell_resin Swell Resin in DMF/NMP deprotect Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate Fmoc-N-Me-AA with HATU/DIEA wash1->activate couple Add to Resin and Shake (1-2h) activate->couple monitor Monitor with Bromophenol Blue Test couple->monitor decision Coupling Complete? monitor->decision wash2 Wash with DMF next_cycle Proceed to Next Cycle wash2->next_cycle decision->wash2 Yes recouple Recouple decision->recouple No recouple->activate

Caption: General workflow for HATU-mediated solid-phase coupling.

Protocol 2: Bromophenol Blue Test for Monitoring Coupling to Secondary Amines
  • Sample Preparation: Take a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.

  • Washing: Wash the resin sample thoroughly with methanol to remove any residual reagents.

  • Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 mL of DMF.

  • Testing: Add 2 mL of the bromophenol blue test solution to the washed resin sample.

  • Observation: Observe the color of the resin beads and the solution.

    • Yellow: Indicates the absence of free secondary amines, meaning the coupling is complete.

    • Blue to Green: Indicates the presence of unreacted secondary amines, meaning the coupling is incomplete.

Technical Support Center: Aspartimide Formation in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aspartimide formation during Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Issue: I am observing a significant side product with the same mass as my target peptide, which is difficult to separate by HPLC. Could this be due to aspartimide formation?

Answer:

Yes, this is a classic indicator of aspartimide formation. The initial cyclization to the aspartimide intermediate is mass-neutral. This intermediate can then undergo hydrolysis to form β-aspartyl peptides and epimerized α-aspartyl peptides. These byproducts have the same mass as the desired peptide and often exhibit very similar retention times in reverse-phase HPLC, making purification challenging.[1]

Troubleshooting Steps:

  • Mass Spectrometry Analysis: Confirm that the impurity has the same mass as the target peptide.

  • Forced Degradation Study: Treat a small sample of the purified peptide with a weak base (e.g., 1-2% piperidine in DMF) for a few hours and analyze by HPLC. An increase in the impurity peak or the appearance of new, related peaks can indicate the presence of an aspartimide-prone sequence.

  • Enzymatic Digestion: Digest the peptide with a sequence-specific protease and analyze the fragments by LC-MS. The presence of fragments containing β-Asp or D-Asp can confirm aspartimide-related side products.

Issue: My peptide contains an Asp-Gly sequence, and I am seeing a high level of impurities.

Answer:

The Asp-Gly (D-G) sequence is notoriously prone to aspartimide formation.[2] The lack of steric hindrance from the glycine residue allows for easier nucleophilic attack by the backbone amide nitrogen on the aspartic acid side-chain carboxyl group.[3] Other sequences that are also susceptible, though generally to a lesser extent, include Asp-Asn, Asp-Ser, Asp-Thr, and Asp-Arg.[4]

Recommended Solutions:

  • Use a Modified Asp Protecting Group: The standard Fmoc-Asp(OtBu)-OH is often insufficient for protecting against aspartimide formation in sensitive sequences. Consider using a more sterically hindered protecting group.

  • Employ Backbone Protection: The most effective way to completely prevent aspartimide formation is to use a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[4] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the initial cyclization step.

  • Modify Deprotection Conditions: Use milder Fmoc deprotection conditions.

Frequently Asked Questions (FAQs)

What is aspartimide formation?

Aspartimide formation is a common side reaction in Fmoc SPPS that occurs at aspartic acid residues. Under basic conditions, typically during Fmoc deprotection with piperidine, the backbone amide nitrogen following the Asp residue attacks the side-chain β-carboxyl group, forming a five-membered succinimide ring known as an aspartimide.[1][2][3] This intermediate is unstable and can lead to several undesired side products, including racemization of the aspartic acid residue (to D-Asp), and rearrangement to form β-peptides where the peptide backbone continues from the side-chain carboxyl group.[1][2]

How can I detect aspartimide formation?

Aspartimide-related impurities can be challenging to detect because the major byproducts (α- and β-peptides) are isomeric with the target peptide.

  • HPLC Analysis: Aspartimide-derived impurities often appear as shoulders or closely eluting peaks to the main product peak. The aspartimide intermediate itself, if present, is a neutral species and will have a different retention time. Piperidide adducts, formed by the reaction of piperidine with the aspartimide, will have a higher mass (+84 Da).

  • LC-MS/MS: While MS1 will show the same mass for isomeric impurities, MS/MS fragmentation patterns can sometimes differentiate between α- and β-linked peptides.

  • Amino Acid Analysis: Chiral amino acid analysis can quantify the amount of D-Asp, which is an indicator of racemization via the aspartimide intermediate.

What factors influence the rate of aspartimide formation?

Several factors can influence the extent of aspartimide formation:

  • Peptide Sequence: The amino acid C-terminal to the Asp residue has the largest impact. Glycine is the worst-case scenario due to its lack of steric hindrance.[2][3]

  • Deprotection Conditions: The strength of the base, the duration of exposure, and the temperature all play a role. Stronger bases like DBU and longer deprotection times increase the rate of aspartimide formation.[5]

  • Solvent: The polarity of the solvent can have an effect, with more polar solvents potentially increasing the side reaction.

  • Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) ester may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.[2]

What are the most effective strategies to prevent aspartimide formation?

There are three main strategies to mitigate or prevent aspartimide formation:

  • Modification of Deprotection Conditions: Using a weaker base or adding an acidic modifier to the piperidine solution can reduce the rate of aspartimide formation.

  • Use of Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulkier protecting groups on the Asp side chain can sterically hinder the nucleophilic attack of the backbone amide.

  • Backbone Protection: Protecting the amide nitrogen of the residue following the Asp completely prevents the cyclization reaction. This is often achieved by using pre-formed dipeptide building blocks.[4]

Data Presentation: Comparison of Prevention Strategies

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

This table compares the effectiveness of different Asp side-chain protecting groups in reducing aspartimide formation in the model peptide VKDGYI after prolonged treatment with 20% piperidine in DMF.

Protecting Group% Aspartimide Formation% D-Asp FormedReference
OtBu (tert-butyl)High (sequence dependent)High
OMpe (3-methylpent-3-yl)ReducedReduced
OBno (3-oxo-3-(2-nitrophenyl)propyl)Very Low (~0.1%/cycle for Asp-Gly)Very Low
CSY (cyanosulfurylide)UndetectableNot reported[6]
Table 2: Effect of Fmoc Deprotection Reagent on Aspartimide Formation

This table shows the percentage of aspartimide formed in a model hexapeptide using different Fmoc deprotection reagents.

Deprotection Reagent% Aspartimide FormationReference
20% Piperidine in DMF 17%[5]
2% DBU in DMF 25%[5]
25% Dipropylamine in DMF Reduced compared to Piperidine[5]
50% Morpholine in DMF Almost no formation[7]
30% Piperidine / 0.1M Formic Acid in DMF Reduced (sequence dependent)[7]

Experimental Protocols

Protocol 1: Synthesis using a Sterically Hindered Asp Protecting Group (Fmoc-Asp(OBno)-OH)

This protocol outlines the general steps for incorporating Fmoc-Asp(OBno)-OH into a peptide sequence using an automated peptide synthesizer.

  • Resin and Amino Acid Preparation:

    • Use a standard Fmoc-compatible resin (e.g., Rink Amide or Wang resin).

    • Dissolve Fmoc-Asp(OBno)-OH and other amino acids to the desired concentration (typically 0.2 M to 0.5 M) in a suitable solvent like DMF.

    • Prepare activator solution (e.g., HCTU or HATU at the same concentration) and base solution (e.g., DIPEA or N-methylmorpholine at twice the amino acid concentration).

  • Automated Synthesis Cycle:

    • Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF. Standard protocols (e.g., 1 x 3 min followed by 1 x 7 min) are generally sufficient.

    • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

    • Coupling:

      • Add the Fmoc-Asp(OBno)-OH solution to the reaction vessel.

      • Add the activator and base solutions.

      • Allow the coupling reaction to proceed for the standard time (e.g., 30-60 minutes). A double coupling can be performed for difficult sequences.

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Capping (Optional): Cap any unreacted amino groups with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Cleavage and Deprotection:

    • After completion of the synthesis, wash the resin with DCM and dry.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. The OBno group is cleaved under these standard acidic conditions.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Synthesis using a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)

This protocol describes the manual coupling of a Dmb-protected dipeptide, which is particularly useful for Asp-Gly sequences.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform the Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide.

  • Dipeptide Coupling:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 to 2 equivalents relative to resin substitution) and an equivalent amount of a coupling agent (e.g., HATU, HCTU) in DMF.

    • Add DIPEA (2 to 3 equivalents) to the solution and vortex briefly.

    • Immediately add the activated dipeptide solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Due to the secondary amine, the test may be less reliable; a longer coupling time or a second coupling may be necessary.

  • Continuation of Synthesis:

    • After successful coupling of the dipeptide, continue with the standard automated or manual Fmoc SPPS cycles for the remaining amino acids.

  • Cleavage and Deprotection:

    • The Dmb group is labile to TFA and will be removed during the final cleavage step along with the OtBu and other side-chain protecting groups. Use a standard TFA cleavage cocktail as described in Protocol 1.

Visualizations

Mechanism of Aspartimide Formation

Aspartimide_Formation cluster_0 Fmoc-Peptide with Asp(OtBu) cluster_1 Piperidine Treatment (Fmoc Deprotection) cluster_2 Cyclization cluster_3 Aspartimide Intermediate cluster_4 Side Products Peptide_Chain_Start ...-NH-CH(R)-CO- Asp_Residue N(H)-CH(CH₂-CO-OᵗBu)-CO- Peptide_Chain_Start->Asp_Residue Next_Residue N(H)-CH(R')-CO-... Asp_Residue->Next_Residue Deprotonation Deprotonation of backbone amide Next_Residue->Deprotonation + Piperidine Nucleophilic_Attack Nucleophilic Attack Deprotonation->Nucleophilic_Attack - H⁺ Aspartimide Succinimide Ring (Aspartimide) Nucleophilic_Attack->Aspartimide - ᵗBuOH Side_Products α-peptide (D/L) β-peptide (D/L) Piperidides Aspartimide->Side_Products Hydrolysis / Piperidinolysis

Caption: Mechanism of base-catalyzed aspartimide formation in Fmoc SPPS.

Prevention Strategies Workflow

Prevention_Strategies cluster_strategies Select Prevention Strategy Start Aspartimide-Prone Sequence (e.g., Asp-Gly) Strategy1 Modified Deprotection Start->Strategy1 Strategy2 Sterically Hindered Asp Protecting Group Start->Strategy2 Strategy3 Backbone Protection Start->Strategy3 Action1 Use weaker base (e.g., Morpholine) Add acidic modifier (e.g., Formic Acid) Strategy1->Action1 Action2 Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH Strategy2->Action2 Action3 Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide Strategy3->Action3 Outcome1 Reduced Aspartimide Formation Action1->Outcome1 Outcome2 Significantly Reduced Aspartimide Formation Action2->Outcome2 Outcome3 Complete Suppression of Aspartimide Formation Action3->Outcome3

Caption: Logical workflow for selecting a strategy to prevent aspartimide formation.

References

Troubleshooting difficult couplings in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with difficult couplings in solid-phase peptide synthesis (SPPS).

Section 1: FAQs - General Troubleshooting and Monitoring

This section covers fundamental questions about identifying and addressing coupling issues.

Q1: How can I determine if a coupling reaction is incomplete?

The most common method for monitoring coupling reactions is the Kaiser test, which detects free primary amines on the resin.[1] A positive result (intense blue color) indicates the presence of unreacted amines and an incomplete coupling.[1] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable and can give a reddish-brown color.[1] In this case, specific tests like the isatin or chloranil test are recommended.[1]

Q2: What should I do if a monitoring test indicates incomplete coupling?

If a monitoring test shows that the coupling is incomplete, the first step is to perform a second coupling (a "double couple").[1][2] If a significant amount of unreacted amine remains after the second coupling, this may be an indication of peptide aggregation.[1] In such cases, it is advisable to cap the unreacted amines using acetic anhydride to prevent the formation of deletion peptide impurities.[1]

Q3: Are there automated or real-time methods for monitoring SPPS?

Yes, modern automated peptide synthesizers can monitor SPPS in real-time.[3][4] One method involves monitoring the conductivity of the reaction mixture.[4] Another approach is to use UV-Vis spectroscopy to quantify the release of the Fmoc protecting group during the deprotection step.[5][6]

Experimental Protocol: The Kaiser Test

This protocol is a qualitative test for the presence of free primary amines in the resin during SPPS.[1][5]

Reagents:

  • Solution A: 50 mg/ml ninhydrin in ethanol.

  • Solution B: 1 g phenol in 0.25 ml ethanol.

  • Solution C: 2% (v/v) 1 mM potassium cyanide in pyridine.

Procedure:

  • Collect a small sample of resin beads (4-5 mg) from the reaction vessel.

  • Wash the beads thoroughly to remove any residual reagents.

  • Place the beads in a small test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue beads and solution: Incomplete coupling (free primary amines are present).

  • Yellow beads and solution: Complete coupling (no free primary amines).

  • Reddish-brown color: May indicate N-terminal proline.

Section 2: Troubleshooting Guide - Peptide Aggregation

Peptide aggregation is a common cause of difficult couplings, especially for hydrophobic sequences or peptides longer than 15 residues.[7][8]

Q1: What is peptide aggregation in SPPS and why is it a problem?

Peptide aggregation occurs when growing peptide chains on the solid support interact with each other, forming secondary structures like β-sheets.[7][9] This can lead to the resin beads clumping together, poor solvation, and reduced access of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps.[10][11]

Q2: What are the signs of peptide aggregation?

A key sign of aggregation is the failure of the peptide-resin to swell properly.[7] Other indicators include a positive Kaiser test after repeated coupling attempts and a sudden decrease in reaction kinetics.[11]

Q3: What strategies can I use to overcome peptide aggregation?

Several strategies can be employed to disrupt aggregation and improve synthesis efficiency. These are summarized in the table below.

StrategyDescription
Solvent Choice Use more polar, aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to improve solvation.[12] The "Magic Mixture" (DCM/DMF/NMP at 1:1:1) is also effective for hydrophobic peptides.[12]
Chaotropic Salts Add chaotropic salts such as LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.[7]
Elevated Temperature Performing the coupling at a higher temperature can help to break up aggregates.[7] Microwave irradiation is a particularly effective method for this.[7][13]
Resin Choice Use a low-loading resin or a resin with good swelling properties like PEG-based resins (e.g., NovaSyn® TG).[14]
Backbone Protection Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to disrupt hydrogen bonding.[7][10]
Pseudoprolines Introduce pseudoproline dipeptides at specific positions in the peptide sequence to act as "structure-breakers".[7][10]
Troubleshooting Workflow: Peptide Aggregation

The following diagram illustrates a logical workflow for troubleshooting peptide aggregation.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_couple Perform Double Coupling start->double_couple check_completion Check for Completion double_couple->check_completion aggregation_suspected Aggregation Suspected check_completion->aggregation_suspected Incomplete proceed Proceed with Synthesis check_completion->proceed Complete change_solvent Change Solvent (e.g., NMP, DMSO) aggregation_suspected->change_solvent elevate_temp Elevate Temperature (Conventional or Microwave) change_solvent->elevate_temp add_chaotropes Add Chaotropic Salts (e.g., LiCl) elevate_temp->add_chaotropes capping Cap Unreacted Amines add_chaotropes->capping modify_backbone Resynthesize with Backbone Modification (Hmb, Dmb, Pseudoproline) modify_backbone->proceed capping->modify_backbone failure Synthesis Failure capping->failure

Caption: A workflow for troubleshooting peptide aggregation in SPPS.

Section 3: Troubleshooting Guide - Sterically Hindered Amino Acids

Coupling sterically hindered amino acids, such as Aib (α-aminoisobutyric acid) or N-methylated amino acids, can be challenging due to their bulky nature.[13]

Q1: Which amino acids are considered sterically hindered?

Besides non-natural amino acids like Aib, some natural amino acids with bulky side chains or β-branching, like valine, isoleucine, and threonine, can also present coupling difficulties.[15] Arginine can also be challenging to couple due to its bulky side chain and protecting group.[2]

Q2: What strategies can be used to improve the coupling of sterically hindered amino acids?

The key is to use more potent coupling reagents and optimized reaction conditions. Microwave-assisted SPPS has been shown to be particularly effective for driving these difficult couplings to completion.[13] Increasing the concentration of the amino acid and coupling reagent can also improve the reaction kinetics.[2]

Q3: Which coupling reagents are best for sterically hindered amino acids?

Uronium/aminium-based reagents like HATU, HBTU, and COMU are generally more effective than carbodiimides for coupling hindered amino acids.[16] For very hindered systems, generating amino acid fluorides in situ with reagents like TFFH can be a good option.[16]

Comparison of Coupling Reagents for Hindered Amino Acids
ReagentTypeAdvantages
HATU Uronium SaltHighly efficient, even for N-methyl amino acids.[16][17]
HBTU/TBTU Uronium SaltPopular and effective for a wide range of couplings.[16]
COMU Uronium SaltSafer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[16]
PyBOP® Phosphonium SaltEffective for hindered couplings, often used in combination with HOBt.
TFFH FluoroformamidiniumGenerates highly reactive amino acid fluorides, ideal for α,α-disubstituted amino acids like Aib.[16]

Section 4: Troubleshooting Guide - Secondary Structure Formation

The formation of secondary structures within the growing peptide chain can make the N-terminus inaccessible for the next coupling reaction.[8]

Q1: How does secondary structure formation affect SPPS?

As the peptide elongates, it can fold into stable secondary structures, such as α-helices or β-sheets, which are stabilized by intramolecular hydrogen bonds.[8] This can physically block the N-terminal amine, preventing the incoming amino acid from coupling efficiently.

Q2: How can I prevent or disrupt secondary structure formation?

Similar to aggregation, the use of "structure-breaking" elements is a key strategy. The incorporation of pseudoproline dipeptides is a very effective method to disrupt the formation of secondary structures.[7][10] Backbone protection with Hmb or Dmb groups also serves this purpose by preventing the hydrogen bonding that stabilizes these structures.[7][10]

Logical Relationship: Disrupting Secondary Structures

The following diagram illustrates the concept of using structure-disrupting elements to improve SPPS.

G cluster_problem Problem cluster_solution Solution peptide_chain Growing Peptide Chain secondary_structure Secondary Structure Formation (α-helix, β-sheet) peptide_chain->secondary_structure folding structure_breaker Incorporate Structure-Breaking Element (Pseudoproline, Hmb, Dmb) incomplete_coupling Incomplete Coupling secondary_structure->incomplete_coupling causes disrupted_structure Disrupted Secondary Structure structure_breaker->disrupted_structure prevents complete_coupling Complete Coupling disrupted_structure->complete_coupling allows

Caption: Using structure-breaking elements to prevent incomplete couplings.

References

Validation & Comparative

A Comparative Guide to the Synthesis and HPLC Analysis of Peptides Containing N-Methylated Aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a critical strategy for enhancing proteolytic stability, membrane permeability, and overall therapeutic potential. However, the synthesis and purification of these modified peptides, particularly those containing N-methylated aspartic acid (N-Me-Asp), present significant challenges. This guide provides an objective comparison of two primary methods for synthesizing N-Me-Asp-containing peptides: the use of a pre-synthesized Fmoc-N-Me-Asp(OAll)-OH building block versus the on-resin N-methylation of a standard aspartic acid residue.

Introduction to the Challenge: N-Methylation of Aspartic Acid

The synthesis of peptides containing N-methylated amino acids is often complicated by steric hindrance during coupling steps. When the amino acid to be N-methylated is aspartic acid, an additional and more severe side reaction, aspartimide formation, becomes a major concern. This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and is especially prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Arg motifs. The on-resin N-methylation of an aspartic acid residue has been shown to be particularly problematic, often leading to low purity of the crude peptide product.

This guide will compare the use of a pre-formed this compound building block, which aims to circumvent these issues, with the traditional on-resin methylation approach.

Comparison of Synthetic Strategies

FeatureThis compound Building BlockOn-Resin N-Methylation of Aspartic Acid
Principle Incorporation of a pre-methylated and side-chain protected amino acid during standard Fmoc-SPPS.Post-coupling modification of an incorporated aspartic acid residue on the solid support.
Key Advantage Avoids the harsh on-resin methylation conditions that can lead to side reactions, particularly aspartimide formation.Does not require the purchase of a specialized and often more expensive amino acid derivative.
Major Disadvantage Higher cost of the specialized amino acid building block.High potential for side reactions, leading to a complex crude product with low purity and difficult purification.
Expected Purity Generally higher crude purity due to the circumvention of problematic on-resin reactions.Often low crude purity (as low as 11-26% reported for problematic sequences) due to aspartimide formation and other side products.[1][2]
Workflow Complexity Simpler workflow, integrating directly into standard Fmoc-SPPS protocols.More complex workflow, requiring additional on-resin reaction steps (sulfonylation, methylation, desulfonylation).

Experimental Protocols

Method 1: Synthesis using this compound Building Block

This method follows a standard Fmoc solid-phase peptide synthesis (SPPS) protocol. The this compound is incorporated like any other amino acid in the sequence.

1. Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • Pre-activate a solution of this compound (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours, or until a negative Kaiser test is observed.

  • Wash the resin with DMF.

4. Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the peptide sequence.

5. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it.

  • To remove the allyl (OAll) protecting group from the aspartic acid side chain, treat the resin with a solution of Pd(PPh₃)₄ in a scavenger-containing solvent like DCM with morpholine or another suitable scavenger.

  • Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Method 2: On-Resin N-Methylation of an Aspartic Acid Residue

This method involves incorporating a standard Fmoc-Asp(O-protecting group)-OH into the peptide chain and then performing the N-methylation on the resin. The following is a typical three-step procedure:

1. Peptide Synthesis up to Aspartic Acid: Synthesize the peptide on the resin up to the point of the aspartic acid residue using standard Fmoc-SPPS. After coupling the Asp residue, remove the N-terminal Fmoc group.

2. Sulfonylation (o-NBS Protection):

  • Treat the resin-bound peptide with a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4-5 equivalents) and collidine or DMAP (5-10 equivalents) in NMP or DMF for 1-2 hours. This protects the α-amino group.

  • Wash the resin with DMF and DCM.

3. Methylation:

  • Treat the resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in DMF to deprotonate the sulfonamide.

  • Add dimethyl sulfate or methyl iodide (10-20 equivalents) and allow the methylation reaction to proceed for 1-2 hours. For problematic residues like aspartic acid, it may be necessary to repeat this step or modify the conditions (e.g., shorter reaction times, no second DBU treatment) to minimize side reactions.[1][2]

  • Wash the resin with DMF.

4. Desulfonylation (o-NBS Deprotection):

  • Treat the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP or DMF for 30-60 minutes to remove the o-NBS group.

  • Wash the resin with DMF.

5. Continuation of Peptide Synthesis and Cleavage:

  • Continue with the coupling of the next amino acid and complete the peptide synthesis.

  • Cleave the peptide from the resin as described in Method 1.

HPLC Analysis Protocol

The analysis of N-methylated peptides by reverse-phase HPLC (RP-HPLC) requires careful optimization to achieve good separation of the target peptide from potential impurities, which can include diastereomers and products of side reactions like aspartimide formation.

ParameterRecommended Conditions
Column C18 stationary phase, 3-5 µm particle size, 100-300 Å pore size.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient A linear gradient from 5-95% Mobile Phase B over 20-30 minutes. The gradient may need to be adjusted based on the hydrophobicity of the peptide.
Flow Rate 0.8 - 1.2 mL/min.
Column Temperature 30-40 °C. Elevated temperatures can sometimes improve peak shape for N-methylated peptides.
Detection UV at 214 nm and 280 nm.

Workflow Visualizations

Synthesis_with_Building_Block start Start SPPS swell Swell Resin start->swell deprotect1 Fmoc Deprotection swell->deprotect1 couple1 Couple Amino Acid(s) deprotect1->couple1 couple_n_me_asp Couple this compound couple1->couple_n_me_asp deprotect2 Fmoc Deprotection couple_n_me_asp->deprotect2 couple2 Couple Remaining Amino Acid(s) deprotect2->couple2 deallylate Deallylate Asp Side Chain couple2->deallylate cleave Cleave and Deprotect deallylate->cleave hplc HPLC Analysis cleave->hplc

Caption: Workflow for peptide synthesis using the this compound building block.

On_Resin_N_Methylation start Start SPPS synthesis_to_asp Synthesize Peptide up to Asp start->synthesis_to_asp couple_asp Couple Fmoc-Asp(OR)-OH synthesis_to_asp->couple_asp deprotect_asp Fmoc Deprotection couple_asp->deprotect_asp sulfonylation Sulfonylation (o-NBS-Cl) deprotect_asp->sulfonylation methylation Methylation (DBU, MeI/Me2SO4) sulfonylation->methylation desulfonylation Desulfonylation methylation->desulfonylation continue_synthesis Continue SPPS desulfonylation->continue_synthesis cleave Cleave and Deprotect continue_synthesis->cleave hplc HPLC Analysis cleave->hplc

Caption: Workflow for on-resin N-methylation of an aspartic acid residue.

Conclusion

The choice between using a pre-synthesized this compound building block and performing on-resin N-methylation of aspartic acid involves a trade-off between cost and efficiency. While the on-resin approach is less expensive in terms of starting materials, it is fraught with challenges, most notably the high propensity for aspartimide formation, which leads to low yields of the desired product and complex, time-consuming purification.

For researchers and drug developers aiming for a more reliable and efficient synthesis of peptides containing N-methylated aspartic acid, the use of a pre-formed building block like this compound is the recommended strategy. This approach simplifies the synthetic workflow and significantly increases the likelihood of obtaining a purer crude product, thereby streamlining the subsequent HPLC purification and accelerating the overall research and development timeline. The initial higher cost of the specialized amino acid is often offset by the savings in time, labor, and solvents required for the purification of a complex crude mixture.

References

A Comparative Guide to the Analytical Techniques for Peptides Containing N-Methyl-Aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids, such as N-methyl-aspartic acid, into peptides is a key strategy for enhancing therapeutic properties. This modification can improve metabolic stability, membrane permeability, and conformational rigidity. However, the unique structural characteristics of N-methylated peptides present distinct challenges for analysis. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the characterization of peptides containing N-methyl-aspartic acid, complete with experimental protocols and data interpretation.

Introduction to N-Methyl-Aspartic Acid in Peptides

N-methylation of the amide backbone in peptides introduces a methyl group to the nitrogen atom of the peptide bond. This modification eliminates the amide proton, preventing the formation of hydrogen bonds and thereby increasing the peptide's conformational flexibility. While this can be advantageous for receptor binding, it complicates structural elucidation by traditional methods. N-methyl-aspartic acid, in particular, has been noted to be a challenging residue to incorporate and analyze.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution.[2] For peptides containing N-methyl-aspartic acid, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain insight into their conformation.

Challenges in NMR Analysis of N-Methylated Peptides

The primary challenge in the NMR analysis of N-methylated peptides is the increased conformational flexibility, which often results in weak Nuclear Overhauser Effects (NOEs).[3] NOEs are crucial for determining through-space proton-proton distances, which are the foundation of 3D structure calculation. The absence of the amide proton also removes a key handle for sequential assignment in traditional peptide NMR strategies.

Key NMR Experiments for Analysis

A combination of the following NMR experiments is typically required for the comprehensive analysis of peptides containing N-methyl-aspartic acid:

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and the general chemical environment of the protons.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system through scalar couplings.[4]

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Reveals through-bond correlations between protons, typically up to three bonds away.[4]

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detect through-space correlations between protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure determination.[4][5] ROESY is often preferred for medium-sized molecules where NOESY signals can be weak or zero.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.[6]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for connecting different spin systems and identifying the position of the N-methyl group.

Experimental Protocol: 2D NMR of a Synthetic Peptide with N-Methyl-Aspartic Acid
  • Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent depends on the peptide's solubility. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.[7]

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to check sample concentration and purity.

    • Set up and run 2D TOCSY, COSY, NOESY/ROESY, HSQC, and HMBC experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • For NOESY/ROESY experiments, a mixing time of 200-400 ms is a good starting point for peptides of this size.[3]

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton and carbon resonances using the combination of 2D spectra. The TOCSY and COSY will help identify the spin systems of the individual amino acids. The HMBC will be crucial for connecting these spin systems and confirming the location of the N-methyl group through its correlation with the alpha-proton and carbonyl carbon of the N-methyl-aspartic acid residue.

    • Analyze the NOESY/ROESY spectra to identify through-space correlations, which provide distance restraints for 3D structure calculation.

Quantitative Data Presentation

Due to the scarcity of published, consolidated NMR data for a single peptide containing N-methyl-aspartic acid, the following table presents representative ¹H and ¹³C chemical shift ranges based on data for N-methylated amino acids and aspartic acid in various peptide contexts.[8][9]

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃2.8 - 3.230 - 35
α-CH4.5 - 5.055 - 60
β-CH₂2.5 - 2.938 - 42
C' (Carbonyl)-170 - 175

Note: Chemical shifts are highly dependent on the local environment, including neighboring residues, solvent, and pH.

Alternative Analytical Techniques

While NMR provides detailed structural information, Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are indispensable complementary techniques for the characterization of peptides containing N-methyl-aspartic acid.

Mass Spectrometry (MS)

Mass spectrometry provides a highly sensitive method for determining the molecular weight of the peptide and for confirming its amino acid sequence through fragmentation analysis.

  • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are common ionization techniques used to generate gas-phase ions of the peptide for mass analysis.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the peptide ion is isolated and fragmented. The resulting fragment ions (b- and y-ions) provide sequence information. The presence of an N-methyl-aspartic acid residue will result in a characteristic mass shift in the fragment ions containing this residue.[10][11] The fragmentation of peptides containing aspartic acid can lead to characteristic cleavage at the N-terminal side of the residue.[12]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for assessing the purity of synthetic peptides and can also provide information about their hydrophobicity.

  • Purity Assessment: A single, sharp peak in the HPLC chromatogram is indicative of a pure compound. The presence of multiple peaks can suggest impurities or, in the case of N-methylated peptides, the presence of different conformational isomers.

  • Retention Time: The retention time of a peptide in reversed-phase HPLC is related to its overall hydrophobicity. The introduction of an N-methyl group can alter the retention time compared to its non-methylated counterpart. The retention time is influenced by the amino acid composition, particularly at the N- and C-termini.[13][14] Several methods have been developed for the HPLC-based determination of D-aspartate and N-methyl-D-aspartate.[15][16][17]

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy 3D structure, conformation, dynamics, proton and carbon environmentsNon-destructive, provides detailed structural and dynamic information in solution.Lower sensitivity, complex data analysis, challenges with conformational flexibility and weak NOEs in N-methylated peptides.[3]
Mass Spectrometry Molecular weight, amino acid sequence, post-translational modificationsHigh sensitivity, high mass accuracy, provides definitive sequence information.Does not provide 3D structural information, fragmentation can be complex.
HPLC Purity, hydrophobicity, separation of isomersHigh resolution for purity assessment, relatively simple and fast.Provides limited structural information, retention time can be influenced by many factors.[18][19]

Visualizing the Workflow

Experimental Workflow for Peptide Analysis

The following diagram illustrates a typical workflow for the synthesis and analysis of a peptide containing N-methyl-aspartic acid.

G cluster_synthesis Peptide Synthesis cluster_analysis Analytical Characterization SPPS Solid-Phase Peptide Synthesis (incorporating N-Me-Asp) Cleavage Cleavage from Resin SPPS->Cleavage Purification_HPLC HPLC Purification Cleavage->Purification_HPLC MS Mass Spectrometry (Molecular Weight & Sequence) Purification_HPLC->MS Characterize HPLC Analytical HPLC (Purity & Retention Time) Purification_HPLC->HPLC Assess Purity NMR NMR Spectroscopy (3D Structure & Conformation) Purification_HPLC->NMR Structural Analysis

Caption: A typical workflow for the synthesis and analysis of peptides.

Logical Relationship of NMR Data Analysis

This diagram outlines the logical flow of information in the NMR-based structural analysis of a peptide containing N-methyl-aspartic acid.

G cluster_data 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Calculation TOCSY TOCSY Assignments Resonance Assignments (¹H, ¹³C) TOCSY->Assignments COSY COSY COSY->Assignments NOESY_ROESY NOESY / ROESY Restraints Distance & Dihedral Angle Restraints NOESY_ROESY->Restraints HSQC HSQC HSQC->Assignments HMBC HMBC HMBC->Assignments Assignments->Restraints Structure 3D Structure Calculation Restraints->Structure

Caption: Logical flow of NMR data analysis for peptide structure determination.

Conclusion

The analysis of peptides containing N-methyl-aspartic acid requires a multi-faceted approach. While NMR spectroscopy is the primary tool for elucidating the three-dimensional structure and conformational dynamics in solution, its effectiveness can be hampered by the inherent flexibility of N-methylated peptides. Therefore, it is crucial to complement NMR studies with mass spectrometry for definitive sequence verification and HPLC for purity assessment. By integrating the data from these orthogonal techniques, researchers can achieve a comprehensive and reliable characterization of these therapeutically promising molecules.

References

A Comparative Guide to Fmoc-N-Me-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to the successful assembly of complex and modified peptides. For the incorporation of N-methylated aspartic acid residues, two commonly utilized building blocks are Fmoc-N-Me-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH. The selection between the allyl (All) and tert-butyl (tBu) side-chain protecting groups dictates the overall synthetic strategy, particularly the deprotection conditions and potential for side reactions. This guide provides an objective comparison of these two reagents, supported by established principles of peptide chemistry, to aid researchers in making informed decisions for their synthetic needs.

Executive Summary

FeatureThis compoundFmoc-N-Me-Asp(OtBu)-OH
Side-Chain Protecting Group Allyl (All)tert-Butyl (tBu)
Deprotection Condition Pd(0) catalyzed allylic transferStrong acid (e.g., TFA)
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to base-labile groups
Key Advantage Enables on-resin side-chain modificationCompatible with standard Fmoc-SPPS cleavage
Potential Side Reaction Residual palladium contaminationAspartimide formation

Physicochemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below. These properties are essential for handling, storage, and application in peptide synthesis.

PropertyThis compoundFmoc-N-Me-Asp(OtBu)-OH
Molecular Formula C₂₂H₂₁NO₆C₂₄H₂₇NO₆
Molecular Weight 395.41 g/mol 425.47 g/mol
Appearance White crystalline powderWhite to off-white powder or crystals
Melting Point 111-115 °C135-140 °C
Optical Activity [α]²⁰/D -27±2°, c = 1% in DMF[α]²²/D -39.0°, c = 0.5% in DMF
Storage Temperature 2-8°C2-8°C

Orthogonality and Deprotection Strategy

The fundamental difference between this compound and Fmoc-N-Me-Asp(OtBu)-OH lies in the orthogonality of their side-chain protecting groups. This dictates the flexibility and strategic design of the peptide synthesis.

This compound utilizes an allyl protecting group, which is stable to both the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for the final cleavage of peptides from most resins (e.g., trifluoroacetic acid, TFA). This three-dimensional orthogonality is a significant advantage when on-resin modification of the aspartic acid side chain is desired. The allyl group is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane.

Fmoc-N-Me-Asp(OtBu)-OH , on the other hand, employs a tert-butyl protecting group. The tBu group is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acids. This makes it compatible with the standard final cleavage and global deprotection step in Fmoc-SPPS, where TFA is used to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups simultaneously. This represents a two-dimensional orthogonality (base vs. acid).

Deprotection_Strategy cluster_OAll This compound Strategy cluster_OtBu Fmoc-N-Me-Asp(OtBu)-OH Strategy SPPS_All Fmoc-SPPS Assembly Fmoc_Deprotection_All Fmoc Deprotection (Piperidine) SPPS_All->Fmoc_Deprotection_All Fmoc_Deprotection_All->SPPS_All Continue Synthesis Allyl_Deprotection Allyl Deprotection (Pd(0)/Scavenger) Fmoc_Deprotection_All->Allyl_Deprotection On_Resin_Modification On-Resin Side-Chain Modification Allyl_Deprotection->On_Resin_Modification Final_Cleavage_All Final Cleavage (TFA) On_Resin_Modification->Final_Cleavage_All SPPS_OtBu Fmoc-SPPS Assembly Fmoc_Deprotection_OtBu Fmoc Deprotection (Piperidine) SPPS_OtBu->Fmoc_Deprotection_OtBu Fmoc_Deprotection_OtBu->SPPS_OtBu Continue Synthesis Final_Cleavage_OtBu Final Cleavage & Deprotection (TFA) Fmoc_Deprotection_OtBu->Final_Cleavage_OtBu

Comparison of synthetic workflows.

Potential Side Reactions

A critical aspect of selecting a protected amino acid is the potential for side reactions during synthesis.

For Fmoc-N-Me-Asp(OtBu)-OH , the primary concern is the formation of aspartimide. This side reaction is catalyzed by the basic conditions used for Fmoc deprotection (piperidine) and can also be promoted by acidic conditions during final cleavage. Aspartimide formation can lead to a mixture of α- and β-peptides, as well as racemization at the aspartic acid residue. While the impact of N-methylation on the rate of aspartimide formation is not extensively documented in comparative studies, it is a known issue for Asp(OtBu) residues in general, especially when followed by sterically unhindered amino acids like glycine.[1][2]

For This compound , the main consideration is the complete removal of the palladium catalyst after deprotection. Residual palladium can interfere with subsequent synthetic steps and may be difficult to remove from the final peptide, potentially impacting its biological activity. Thorough washing procedures are essential to mitigate this risk.

Side_Reactions cluster_OtBu Fmoc-N-Me-Asp(OtBu)-OH cluster_OAll This compound Asp_OtBu Asp(OtBu) Residue Aspartimide Aspartimide Formation Asp_OtBu->Aspartimide Base-catalyzed cyclization Piperidine Piperidine (Fmoc Deprotection) Piperidine->Asp_OtBu Mixture α/β-peptides Racemization Aspartimide->Mixture Asp_OAll Asp(OAll) Deprotection Residual_Pd Residual Palladium Contamination Asp_OAll->Residual_Pd Incomplete Removal Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Asp_OAll Interference Downstream Interference Biological Activity Issues Residual_Pd->Interference

References

Advantages of allyl protection over tert-butyl protection for aspartic acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the protection strategy for trifunctional amino acids is paramount to achieving high purity and yield of the target peptide. For aspartic acid (Asp), the choice of a side-chain protecting group is particularly critical due to the propensity of the aspartyl residue to undergo base-catalyzed aspartimide formation, a notorious side reaction that can lead to a mixture of difficult-to-separate byproducts. This guide provides a detailed comparison of two commonly employed protecting groups for the β-carboxyl group of aspartic acid: the tert-butyl (tBu) ester and the allyl (All) ester.

Executive Summary

The primary advantage of allyl protection over the more conventional tert-butyl protection for aspartic acid lies in its orthogonality to the standard Fmoc/tBu solid-phase peptide synthesis strategy. This orthogonality allows for the selective deprotection of the allyl group on-resin, enabling site-specific modifications such as lactam cyclization, without affecting other acid-labile protecting groups. While tert-butyl protection is widely used due to its simplicity and compatibility with final cleavage conditions, it is more susceptible to aspartimide formation during the repetitive piperidine treatments for Fmoc removal.

Comparison of Physicochemical and Reactive Properties

PropertyAllyl (All) ProtectionTert-Butyl (tBu) Protection
Chemical Structure Ester formed with allyl alcoholEster formed with tert-butanol
Stability Stable to trifluoroacetic acid (TFA) and piperidine.[1]Stable to piperidine but labile to strong acids like TFA.[1]
Deprotection Condition Palladium(0)-catalyzed reaction (e.g., Pd(PPh₃)₄) with a scavenger (e.g., phenylsilane).Strong acid (e.g., 95% TFA).
Orthogonality Fully orthogonal to the Fmoc/tBu strategy. Can be selectively removed on-resin.Not orthogonal to other tBu-based side-chain protecting groups.
Key Advantage Enables on-resin side-chain modification and cyclization.Simplicity of removal during the final global deprotection/cleavage step.

Aspartimide Formation: A Critical Side Reaction

Aspartimide formation is a significant challenge in SPPS, particularly in sequences containing Asp, and is promoted by the basic conditions used for Fmoc deprotection. This intramolecular cyclization can lead to the formation of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue.

While direct quantitative comparisons of aspartimide formation between allyl and tert-butyl protected aspartic acid are not extensively documented in comparative studies, the literature indicates that the tert-butyl group's relatively low steric hindrance can make it susceptible to this side reaction.[2] Studies have shown that bulkier trialkylmethyl esters can significantly reduce aspartimide formation compared to the standard tert-butyl ester.[3][4] For instance, in a comparative test using the scorpion toxin II peptide model, the standard Asp(OtBu) derivative showed significant aspartimide formation after prolonged piperidine treatment, whereas bulkier derivatives demonstrated a marked reduction.

One study has suggested that the extent of cyclization to form aspartimide is greater for allyl esters than for tert-butyl esters, highlighting that while offering orthogonality, the allyl group may not inherently solve the aspartimide problem and may even exacerbate it in some contexts. The choice of protecting group should therefore be carefully considered based on the peptide sequence and the synthetic strategy.

Experimental Data

The following table summarizes data on aspartimide formation for Asp(OtBu) in comparison with a bulkier protecting group, illustrating the impact of steric hindrance on this side reaction.

Peptide Sequence (VKDXYI)Protecting Group% Target Peptide% Aspartimide & Piperidide% D-Asp
X = AsnAsp(OtBu)71.325.13.6
X = AsnAsp(OBno)99.40.20.4
X = ArgAsp(OtBu)79.516.93.6
X = ArgAsp(OBno)99.40.20.4
X = GlyAsp(OtBu)1.897.01.2
X = GlyAsp(OBno)88.310.41.3

Data adapted from a study comparing Asp(OtBu) with the bulkier Asp(OBno) after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.

Experimental Protocols

On-Resin Deprotection of Allyl-Protected Aspartic Acid

This protocol describes the selective removal of the allyl protecting group from a peptide synthesized on a solid support.

Reagents:

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the peptide-resin (containing the Asp(OAll) residue) in DCM for 30 minutes.

  • Wash the resin thoroughly with DMF (3 x resin volume).

  • Prepare a solution of Pd(PPh₃)₄ (0.15 equivalents relative to resin loading) and phenylsilane (25 equivalents relative to resin loading) in DCM.

  • Add the palladium catalyst solution to the resin.

  • Gently agitate the resin suspension under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.

  • Wash the resin extensively with DMF (5 x resin volume) to remove the catalyst and byproducts.

  • Wash the resin with DCM (3 x resin volume).

  • A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm complete deprotection.

Global Deprotection and Cleavage of Peptides with Tert-Butyl-Protected Aspartic Acid

This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl protecting groups.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K is a common example, but a simpler cocktail is often sufficient):

  • TFA/TIS/H₂O (95:2.5:2.5, v/v/v)

Procedure:

  • Wash the dried peptide-resin with DCM (3 x resin volume).

  • Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Gently agitate the suspension for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

  • Dry the crude peptide under vacuum.

Visualizing the Chemistry

Deprotection Mechanisms

deprotection_mechanisms cluster_allyl Allyl Deprotection cluster_tbutyl Tert-Butyl Deprotection Asp_OAll Asp-O-Allyl Pi_Allyl π-Allyl-Pd(II)L2 Complex Asp_OAll->Pi_Allyl + Pd(0) Pd0 Pd(0)L4 Pd0->Pi_Allyl Asp_OH Asp-OH Pi_Allyl->Asp_OH + Scavenger Allyl_Scavenger Allyl-SiPhH2 Pi_Allyl->Allyl_Scavenger + Scavenger Scavenger PhSiH3 Asp_OtBu Asp-O-tBu Protonated_Ester Protonated Ester Asp_OtBu->Protonated_Ester + H+ TFA H+ (from TFA) Asp_OH2 Asp-OH Protonated_Ester->Asp_OH2 tBu_cation tBu+ Cation Protonated_Ester->tBu_cation Isobutylene Isobutylene tBu_cation->Isobutylene - H+

Caption: Deprotection mechanisms for allyl and tert-butyl esters.

SPPS Workflow with Orthogonal Deprotection

spps_workflow Start Start SPPS with Fmoc-Asp(OAll)-OH Elongation Peptide Chain Elongation (Fmoc deprotection & coupling cycles) Start->Elongation Allyl_Deprotection On-Resin Allyl Deprotection (Pd(0)/PhSiH3) Elongation->Allyl_Deprotection Modification Site-Specific Modification (e.g., Cyclization) Allyl_Deprotection->Modification Final_Cleavage Global Deprotection & Cleavage (TFA/TIS/H2O) Modification->Final_Cleavage Purification Peptide Purification Final_Cleavage->Purification

References

A Researcher's Guide to Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of complex peptides is a critical yet challenging endeavor. The success of synthesizing long, modified, or cyclic peptides hinges on a robust protecting group strategy. This guide provides an objective comparison of the predominant orthogonal protecting group strategies, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal synthetic route.

The principle of orthogonality in peptide synthesis is paramount, allowing for the selective removal of one type of protecting group in the presence of others. This enables the precise and controlled assembly of complex peptide chains, including the incorporation of post-translational modifications, cyclization, and the synthesis of branched peptides. The two most widely adopted orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) approaches. Complementing these are chemoselective ligation techniques, which offer powerful tools for the assembly of large peptides and proteins from smaller, unprotected fragments.

Comparative Analysis of Orthogonal Strategies

The choice between Fmoc and Boc strategies, or the decision to employ a chemoselective ligation approach, depends on the specific characteristics of the target peptide, including its length, sequence, and any modifications.

Fmoc/tBu vs. Boc/Bzl Strategies

The Fmoc/tBu and Boc/Bzl strategies represent the cornerstones of modern solid-phase peptide synthesis. The key difference lies in the lability of the Nα-amino protecting group.

FeatureFmoc/tBu StrategyBoc/Bzl StrategyAlternative: Chemoselective Ligation
Nα-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)Not applicable (unprotected fragments)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (e.g., Bzl, cHex)Not applicable (unprotected fragments)
Cleavage from Resin Strong acid (TFA)Strong acid (HF, TFMSA)Not applicable
Orthogonality Fully orthogonalQuasi-orthogonalFully orthogonal
Advantages Milder Nα-deprotection conditions, suitable for acid-sensitive modifications (e.g., glycosylation, phosphorylation), easier preparation of protected peptide fragments.[1][2]Can provide superior results for long or difficult sequences prone to aggregation due to protonation of the N-terminus after deprotection, which reduces hydrogen bonding.[3]Enables synthesis of very large proteins, allows for the assembly of unprotected peptide fragments, minimizing the need for extensive side-chain protection.[4]
Disadvantages Potential for side reactions like diketopiperazine formation and aspartimide formation.[5]Requires harsh cleavage conditions (HF), which can degrade sensitive residues and requires specialized equipment. Repetitive acid treatment can lead to gradual loss of side-chain protecting groups.[2][3]Requires a specific amino acid at the ligation site (e.g., Cysteine for Native Chemical Ligation), and the synthesis of peptide thioesters can be challenging.[6]
Performance Data on Complex Peptides

Direct side-by-side comparisons of different orthogonal strategies for the synthesis of the same complex peptide are not always available in the literature. However, data from the synthesis of notable complex peptides can provide insights into the performance of each strategy.

Synthesis of Enfuvirtide (a 36-amino acid peptide)

StrategyPurity (Crude)Overall YieldReference
Fmoc-SPPS>70%Not explicitly stated, but biosynthesis is presented as a more efficient alternative for high purity.[7]
Biosynthesis (Fusion Protein)94%2.86–3.31 mg/L of culture[8]

Synthesis of Daptomycin (a cyclic lipopeptide)

StrategyKey InnovationOverall YieldReference
Fmoc-SPPSUse of a novel Fmoc-L-Kyn(Boc)-OH synthon to prevent side reactions.22%[9]

Synthesis of N-glycosylated peptides

StrategyPeptidePurity (Crude)Synthesis TimeReference
HTFS-PS (Fmoc)GP-5 (multi-glycosylated)49%38 min[10]
HTFS-PS (Fmoc)GP-6 (multi-glycosylated)48%38 min[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for the key orthogonal approaches.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol outlines the manual synthesis of a generic peptide on a Rink-amide resin.

1. Resin Swelling and Preparation:

  • Swell 100 mg of Rink-amide resin (substitution ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

2. First Amino Acid Coupling:

  • Dissolve 4 equivalents of the first Fmoc-protected amino acid, 4 equivalents of a coupling agent (e.g., HATU), and 8 equivalents of a base (e.g., DIPEA) in DMF.

  • Add the coupling solution to the resin and agitate for 2 hours at room temperature.

  • Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

3. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain and repeat the piperidine treatment for another 15 minutes.

  • Wash the resin with DMF (5x).

4. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM (5x) and dry under vacuum.

  • Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[5][11][12]

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol describes the synthesis of a peptide on a PAM resin.

1. Resin Swelling and Preparation:

  • Swell 100 mg of PAM resin in DCM for 30 minutes.

  • Drain the DCM.

2. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM (3x) and isopropanol (IPA) (3x).

3. Neutralization:

  • Treat the resin with 10% DIPEA in DCM for 5 minutes (repeat twice).

  • Wash the resin with DCM (5x).

4. Amino Acid Coupling:

  • Dissolve 4 equivalents of the Boc-protected amino acid and 4 equivalents of a coupling agent (e.g., HBTU) in DMF. Add 8 equivalents of DIPEA.

  • Add the activation solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

5. Repetitive Cycles:

  • Repeat steps 2-4 for each subsequent amino acid.

6. Final Cleavage:

  • Wash the final peptide-resin with DCM and dry.

  • In a specialized HF cleavage apparatus, treat the resin with anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol) at 0°C for 1 hour.

  • Evaporate the HF under vacuum.

  • Wash the resin with cold diethyl ether to precipitate and collect the crude peptide.[3][13]

Protocol 3: Native Chemical Ligation (NCL)

This protocol outlines the ligation of two peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.

1. Preparation of Peptide Fragments:

  • Synthesize the N-terminal peptide fragment with a C-terminal thioester using appropriate SPPS methods.

  • Synthesize the C-terminal peptide fragment with an N-terminal cysteine using standard SPPS.

  • Purify both fragments by HPLC and confirm their identity by mass spectrometry.

2. Ligation Reaction:

  • Dissolve the two peptide fragments in equimolar amounts in a ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.5).

  • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, to a final concentration of 20-30 mM.

  • Agitate the reaction mixture at room temperature and monitor the progress by HPLC and mass spectrometry. Ligation is typically complete within a few hours.

3. Purification:

  • Once the ligation is complete, purify the full-length peptide by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.[4][6][14]

Visualizing the Synthetic Workflows

To further clarify the distinct processes of these orthogonal strategies, the following diagrams illustrate the experimental workflows.

Fmoc_SPPS_Workflow Start Start: Swollen Resin Coupling Fmoc-AA Coupling (HATU, DIPEA) Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Repeat Repeat n-1 times Wash2->Repeat Next Amino Acid Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage Final Cycle Repeat->Coupling End Purified Peptide Final_Cleavage->End Boc_SPPS_Workflow Start Start: Swollen Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIPEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Boc-AA Coupling (HBTU, DIPEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat n-1 times Wash3->Repeat Next Amino Acid Final_Cleavage Final Cleavage (HF) Wash3->Final_Cleavage Final Cycle Repeat->Deprotection End Purified Peptide Final_Cleavage->End NCL_Workflow Peptide1 Peptide 1 (C-terminal Thioester) Ligation Native Chemical Ligation (Aqueous Buffer, pH 7.5, Thiol Catalyst) Peptide1->Ligation Peptide2 Peptide 2 (N-terminal Cysteine) Peptide2->Ligation Purification HPLC Purification Ligation->Purification End Full-Length Protein Purification->End

References

Comparative study of different palladium catalysts for OAll deprotection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Palladium Catalysts for O-Allyl Deprotection

For Researchers, Scientists, and Drug Development Professionals

The allyl (All) protecting group is a valuable tool in modern organic synthesis, particularly in the synthesis of complex molecules such as pharmaceuticals and natural products. Its stability to a wide range of reaction conditions and its selective removal under mild conditions using palladium catalysis make it an attractive choice for protecting alcohols and carboxylic acids. This guide provides a comparative overview of different palladium catalysts used for O-allyl deprotection, supported by experimental data, to aid in the selection of the most suitable catalytic system for a given application.

Mechanism of Palladium-Catalyzed O-Allyl Deprotection

The deprotection of an O-allyl group proceeds via a palladium(0)-catalyzed process. The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex. This intermediate then undergoes nucleophilic attack by a scavenger, which traps the allyl group and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Palladium-Catalyzed O-Allyl Deprotection cluster_cycle Catalytic Cycle Pd(0) Pd(0) pi-Allyl-Pd(II) π-Allyl-Pd(II) Complex Pd(0)->pi-Allyl-Pd(II) Oxidative Addition RO-Allyl RO-Allyl Substrate RO-Allyl->pi-Allyl-Pd(II) Allyl-Scavenger Trapped Allyl Group pi-Allyl-Pd(II)->Allyl-Scavenger Nucleophilic Attack ROH Deprotected Alcohol/Acid pi-Allyl-Pd(II)->ROH Scavenger Allyl Scavenger Scavenger->Allyl-Scavenger Allyl-Scavenger->Pd(0) Reductive Elimination

Caption: General mechanism of palladium-catalyzed O-allyl deprotection.

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst and allyl scavenger significantly impacts the efficiency and selectivity of the deprotection reaction. Below is a summary of commonly used palladium catalyst systems with their typical reaction conditions and performance.

CatalystScavengerTypical Loading (mol%)SolventTemperature (°C)Reaction TimeYield (%)Notes
Pd(PPh₃)₄ Phenylsilane0.1 - 5DCM, THF, DMFRoom Temp1 - 3 h>95A widely used, efficient system for a broad range of substrates.[1][2][3][4][5] The catalyst can be sensitive to air, though some studies show tolerance to atmospheric conditions.[2]
Pd/C (10%) Ammonium Formate10 (w/w)Methanol, EthanolRoom Temp1 - 4 h85 - 98A heterogeneous catalyst that is easily removed by filtration.[6][7] This method is compatible with reducible functional groups like aldehydes and ketones.[6][7]
PdCl₂(PPh₃)₂ Sodium 2-ethylhexanoate2.3EtOAcRoom Temp5 hHighEffective for O-allyl deprotection.
Pd(PPh₃)₄ N,N'-Dimethylbarbituric Acid1 - 5Methanol, DCMRoom Temp1 - 2 h~68 - 95Proceeds under neutral conditions and is tolerant of various functional groups.[8][9][10]
Pd(PPh₃)₄ PyrrolidineCatalyticNot specifiedNot specifiedNot specifiedHighEfficient for deprotection of allyl esters in β-lactam synthesis.
Pd(OAc)₂ / PPh₃ PhenylsilaneCatalyticNot specifiedNot specifiedNot specifiedHighAn alternative to using the pre-formed Pd(PPh₃)₄ complex.

Experimental Protocols

Below are detailed experimental protocols for two common O-allyl deprotection methods.

Protocol 1: O-Allyl Deprotection using Pd(PPh₃)₄ and Phenylsilane

This protocol is a general procedure for the deprotection of an O-allyl ether using a homogeneous palladium catalyst.

Experimental_Workflow_Pd_PPh3_4 Start Start Dissolve_Substrate Dissolve O-allyl substrate in anhydrous DCM Start->Dissolve_Substrate Add_Scavenger Add phenylsilane Dissolve_Substrate->Add_Scavenger Add_Catalyst Add Pd(PPh₃)₄ under inert atmosphere Add_Scavenger->Add_Catalyst Stir_RT Stir at room temperature Add_Catalyst->Stir_RT Monitor_TLC Monitor reaction by TLC Stir_RT->Monitor_TLC Workup Aqueous workup Monitor_TLC->Workup Reaction complete Purify Purify by column chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for O-allyl deprotection with Pd(PPh₃)₄.

Materials:

  • O-allyl protected compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the O-allyl protected compound (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add phenylsilane (5 - 24 equiv) to the solution.[2][4]

  • Add Pd(PPh₃)₄ (0.1 - 0.25 equiv) to the reaction mixture.[2][3]

  • Stir the reaction at room temperature for 1-3 hours.[1][3][4]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be concentrated and purified directly by flash column chromatography on silica gel. Alternatively, an aqueous workup can be performed before purification.

Protocol 2: O-Allyl Deprotection using Pd/C and Ammonium Formate

This protocol describes a heterogeneous catalysis method for O-allyl deprotection, which simplifies catalyst removal.

Materials:

  • O-allyl protected compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ammonium formate (NH₄HCO₂)

  • Methanol (MeOH)

Procedure:

  • To a solution of the O-allyl protected compound (1.0 equiv) in methanol, add 10% Pd/C (typically 10% by weight of the substrate).

  • Add ammonium formate (2-4 equivalents) to the suspension.[11]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[7]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be further purified by crystallization or column chromatography if necessary.

Conclusion

The selection of a palladium catalyst for O-allyl deprotection depends on several factors, including the nature of the substrate, the presence of other functional groups, and considerations for product purification.

  • Pd(PPh₃)₄ with phenylsilane is a highly efficient and general homogeneous system suitable for a wide variety of substrates. While it can be sensitive to air, it often provides high yields in short reaction times.

  • Pd/C with ammonium formate offers a practical alternative with a simple workup procedure due to the heterogeneous nature of the catalyst. This method is particularly advantageous for its compatibility with reducible functional groups.

For sensitive or complex substrates, screening different catalyst and scavenger combinations is recommended to identify the optimal conditions. The provided protocols offer a solid starting point for developing a robust and efficient O-allyl deprotection strategy in your synthetic endeavors.

References

A Researcher's Guide to Peptide Purity and Identity Validation: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and identity of synthetic peptides is a critical step in producing safe and effective therapeutics and research reagents. This guide provides a detailed comparison of the three cornerstone analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). We present a head-to-head comparison of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your specific needs.

The structural complexity and potential for impurities in synthetic peptides necessitate rigorous analytical characterization.[1][2] Regulatory bodies like the FDA and EMA have established stringent guidelines for the quality control of peptide-based drugs, making the validation of these analytical methods paramount.[1][3] This guide will delve into the practical applications and quantitative performance of HPLC, MS, and AAA, providing the necessary information to design and execute robust validation studies.

At a Glance: Comparison of Analytical Techniques

The choice of analytical technique depends on the specific question being addressed – whether it is determining the percentage of the desired peptide in a sample (purity), confirming its primary sequence (identity), or accurately quantifying the amount of peptide present. The following table summarizes the key performance characteristics of each technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Amino Acid Analysis (AAA)
Primary Application Purity assessment, quantification of impuritiesIdentity confirmation, sequence verification, impurity identificationAbsolute quantification, amino acid composition analysis
Typical Purity Requirement Research Grade: >90%, Clinical Grade: ≥98%[4]N/A (confirms identity)N/A (provides content)
Limit of Detection (LOD) ng range (UV detection)fmol to amol rangepmol range[5]
Limit of Quantitation (LOQ) ng range (UV detection)fmol to pmol rangepmol range
Accuracy High (with appropriate reference standards)High (for mass determination)High (considered a "gold standard" for quantification)[6]
Precision (RSD) Typically <2%Instrument dependent<5%[5]
Throughput HighMedium to HighLow to Medium
Information Provided Retention time, peak purity, relative quantity of componentsMolecular weight, fragmentation pattern, sequence informationMolar ratios of constituent amino acids, peptide content

In-Depth Analysis of Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique for assessing peptide purity.[7][8][9] It separates the target peptide from impurities based on differences in their hydrophobicity.[8]

Key Advantages:

  • High Separation Capacity: Effectively separates peptides from closely related impurities such as truncated or deletion sequences.[7]

  • High Sensitivity and Reproducibility: Modern HPLC systems offer high sensitivity and stable, reproducible results, crucial for quality control.[7]

  • Quantitative Accuracy: When calibrated with a reference standard, HPLC provides accurate quantification of the main peptide and its impurities.[10]

Limitations:

  • Does not directly confirm the identity of the peptide or its impurities.

  • Co-elution of impurities with the main peak can lead to an overestimation of purity.

This protocol outlines a general procedure for determining peptide purity using RP-HPLC with UV detection.

1. Sample Preparation:

  • Accurately weigh a small amount of the lyophilized peptide.
  • Dissolve the peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of 0.2-1.0 mg/mL.[9]
  • Centrifuge the solution to pellet any insoluble material.

2. HPLC System and Conditions:

  • Column: A C18 reverse-phase column is commonly used for peptides (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size).[11]
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5-60% B over 20-30 minutes.[4]
  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[12]
  • Detection: UV detection at 214-220 nm, where the peptide bond absorbs strongly.[9][11][12] If the peptide contains aromatic residues (Tyr, Trp, Phe), detection at 280 nm can also be used.[4]
  • Column Temperature: 30-45°C, depending on the peptide's stability.[4]

3. Data Analysis:

  • Integrate the peak areas of all peaks in the chromatogram.
  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[4]
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is the definitive technique for confirming the identity of a peptide by accurately measuring its molecular weight.[13] When coupled with fragmentation techniques (tandem MS or MS/MS), it can also be used to verify the amino acid sequence.[10]

Key Advantages:

  • High Specificity and Sensitivity: Provides an accurate mass measurement, which is a unique identifier for a peptide.

  • Structural Information: MS/MS experiments provide fragmentation data that can be used to confirm the amino acid sequence and identify post-translational modifications.[14]

  • Impurity Identification: Can be used to identify the molecular weights of impurities detected by HPLC.

Limitations:

  • Not inherently quantitative without the use of internal standards.

  • Cannot distinguish between isomeric residues like leucine and isoleucine without specialized techniques.[10]

This protocol describes a typical workflow for peptide identification using liquid chromatography coupled to tandem mass spectrometry.

1. Sample Preparation (Protein Digestion for Peptide Mapping):

  • For intact peptide analysis, dissolve the peptide as described for HPLC.
  • For protein characterization (peptide mapping), the protein is first denatured, reduced, alkylated, and then enzymatically digested (e.g., with trypsin) to generate smaller peptides.[14][15]

2. LC-MS/MS System and Conditions:

  • LC System: A nano- or micro-flow HPLC system is typically used to achieve high sensitivity.
  • Column: A C18 reverse-phase column with a smaller internal diameter (e.g., 75 µm - 1 mm) is common.
  • Mobile Phases: Similar to HPLC, but formic acid is often preferred over TFA as it is more compatible with mass spectrometry.[16]
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is used to acquire accurate mass data.[14]
  • Ionization Source: Electrospray ionization (ESI) is the most common ionization method for peptides.
  • Data Acquisition: The instrument is typically operated in a data-dependent acquisition (DDA) mode, where the most intense ions in a full MS scan are automatically selected for fragmentation (MS/MS).[17]

3. Data Analysis:

  • The acquired MS and MS/MS spectra are processed using specialized software.
  • The experimental mass of the intact peptide is compared to its theoretical mass.
  • For MS/MS data, the fragmentation pattern is compared against a theoretical fragmentation of the expected sequence to confirm the amino acid sequence.[14]

Amino Acid Analysis (AAA) for Absolute Quantification

Amino acid analysis is a powerful technique for determining the absolute quantity of a peptide in a sample. It involves hydrolyzing the peptide into its constituent amino acids, which are then separated, detected, and quantified.[6][18]

Key Advantages:

  • Absolute Quantification: Provides an accurate measure of the peptide content without the need for a peptide-specific reference standard.[18]

  • Compositional Information: Confirms the amino acid composition of the peptide, providing another layer of identity verification.

Limitations:

  • Destructive to the sample.

  • The hydrolysis step can lead to the degradation of certain amino acids (e.g., Tryptophan, Cysteine).[6]

  • Lower throughput compared to HPLC.

This protocol outlines the general steps for quantitative amino acid analysis using pre-column derivatization followed by HPLC.

1. Peptide Hydrolysis:

  • An accurately weighed amount of the peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[18]
  • Special hydrolysis conditions are required for acid-labile amino acids like tryptophan.[6]

2. Amino Acid Derivatization:

  • After hydrolysis, the sample is dried to remove the acid.
  • The free amino acids are then derivatized with a reagent (e.g., o-phthalaldehyde (OPA), phenylisothiocyanate (PITC), or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)) to make them detectable by UV or fluorescence.[4][19][20][21]

3. HPLC Separation and Detection:

  • The derivatized amino acids are separated by reverse-phase HPLC.
  • The separation is typically achieved using a gradient of an aqueous buffer and an organic solvent.
  • Detection is performed using a UV or fluorescence detector, depending on the derivatization reagent used.

4. Data Analysis:

  • The peak area of each amino acid is compared to the peak area of a known concentration of an amino acid standard mixture.[21]
  • The molar amount of each stable amino acid is determined.
  • The peptide concentration is calculated based on the molar amounts of the recovered amino acids and the known sequence of the peptide.[6]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, generated using Graphviz (DOT language), outline the workflows for each analytical technique.

Peptide_Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Peptide dissolve Dissolve in Solvent weigh->dissolve centrifuge Centrifuge dissolve->centrifuge inject Inject Sample centrifuge->inject separate RP-HPLC Separation inject->separate detect UV Detection (214-220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for peptide purity analysis by RP-HPLC.

Peptide_Identity_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_ms Data Analysis dissolve_ms Dissolve Peptide digest Enzymatic Digestion (optional for peptide mapping) dissolve_ms->digest inject_ms Inject Sample digest->inject_ms separate_ms LC Separation inject_ms->separate_ms ms_scan Full MS Scan separate_ms->ms_scan msms_scan Data-Dependent MS/MS ms_scan->msms_scan mass_match Compare Experimental vs. Theoretical Mass msms_scan->mass_match sequence_match Compare Experimental vs. Theoretical Fragmentation mass_match->sequence_match

Caption: Workflow for peptide identity verification by LC-MS/MS.

Peptide_Quantification_Workflow cluster_prep_aaa Sample Preparation cluster_hplc_aaa HPLC Analysis cluster_data_aaa Data Analysis hydrolyze Acid Hydrolysis derivatize Derivatize Amino Acids hydrolyze->derivatize inject_aaa Inject Derivatized Sample derivatize->inject_aaa separate_aaa HPLC Separation inject_aaa->separate_aaa detect_aaa UV/Fluorescence Detection separate_aaa->detect_aaa quantify_aa Quantify Amino Acids vs. Standard detect_aaa->quantify_aa calculate_conc Calculate Peptide Concentration quantify_aa->calculate_conc

Caption: Workflow for absolute peptide quantification by Amino Acid Analysis.

Conclusion

The validation of peptide purity and identity is a multi-faceted process that often requires the use of orthogonal analytical techniques. HPLC is the workhorse for purity determination, providing reliable and reproducible results. Mass spectrometry is indispensable for confirming the identity and sequence of a peptide, offering unparalleled specificity. Amino acid analysis serves as the gold standard for absolute quantification, providing a definitive measure of peptide content.

By understanding the strengths and limitations of each technique, and by implementing robust and validated protocols, researchers and drug developers can ensure the quality, safety, and efficacy of their peptide products, ultimately accelerating the path from discovery to clinical application.

References

Chiral HPLC: A Superior Method for Assessing Racemization of N-Methylated Amino Acids in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the use of Chiral High-Performance Liquid Chromatography (HPLC) for the stereochemical analysis of N-methylated amino acids. This guide provides a comparative analysis of Chiral HPLC with other techniques, detailed experimental protocols, and supporting data to underscore its advantages in ensuring the chiral purity of therapeutic peptides and other pharmaceutical compounds.

The stereochemical integrity of amino acids is a critical quality attribute in peptide-based therapeutics. Racemization, the conversion of one enantiomer to its mirror image, can significantly impact a drug's efficacy and safety. This is particularly crucial for N-methylated amino acids, a common modification to enhance peptide stability and cell permeability. Chiral HPLC has emerged as a robust and reliable method for accurately quantifying the extent of racemization in these compounds.

Chiral HPLC vs. Alternative Methods: A Comparative Overview

While several analytical techniques can be employed to assess amino acid racemization, Chiral HPLC offers a superior combination of resolution, versatility, and ease of use, especially in the context of drug development and quality control.

FeatureChiral HPLCCapillary Electrophoresis (CE)Gas Chromatography (GC-MS)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.Separation of volatile, derivatized enantiomers on a chiral column followed by mass spectrometric detection.
Resolution Excellent baseline separation of enantiomers is achievable with a wide variety of CSPs.[1]Can provide high-resolution separation, with baseline resolution reported for some amino acids.[1]High resolution can be achieved, but is dependent on the derivatization and column chemistry.
Sample Throughput Moderate to high, with modern UHPLC systems enabling rapid analysis times of less than 3 minutes for derivatized amino acids.[1]Generally lower throughput due to longer analysis times and more complex sample injection.Can be high-throughput, but the mandatory derivatization step adds to the overall sample preparation time.
Versatility Highly versatile, with a wide range of CSPs available for different types of N-methylated amino acids (free and protected).[2][3]Versatile, with various chiral selectors available, but optimization can be more complex than HPLC.Less versatile for non-volatile or thermally labile compounds; requires derivatization to increase volatility.
Method Development Can be complex due to the variety of CSPs and mobile phases, but systematic screening approaches are well-established.Can be challenging due to the number of parameters to optimize (buffer pH, voltage, chiral selector concentration).Method development can be intensive, requiring optimization of both derivatization and chromatographic conditions.
Sample Derivatization Can be performed directly on underivatized amino acids, although derivatization can enhance sensitivity and resolution.[4]Often requires derivatization for detection and to improve separation.Mandatory derivatization to create volatile analytes.
Detection Compatible with a wide range of detectors, including UV, fluorescence, and mass spectrometry (MS), offering high sensitivity and specificity.Primarily UV or laser-induced fluorescence detection; coupling to MS is possible but can be more challenging than with HPLC.MS detection is standard, providing high sensitivity and structural information.
Robustness Generally robust and reproducible, making it suitable for routine quality control applications.Can be less robust than HPLC, with potential issues related to capillary surface interactions and buffer stability.Robust, but the derivatization step can introduce variability.

Performance Data for Chiral HPLC Separation of Amino Acid Enantiomers

The choice of the chiral stationary phase (CSP) is critical for achieving optimal separation of N-methylated amino acid enantiomers. Below is a summary of performance data for different types of CSPs.

Macrocyclic Glycopeptide-Based CSPs

These CSPs, such as those based on teicoplanin, are known for their broad enantioselectivity.[4]

N-Methylated Amino AcidChiral Stationary PhaseMobile PhaseResolution (Rs)Reference
N-Me-AspCHIRALPAK ZWIX(+)MeOH/MeCN (50/50 v/v) containing 25 mM DEA and 50 mM AcOH0.75[3]
DL-PhenylalanineTeicoplanin-basedAcetonitrile/Water (75/25 v/v)1.59[5]
Polysaccharide-Based CSPs

CSPs derived from cellulose and amylose are widely used for chiral separations.

N-Protected Amino AcidChiral Stationary PhaseMobile PhaseResolution (Rs)Reference
Fmoc-Phe-OHZWIX(+)™H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA>1.5[2]
Fmoc-Leu-OHZWIX(+)™H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA>1.5[2]
Fmoc-Lys(Boc)-OHQN-AX™MeOH/MeCN (75/25 v/v) + 30 mM TEA + 60 mM FA>5.0[2]
Fmoc-Tyr(tBu)-OHQN-AX™MeOH/MeCN (75/25 v/v) + 30 mM TEA + 60 mM FA~2.0[2]
Zwitterionic Ion-Exchange CSPs

These CSPs, often based on cinchona alkaloids, are effective for the separation of amphoteric molecules like amino acids.

N-Methylated Amino AcidChiral Stationary PhaseMobile PhaseResolution (Rs)Reference
N-Me-AspCHIRALPAK ZWIX(+)MeOH/MeCN (50/50 v/v) + 25 mM DEA + 50 mM AcOH0.75[3]
AQC-derivatized ArgQN-AX core-shellGradient with ACN/MeOH/H₂O + NH₄FA + FA0.98[1]
AQC-derivatized AspQN-AX core-shellGradient with ACN/MeOH/H₂O + NH₄FA + FA0.79[1]

Experimental Protocols

Protocol 1: Chiral HPLC-MS Analysis of Derivatized N-Methylated Amino Acids

This protocol is adapted from a high-throughput method for derivatized amino acids and is suitable for assessing racemization.[1]

1. Sample Preparation (Derivatization):

  • To your sample containing N-methylated amino acids, add a solution of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) in acetonitrile.

  • Add borate buffer to adjust the pH and vortex.

  • Heat the mixture at 55 °C for 10 minutes.

  • Dilute the sample with the initial mobile phase before injection.

2. HPLC Conditions:

  • Column: QN-AX core-shell column (50 mm x 3.0 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (NH₄FA) and 10 mM Formic Acid (FA) in Acetonitrile/Methanol/Water (49:49:2; v/v/v).

  • Mobile Phase B: 50 mM NH₄FA and 50 mM FA in Acetonitrile/Methanol/Water (49:49:2; v/v/v).

  • Flow Rate: 1.25 mL/min.

  • Gradient:

    • 0–0.4 min: 0% B

    • 0.4–1.0 min: 0–100% B

    • 1.0–3.0 min: 100% B

    • 3.0–3.2 min: 100–0% B

    • 3.2–4.0 min: 0% B

  • Column Temperature: 50 °C.

  • Injection Volume: 1-5 µL.

3. MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Monitor the specific m/z values for the derivatized D- and L-enantiomers.

Protocol 2: Chiral HPLC-UV Analysis of Nα-Fmoc Protected N-Methylated Amino Acids

This protocol is based on a comparative study of zwitterionic and anion-exchanger CSPs.[2]

1. Sample Preparation:

  • Dissolve the Nα-Fmoc protected N-methylated amino acid sample in the initial mobile phase.

2. HPLC Conditions (using a Zwitterionic CSP):

  • Column: CHIRALPAK ZWIX(+)™ (e.g., 150 x 3.0 mm).

  • Mobile Phase: Water/Methanol (1/99 v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 5 µL.

3. UV Detection:

  • Wavelength: 262 nm.

Visualizing the Workflow

The following diagrams illustrate the key workflows in assessing N-methylated amino acid racemization.

racemization_assessment_workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis Sample N-Methylated Amino Acid Sample Derivatization Derivatization (Optional) Sample->Derivatization HPLC Chiral HPLC System (CSP, Mobile Phase) Derivatization->HPLC Detector Detection (UV, MS) HPLC->Detector Quantification Peak Integration & Quantification of D/L Enantiomers Detector->Quantification Result Racemization (%) Quantification->Result

Caption: Workflow for Racemization Assessment.

chiral_separation_principle RacemicMixture Racemic Mixture (D- and L-Enantiomers) ChiralColumn Chiral Stationary Phase (CSP) RacemicMixture->ChiralColumn Separation Differential Interaction ChiralColumn->Separation Elution Separated Enantiomers Separation->Elution Detector Detector Signal Elution->Detector

Caption: Principle of Chiral HPLC Separation.

Conclusion

Chiral HPLC stands out as the premier analytical technique for the critical task of assessing racemization in N-methylated amino acids. Its high resolution, versatility with a wide array of chiral stationary phases, and compatibility with various detection methods, including mass spectrometry, make it an indispensable tool in pharmaceutical development. By implementing robust Chiral HPLC methods, researchers and drug developers can ensure the stereochemical purity of their peptide-based drug candidates, ultimately contributing to the development of safer and more effective medicines. The detailed protocols and comparative data provided in this guide offer a solid foundation for establishing reliable and efficient methods for this essential analysis.

References

A Comparative Guide to Fmoc-N-Me-Asp(OAll)-OH and Other N-Methylated Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the strategic incorporation of modified amino acids is a cornerstone of modern drug design. N-methylation, the substitution of a methyl group on the amide nitrogen of the peptide backbone, has emerged as a powerful tool to enhance the pharmaceutical properties of peptides. This guide provides a comprehensive comparison of Fmoc-N-Me-Asp(OAll)-OH, a specialized N-methylated amino acid derivative, with other commonly employed N-methylated amino acids. We will delve into their impact on peptide stability, conformation, and synthesis, supported by available data and detailed experimental protocols.

The Significance of N-Methylation in Peptide Science

N-methylation offers a subtle yet profound modification to the peptide backbone, imparting a range of desirable characteristics. The primary benefits of incorporating N-methylated amino acids include:

  • Increased Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly reducing enzymatic degradation and prolonging the in vivo half-life of peptide drugs.[1][2]

  • Enhanced Membrane Permeability and Bioavailability: N-methylation can increase the lipophilicity of a peptide and reduce its hydrogen bonding capacity, facilitating passage across cell membranes and improving oral bioavailability.[1][2]

  • Conformational Control: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone, favoring specific secondary structures such as β-turns. This can lead to enhanced receptor binding affinity and selectivity.[1][2] N-methylated amino acids can also induce cis-amide bonds, a feature also seen with proline, which can be crucial for mimicking bioactive conformations.[3]

Featured Amino Acid: this compound

This compound is a unique building block for solid-phase peptide synthesis (SPPS) that combines three key features: N-methylation, an aspartic acid side chain, and an allyl (All) protecting group.

  • N-Methylation: Provides the inherent benefits of increased stability and conformational constraint.

  • Aspartic Acid Side Chain: The carboxylic acid side chain of aspartic acid is ionizable and can be crucial for receptor interaction, solubility, and overall peptide charge.[4]

  • Allyl (OAll) Protecting Group: The allyl ester protecting the side-chain carboxyl group offers an orthogonal deprotection strategy to the standard acid-labile (e.g., tert-butyl) and base-labile (Fmoc) protecting groups used in SPPS.[5] This allows for selective deprotection of the aspartic acid side chain on the solid support for subsequent modifications such as cyclization or branching.[5]

While direct experimental data exclusively for this compound is limited in publicly available literature, its properties can be inferred from the extensive research on N-methylated amino acids and the use of allyl protecting groups.

Comparison with Other N-Methylated Amino Acids

The choice of which N-methylated amino acid to incorporate into a peptide sequence depends on the desired structural and functional outcomes. Here, we compare this compound with other commonly used N-methylated amino acids.

FeatureThis compoundFmoc-N-Me-Ala-OHFmoc-N-Me-Phe-OHFmoc-N-Me-Val-OH
Side Chain Functionality Acidic, allows for further modificationNon-polar, smallAromatic, bulkyNon-polar, bulky
Impact on Conformation Can induce turns; potential for side-chain interactionsInduces turns; less sterically demanding than larger residuesInduces turns; aromatic ring can participate in π-stackingInduces turns; significant steric hindrance
Coupling Efficiency Expected to be challenging due to steric hindrance and potential for side reactions.[6]Generally good, but can be slower than non-methylated Ala.[7]Good, but steric bulk can slow the reaction.Challenging due to significant steric hindrance.[7]
Side Chain Protection Strategy Orthogonal (Allyl)Not requiredNot requiredNot required
Potential for Side Reactions Aspartimide formation, especially with prolonged base exposure.[8]MinimalMinimalMinimal
Key Application Peptides requiring enhanced stability, conformational constraint, and a site for orthogonal side-chain modification (e.g., cyclization).General purpose for increasing stability and inducing turns.Introducing aromatic interactions and increasing stability.Inducing significant conformational constraint.

Experimental Protocols

Synthesis of Fmoc-N-Methylated Amino Acids

While this compound is not as commonly available as other N-methylated amino acids, a general and efficient method for the synthesis of Fmoc-N-Me-amino acids is the solid-phase Biron-Kessler method. This method avoids the often-problematic synthesis in solution.[9]

Protocol: Solid-Phase Synthesis of Fmoc-N-Me-Amino Acids (Adapted from Biron-Kessler Method) [9]

  • Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM). Add 3 equivalents of the desired Fmoc-amino acid and 9 equivalents of diisopropylethylamine (DIEA). Stir for 2 hours.

  • Fmoc Deprotection: Wash the resin with DCM and then treat with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group.

  • Sulfonylation: Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DCM to the resin and stir.

  • Methylation: Treat the resin with a solution of methyl iodide or dimethyl sulfate and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. Repeat this step to ensure complete methylation.

  • Desulfonylation: Remove the o-NBS group by treating the resin with a solution of thiophenol and DBU in DMF.

  • Fmoc Protection: Re-introduce the Fmoc group by treating the resin with Fmoc-OSu in the presence of a base.

  • Cleavage from Resin: Cleave the Fmoc-N-Me-amino acid from the 2-CTC resin using a mild solution of trifluoroacetic acid (TFA) in DCM (e.g., 1% TFA).

Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Amino Acids

The incorporation of N-methylated amino acids into a growing peptide chain on a solid support requires optimized coupling conditions due to the increased steric hindrance.

Protocol: SPPS Coupling of Fmoc-N-Me-Amino Acids [10]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF.

  • Activation and Coupling:

    • Dissolve 4 equivalents of the Fmoc-N-Me-amino acid in DMF.

    • Add 4 equivalents of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Add 8 equivalents of DIEA.

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines). Repeat the coupling if necessary.

Allyl Group Deprotection (for this compound) [11]

To selectively deprotect the allyl group on the aspartic acid side chain:

  • Wash the resin-bound peptide with an inert solvent like DCM.

  • Treat the resin with a solution of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a scavenger such as phenylsilane in an inert solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction to proceed for 1-2 hours.

  • Wash the resin thoroughly to remove the palladium catalyst and scavenger.

Visualizing the Workflow and Concepts

Logical Comparison of N-Methylated Amino Acids

G cluster_0 Choice of Fmoc-N-Me-Amino Acid cluster_1 Key Considerations in Peptide Design This compound This compound Side Chain Functionality Side Chain Functionality This compound->Side Chain Functionality Acidic, Modifiable Orthogonal Chemistry Orthogonal Chemistry This compound->Orthogonal Chemistry Allyl Group Fmoc-N-Me-Ala-OH Fmoc-N-Me-Ala-OH Conformational Impact Conformational Impact Fmoc-N-Me-Ala-OH->Conformational Impact High Flexibility Fmoc-N-Me-Phe-OH Fmoc-N-Me-Phe-OH Fmoc-N-Me-Phe-OH->Conformational Impact Aromatic Interactions Fmoc-N-Me-Val-OH Fmoc-N-Me-Val-OH Synthetic Feasibility Synthetic Feasibility Fmoc-N-Me-Val-OH->Synthetic Feasibility High Steric Hindrance

Caption: Decision factors for selecting an N-methylated amino acid.

SPPS Workflow for Incorporating an N-Methylated Amino Acid

G Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection N-Me-AA Activation N-Me-AA Activation Fmoc Deprotection->N-Me-AA Activation Coupling Coupling N-Me-AA Activation->Coupling Washing Washing Coupling->Washing Monitoring Monitoring Washing->Monitoring Repeat Cycle Repeat Cycle Monitoring->Repeat Cycle Incomplete End Monitoring->End Complete Repeat Cycle->Fmoc Deprotection

Caption: Solid-phase synthesis cycle for N-methylated amino acids.

Conclusion

The incorporation of N-methylated amino acids is a versatile and powerful strategy in modern peptide drug design. While all N-methylated amino acids offer the core benefits of increased proteolytic stability and conformational restriction, the choice of a specific derivative allows for fine-tuning of the peptide's properties. This compound stands out as a valuable tool for introducing not only the advantages of N-methylation but also a functionalizable side chain with an orthogonal protecting group. This enables complex peptide architectures, such as cyclized or branched peptides, which can lead to compounds with superior therapeutic profiles. The synthetic challenges associated with sterically hindered N-methylated residues can be overcome with optimized coupling protocols, making these valuable building blocks accessible for the development of next-generation peptide therapeutics. Further research providing direct comparative data for this compound will be invaluable to the field.

References

N-Methylation: A Subtle Tweak with a Profound Impact on Peptide Conformation and Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount to designing effective therapeutics. A key modification in the peptide chemist's toolbox is N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen. This seemingly minor alteration can dramatically influence a peptide's three-dimensional structure, and consequently, its biological activity, metabolic stability, and cell permeability.

This guide provides a comparative analysis of the conformational effects of N-methylation on peptides, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism (CD). Detailed experimental protocols for these key techniques are also presented to facilitate the replication and adaptation of these methods in your own research.

Conformational Consequences of N-Methylation: A Data-Driven Comparison

N-methylation introduces significant local and global conformational changes in a peptide's structure. The primary effects include the restriction of backbone dihedral angles (φ and ψ), the promotion of cis-amide bonds, and the disruption of hydrogen bonding networks.

Impact on Backbone Dihedral Angles

The introduction of a methyl group on the amide nitrogen sterically hinders the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds, effectively constraining the accessible conformational space. This is often visualized using Ramachandran plots, which map the allowed φ and ψ angles for a given amino acid residue.

Residue TypeN-Methylation StatusAllowed φ (phi) RangeAllowed ψ (psi) RangePredominant Secondary Structure Propensity
Alanine (Ala)Unmethylated-170° to -50°, 50° to 90°-160° to -30°, 20° to 170°α-helix, β-sheet
Alanine (Ala)N-methylated (MeAla) -150° to -70°80° to 170°β-turn, extended strand[1]
Glycine (Gly)UnmethylatedBroadly allowedBroadly allowedFlexible, turns
Glycine (Gly)N-methylated (Sarcosine) -180° to 180°-180° to 180° (more restricted than Gly)Increased propensity for defined turns
Promotion of cis-Amide Bonds

The peptide bond can exist in either a trans or cis conformation. For most amino acid residues, the trans conformation is overwhelmingly favored due to steric hindrance. However, N-methylation significantly lowers the energy barrier between the trans and cis isomers, leading to a higher population of the cis conformation[2]. This is particularly pronounced for N-methylated proline residues[3].

Peptide BondIsomerization Energy Barrier (kcal/mol)Predominant Conformation
X-Pro~20trans (~90-95%)
X-MePro ~18 trans and cis populations can be comparable [3]
X-Ala>20trans (>99.9%)
X-MeAla ~18-20 cis population significantly increased [2]
Disruption of Hydrogen Bonding

The amide proton is a crucial hydrogen bond donor in the formation of secondary structures like α-helices and β-sheets. N-methylation replaces this proton with a methyl group, eliminating its ability to participate in hydrogen bonding[4]. This disruption can lead to the destabilization of ordered secondary structures and promote more flexible or alternative conformations.

Peptide FeatureUnmethylated PeptideN-methylated Peptide
Intramolecular H-bondsCan form stable α-helices and β-sheetsH-bond donor capacity is removed at the site of methylation, often disrupting secondary structures[4]
Solvent H-bondsAmide protons can hydrogen bond with waterReduced interaction with aqueous solvent, increasing lipophilicity

Visualizing the Impact: Experimental Workflows and Signaling Pathways

To effectively evaluate the consequences of N-methylation, a structured experimental approach is necessary. Furthermore, understanding how these conformational changes translate to biological function requires placing the N-methylated peptide within a relevant signaling context.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_analysis Conformational Analysis cluster_evaluation Functional Evaluation Synthesis Solid-Phase Peptide Synthesis N_Methylation On-Resin N-Methylation Synthesis->N_Methylation Cleavage Cleavage & Purification N_Methylation->Cleavage NMR NMR Spectroscopy (NOESY, ROESY, TOCSY) Cleavage->NMR CD Circular Dichroism Cleavage->CD Xray X-ray Crystallography Cleavage->Xray Binding Binding Affinity Assay NMR->Binding CD->Binding Xray->Binding Permeability Cell Permeability Assay Binding->Permeability Stability Metabolic Stability Assay Permeability->Stability Signaling_Pathway Receptor GPCR G_Protein G Protein Receptor->G_Protein Activates Peptide Native Peptide Peptide->Receptor Binds & Activates NMe_Peptide N-Methylated Peptide Analog NMe_Peptide->Receptor Binds with altered affinity/ selectivity due to conformational changes Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

A Comparative Guide to Coupling Methods for Hindered N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and oral bioavailability. However, the steric hindrance posed by the N-methyl group, particularly when adjacent to other bulky residues, presents a significant challenge for peptide synthesis. The selection of an appropriate coupling method is paramount to achieving high yields and minimizing side reactions, most notably epimerization. This guide provides an objective comparison of commonly employed coupling reagents for the acylation of hindered N-methylated amino acids, supported by available experimental data and detailed protocols.

Overview of Common Coupling Reagents

The synthesis of peptides containing hindered N-methylated amino acids often necessitates the use of highly efficient coupling reagents. The most successful reagents belong to the phosphonium and uronium/aminium salt families. These reagents activate the carboxylic acid of the incoming amino acid, facilitating its reaction with the secondary amine of the N-methylated residue on the growing peptide chain. Key reagents that have demonstrated efficacy in these challenging couplings include HATU, HCTU, COMU, PyBOP, and PyBroP.

Quantitative Comparison of Coupling Reagent Performance

While a definitive head-to-head comparison under universally standardized conditions is challenging to distill from the literature, the following tables summarize the performance of various coupling reagents based on published data for the synthesis of peptides containing hindered N-methylated amino acids. The efficiency of these reagents can be influenced by the specific peptide sequence, the nature of the amino acid residues, and the reaction conditions.

Coupling ReagentActivating Agent FamilyTypical Yield for Hindered N-Methylated CouplingsEpimerization PotentialKey StrengthsCommon Limitations
HATU Uronium/Aminium SaltHighLow to Moderate[1]High reactivity, widely used, effective for many difficult couplings[2]Can cause guanidinylation of the N-terminus if used in excess[3]
HCTU Uronium/Aminium SaltHighLowHigh reactivity, often comparable to HATU, reported to be less allergenic[4]Can also cause guanidinylation if not used in appropriate stoichiometry
COMU Uronium SaltHighLowHigh reactivity, byproducts are water-soluble, considered safer than benzotriazole-based reagents[5]Stability in solution can be a concern for prolonged automated syntheses
PyBOP Phosphonium SaltModerate to HighLow to ModerateGood performance for many standard and some hindered couplings, avoids guanidinylationMay be less effective than HATU or COMU for the most challenging sequences
PyBroP Phosphonium SaltHighLowParticularly effective for coupling N-methylated amino acids, especially N-methyl to N-methyl junctions[6]Higher cost, can be overly reactive leading to side reactions with non-hindered amino acids
PyAOP Phosphonium SaltHighLowHighly effective for coupling N-methyl amino acids, avoids guanidinylation[7]Higher cost

Note: Yields are highly sequence-dependent. The qualitative descriptions are based on general findings in the literature.

Experimental Protocols

Detailed and optimized protocols are crucial for the successful incorporation of hindered N-methylated amino acids. Below are representative protocols for some of the most effective coupling reagents.

Protocol 1: HATU-Mediated Coupling

This protocol is a standard method for coupling amino acids, including hindered N-methylated residues, in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid (4 equivalents relative to resin substitution)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide-resin with a free N-terminal secondary amine

Procedure:

  • Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF or NMP.

  • Add the base (DIEA or Collidine) to the amino acid/HATU solution and pre-activate for 1-5 minutes at room temperature.

  • Drain the solvent from the swollen resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1 to 4 hours. The coupling time may need to be extended for particularly difficult sequences.

  • Monitor the coupling reaction for completeness using a qualitative test such as the bromophenol blue test, as the Kaiser test is not reliable for secondary amines.

  • If the coupling is incomplete, a second coupling can be performed.

  • After complete coupling, wash the resin thoroughly with DMF or NMP to remove excess reagents.

Protocol 2: COMU-Mediated Coupling

COMU is a third-generation uronium salt that offers high reactivity and a favorable safety profile.

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • COMU (3 equivalents)

  • DIEA (6 equivalents)

  • Anhydrous DMF

  • Peptide-resin

Procedure:

  • Swell the peptide-resin in DMF.

  • In a separate vial, dissolve the Fmoc-amino acid and COMU in DMF.

  • Add DIEA to the solution and pre-activate for 1-2 minutes.

  • Drain the DMF from the resin and add the activated amino acid solution.

  • Allow the coupling reaction to proceed for 30 minutes to 1 hour. For very hindered couplings, such as Aib-Aib, a double coupling of 1 hour each may be necessary.[8]

  • Wash the resin with DMF, followed by DCM, and then DMF again.[8]

Protocol 3: PyBroP-Mediated Coupling

PyBroP is a powerful phosphonium salt reagent, particularly effective for sterically demanding couplings.

Materials:

  • Fmoc-protected amino acid (2 equivalents)

  • PyBroP (2 equivalents)

  • DIEA (6 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Peptide-resin

Procedure:

  • Deprotect the N-terminus of the resin-bound peptide using standard procedures.

  • Suspend the resin in DCM (approximately 10 mL per gram of resin).

  • In a separate vessel, dissolve the protected amino acid in DCM or DMF and add it to the resin suspension.

  • Add PyBroP to the mixture and cool to 0°C.

  • Add DIEA and mix for 1 minute at 0°C, then continue the reaction for 1 hour at room temperature.[9][10]

  • Filter the resin and wash it thoroughly with DCM.[9][10]

Visualizing the Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Coupling Reaction cluster_Analysis Analysis & Next Cycle Resin Peptide-Resin (Free N-terminus) Coupling Coupling on Resin (0.5 - 4h) Resin->Coupling AA_Reagent Fmoc-AA + Coupling Reagent + Base in Solvent Preactivation Pre-activation (1-5 min) AA_Reagent->Preactivation Preactivation->Coupling Monitoring Monitoring (e.g., Bromophenol Blue) Coupling->Monitoring Monitoring->Coupling If Incomplete (Recouple) Washing Washing Monitoring->Washing If Complete Next_Cycle Next Synthesis Cycle Washing->Next_Cycle

Caption: General experimental workflow for coupling hindered N-methylated amino acids.

Coupling_Mechanism CarboxylicAcid Fmoc-AA-COOH Carboxylic Acid ActiveEster Active Ester (Highly Reactive Intermediate) CarboxylicAcid->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU, COMU) CouplingReagent->ActiveEster Base Base (e.g., DIEA) Base->ActiveEster CoupledPeptide Fmoc-AA-N(Me)-Peptide-Resin Coupled Product ActiveEster->CoupledPeptide Nucleophilic Attack PeptideResin Peptide-Resin-N(Me)H N-methylated N-terminus PeptideResin->CoupledPeptide Byproducts Byproducts CoupledPeptide->Byproducts

Caption: Simplified mechanism of amide bond formation using a coupling reagent.

Conclusion

The successful synthesis of peptides containing hindered N-methylated amino acids is highly dependent on the choice of coupling reagent and the optimization of reaction conditions. While HATU and HCTU are widely used and effective, COMU presents a safer and highly reactive alternative with the benefit of water-soluble byproducts. For the most challenging couplings, particularly those involving consecutive N-methylated residues, phosphonium salts like PyBroP and PyAOP have demonstrated superior performance. Researchers should carefully consider the specific sequence, the steric hindrance of the amino acids involved, and the potential for epimerization when selecting a coupling strategy. The protocols and comparative data provided in this guide serve as a valuable resource for navigating the complexities of synthesizing these therapeutically important molecules.

References

A Comparative Guide to the Use of Fmoc-N-Me-Asp(OAll)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of building blocks is paramount to achieving high yields, purity, and cost-effectiveness. The incorporation of N-methylated amino acids, such as N-methylaspartic acid, presents unique challenges due to steric hindrance during coupling and the potential for side reactions. This guide provides a cost-benefit analysis of using Fmoc-N-Me-Asp(OAll)-OH, comparing it with its primary alternative, Fmoc-N-Me-Asp(OtBu)-OH, and discussing the broader implications of protection strategies for N-methylated aspartic acid residues.

Executive Summary

The selection of a side-chain protecting group for N-methylated aspartic acid is a critical decision in solid-phase peptide synthesis (SPPS). The two most common choices are the allyl (All) group, yielding this compound, and the tert-butyl (tBu) group, yielding Fmoc-N-Me-Asp(OtBu)-OH. While direct comparative studies with quantitative data on the performance of this compound are limited in publicly available literature, a qualitative and extrapolated analysis based on the known properties of these protecting groups and the challenges of N-methylated amino acids can guide decision-making.

This compound offers the key advantage of orthogonal deprotection, allowing for selective side-chain manipulation on-resin. This is particularly valuable for the synthesis of cyclic or branched peptides. However, this flexibility comes at the cost of an additional, metal-catalyzed deprotection step, which can add complexity and expense to the synthesis.

Ultimately, the choice between these two building blocks depends on the specific requirements of the target peptide. For linear peptides where on-resin side-chain modification is not required, the simpler workflow of the OtBu-protected version may be preferable. For more complex peptides requiring site-specific modifications, the orthogonality of the allyl group is a significant advantage.

Cost-Benefit Analysis

FeatureThis compoundFmoc-N-Me-Asp(OtBu)-OH
Cost Cost of the non-methylated Fmoc-Asp(OAll)-OH is in the range of $90 for 5g.[1] The N-methylated version is expected to be significantly more expensive due to a more complex synthesis.[2]The cost is high, with prices around $2,250 for 5g.[3]
Orthogonality Fully orthogonal. The allyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, allowing for selective on-resin deprotection.[4]Not orthogonal. The tBu group is removed by acid, typically during the final cleavage step along with other tBu-based protecting groups.[5]
Deprotection Requires a specific palladium-catalyzed reaction, which adds a step and requires careful removal of the metal catalyst.[6]Cleaved simultaneously with the peptide from the resin using strong acids like TFA.[5]
Side Reactions The primary concern is the potential for incomplete deprotection and contamination of the final peptide with the palladium catalyst. Aspartimide formation is a general issue for aspartic acid derivatives but the impact of the allyl group in the context of N-methylation is not well-documented.[7]Prone to aspartimide formation, especially in sequences with adjacent glycine, serine, or asparagine residues. This can lead to the formation of β-aspartyl peptides and racemization.[7][8]
Coupling Efficiency N-methylated amino acids are sterically hindered, leading to slower and less efficient coupling reactions. The use of potent coupling reagents like HATU is often necessary.[9]Similar to the allyl-protected version, coupling of this sterically hindered amino acid is challenging and requires optimized conditions.[9]
Racemization N-methylated amino acids are known to be more prone to racemization during activation and coupling compared to their non-methylated counterparts.[10]Similar to the allyl-protected version, there is an increased risk of racemization due to the N-methylation.[10]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a model hexapeptide, Ac-Tyr-Val-Gly-NMeAsp-Leu-Phe-NH2, on a Rink Amide resin to compare the performance of this compound and Fmoc-N-Me-Asp(OtBu)-OH.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-amino acids (Fmoc-Phe-OH, Fmoc-Leu-OH, this compound, Fmoc-N-Me-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Capping solution: Acetic anhydride/DIPEA/DMF (5:6:89 v/v/v)

  • Allyl deprotection cocktail: Pd(PPh3)4, Phenylsilane in DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours. For the N-methylated aspartic acid residue, a double coupling is recommended.

    • Monitor the coupling reaction using a Kaiser test (for primary amines) or a bromophenol blue test (for secondary amines).

    • After complete coupling, wash the resin with DMF.

  • Capping: To block any unreacted amino groups, treat the resin with the capping solution for 10 minutes. Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with the capping solution for 30 minutes to acetylate the N-terminus.

Specific Protocol for this compound Arm:
  • Allyl Group Deprotection:

    • After assembling the full peptide chain, wash the resin with DCM.

    • Prepare a solution of Pd(PPh3)4 (0.25 equivalents) and Phenylsilane (5 equivalents) in DCM under an inert atmosphere.

    • Add the solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to scavenge any residual palladium.

Final Cleavage and Purification (for both arms):
  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with the cleavage cocktail for 2-3 hours.

  • Filter the resin and precipitate the peptide in cold diethyl ether.

  • Centrifuge to collect the crude peptide, wash with cold ether, and dry.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

The following diagrams illustrate the key decision points and experimental workflows in utilizing this compound and its alternative.

Peptide_Synthesis_Decision_Pathway start Target Peptide Design linear_peptide Linear Peptide (No On-Resin Modification) start->linear_peptide Is on-resin modification needed? No complex_peptide Complex Peptide (Cyclic, Branched, etc.) start->complex_peptide Yes use_otbu Use Fmoc-N-Me-Asp(OtBu)-OH linear_peptide->use_otbu use_oall Use this compound complex_peptide->use_oall synthesis_otbu Standard Fmoc-SPPS use_otbu->synthesis_otbu synthesis_oall Fmoc-SPPS with On-Resin Deprotection use_oall->synthesis_oall cleavage_otbu TFA Cleavage & Simultaneous Deprotection synthesis_otbu->cleavage_otbu cleavage_oall Selective Allyl Deprotection -> On-Resin Chemistry -> TFA Cleavage synthesis_oall->cleavage_oall final_product Final Peptide cleavage_otbu->final_product cleavage_oall->final_product

Decision pathway for selecting the appropriate N-methylated Asp derivative.

Experimental_Workflow_Comparison cluster_0 Fmoc-N-Me-Asp(OtBu)-OH Workflow cluster_1 This compound Workflow a1 Resin Swelling a2 Iterative Fmoc-SPPS (Coupling/Deprotection Cycles) a1->a2 a3 Final Cleavage (TFA) & Deprotection a2->a3 a4 Purification (RP-HPLC) a3->a4 b1 Resin Swelling b2 Iterative Fmoc-SPPS (Coupling/Deprotection Cycles) b1->b2 b3 Selective Allyl Deprotection (Pd Catalyst) b2->b3 b4 On-Resin Modification (e.g., Cyclization) b3->b4 b5 Final Cleavage (TFA) b4->b5 b6 Purification (RP-HPLC) b5->b6

Comparative experimental workflows for SPPS.

Conclusion

The choice between this compound and Fmoc-N-Me-Asp(OtBu)-OH in peptide synthesis is a trade-off between synthetic flexibility and operational simplicity. While the OtBu-protected version offers a more straightforward workflow for linear peptides, the orthogonal nature of the allyl protecting group is indispensable for the synthesis of complex peptides requiring on-resin side-chain modifications. The higher cost and additional deprotection step associated with the allyl protecting group are significant considerations. Researchers must carefully weigh these factors against the synthetic advantages it offers for their specific target molecule. As the demand for more complex and modified peptide therapeutics grows, the utility of orthogonal protecting strategies, including the use of this compound, is likely to become increasingly important.

References

A Comparative Guide to the Enantioseparation of Nα-Fmoc Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

The precise analysis of enantiomeric purity of Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protected proteinogenic amino acids is a critical requirement in peptide synthesis and drug development.[1] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high speed and sensitivity.[1] This guide provides a comparative overview of two distinct and effective chiral stationary phase (CSP) families for this application: Quinine-based anion-exchanger CSPs and Polysaccharide-based CSPs. The selection of an appropriate CSP and chromatographic conditions is paramount for achieving optimal separation.

Performance Comparison of Chiral Stationary Phases

The enantioseparation of Nα-Fmoc amino acids was evaluated on a quinine-based anion-exchanger (QN-AX™) and a polysaccharide-based cellulose derivative (Lux Cellulose-2) chiral stationary phase. The following tables summarize the chromatographic performance for a selection of Nα-Fmoc proteinogenic amino acids.

Table 1: Enantioseparation Data on Quinine-Based QN-AX™ CSP

Nα-Fmoc Amino Acidk1αRs
Fmoc-Asp(OtBu)-OH2.151.99>5.0
Fmoc-Glu(OtBu)-OH1.892.06>5.0
Fmoc-Ser(tBu)-OH2.561.47>5.0
Fmoc-Thr(tBu)-OH3.111.05Partial
Fmoc-Tyr(tBu)-OH4.321.27~2.0
Fmoc-Lys(Boc)-OH1.421.75>5.0
Fmoc-Trp(Boc)-OH2.891.50>5.0
Fmoc-Asn(Trt)-OH3.541.47>5.0
Fmoc-Gln(Trt)-OH3.331.37>5.0
Fmoc-Cys(Trt)-OH6.801.27~2.0
Fmoc-Ala-OH2.981.40>5.0
Fmoc-Val-OH2.011.72>5.0
Fmoc-Leu-OH1.871.89>5.0
Fmoc-Ile-OH1.951.73>5.0
Fmoc-Pro-OH3.451.06Partial
Fmoc-Phe-OH2.342.02>5.0
Fmoc-Met-OH2.451.59>5.0
Fmoc-His(Trt)-OH4.121.32>5.0
Fmoc-Arg(Pbf)-OH1.981.63>5.0

Data extracted from a study on Quinine-based CSPs under polar-ionic liquid chromatography conditions. For most amino acids, Rs was reported as >5.0.[2]

Table 2: Enantioseparation Data on Polysaccharide-Based Lux Cellulose-2 CSP

Nα-Fmoc Amino Acidk' D-enantiomerαRs
Fmoc-Ala-OH4.11.293.9
Fmoc-Val-OH3.21.253.5
Fmoc-Leu-OH3.91.182.8
Fmoc-Ile-OH3.51.203.1
Fmoc-Pro-OH4.51.334.5
Fmoc-Phe-OH6.21.415.8
Fmoc-Trp-OH10.11.254.2
Fmoc-Met-OH5.51.223.3
Fmoc-Ser(tBu)-OH4.81.152.5
Fmoc-Thr(tBu)-OH4.21.172.7
Fmoc-Tyr(tBu)-OH5.11.192.9
Fmoc-Asn(Trt)-OH12.31.102.1
Fmoc-Gln(Trt)-OH11.81.122.3
Fmoc-Asp(OtBu)-OH4.71.283.8
Fmoc-Glu(OtBu)-OH5.31.243.6
Fmoc-His(Boc)-OH7.81.162.6
Fmoc-Lys(Boc)-OH6.51.213.2
Fmoc-Arg(Pbf)-OH8.91.142.4
Fmoc-Cys(Trt)-OH15.2-No Separation

Data from a technical note on polysaccharide-based CSPs. The retention time of the D-enantiomer is highlighted.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation techniques.

Method 1: Quinine-Based Anion-Exchanger CSP (QN-AX™)
  • Column: QN-AX™ chiral stationary phase.

  • Mobile Phase: A polar-ionic mobile phase consisting of Methanol/Acetonitrile (75/25 v/v) containing 30 mM triethylamine (TEA) and 60 mM formic acid (FA).[2]

  • Flow Rate: 0.6 mL/min.[3]

  • Temperature: Ambient, though studies have been conducted between 5-50 °C.[2]

  • Detection: UV at 262 nm.[3]

  • Sample Preparation: Nα-Fmoc amino acids are dissolved in a suitable solvent, typically the mobile phase, to an appropriate concentration.

Method 2: Polysaccharide-Based CSP (Lux Cellulose-2)
  • Column: Lux 5 µm Cellulose-2.[1]

  • Dimensions: 250 x 4.6 mm.[1]

  • Mobile Phase: A reversed-phase mobile phase, typically consisting of Acetonitrile and water with an acidic additive like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The exact ratio of organic modifier to aqueous phase is optimized for each amino acid.[1]

  • Flow Rate: 1.0 mL/min (Isocratic).[1]

  • Injection Volume: 5 µL.[1]

  • Temperature: Ambient.[1]

  • Detection: UV at 220 nm.[1]

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the key differences between the two approaches, the following diagrams are provided.

G Experimental Workflow for Enantioseparation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve Nα-Fmoc Amino Acid B Inject Sample A->B C Chiral Stationary Phase (CSP) B->C D Isocratic Elution C->D E UV Detection D->E F Chromatogram E->F G Determine k, α, Rs F->G G Comparison of CSPs for Nα-Fmoc Amino Acid Enantioseparation cluster_quinine Quinine-Based CSP (QN-AX™) cluster_poly Polysaccharide-Based CSP (Lux Cellulose-2) cluster_common Common Goal QN_Mech Mechanism: Anion-Exchange QN_MP Mobile Phase: Polar-Ionic QN_Select Selectivity (α): Generally Higher (1.05 - 2.06) QN_Res Resolution (Rs): Excellent for most, but some partial separations Poly_Mech Mechanism: Inclusion, H-bonding, π-π interactions Poly_MP Mobile Phase: Reversed-Phase Poly_Select Selectivity (α): Good (1.10 - 1.41) Poly_Res Resolution (Rs): Generally good baseline separation Goal Enantioseparation of Nα-Fmoc Amino Acids Goal->QN_Mech Goal->Poly_Mech

References

Safety Operating Guide

Proper Disposal of Fmoc-N-Me-Asp(OAll)-OH: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal procedures for Fmoc-N-Me-Asp(OAll)-OH, a specialized amino acid derivative used in peptide synthesis.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, wash the affected area with copious amounts of water.

Disposal Procedures

The recommended disposal procedure for this compound involves a multi-step process to handle both the solid chemical and any solutions or contaminated materials.

Step 1: Waste Segregation

Properly segregate waste containing this compound. All contaminated materials, including pipette tips, weighing paper, and gloves, should be collected in a designated, clearly labeled hazardous waste container.

Step 2: Chemical Inactivation (for bulk quantities)

For larger quantities of the solid compound or concentrated solutions, chemical inactivation before disposal is a best practice. This typically involves cleavage of the labile protecting groups.

  • Fmoc Group Removal: The Fmoc group can be removed by treatment with a 20% solution of piperidine in a suitable solvent like dimethylformamide (DMF). The resulting dibenzofulvene-piperidine adduct should be treated as chemical waste.

  • Allyl Group Considerations: Allyl groups can be reactive. While specific protocols for the cleavage of the O-allyl ester in a disposal context are not well-documented for this particular compound, it is prudent to treat any waste containing the allyl moiety with caution.

Step 3: Final Disposal

All waste, including the solid this compound, contaminated materials, and solutions from the inactivation process, should be disposed of through a licensed chemical waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

ParameterValueSource/Justification
Recommended PPE Safety goggles, gloves, lab coatStandard laboratory practice
Work Environment Well-ventilated area (fume hood)To minimize inhalation risk
Fmoc Removal Reagent 20% Piperidine in DMFStandard protocol for Fmoc deprotection
Waste Container Labeled hazardous waste containerProper waste segregation and handling
Final Disposal Method Licensed chemical waste disposal serviceCompliance with safety and environmental regulations

Experimental Protocol: Fmoc Group Removal for Disposal

This protocol outlines the cleavage of the Fmoc group from this compound for the purpose of chemical inactivation prior to disposal.

  • In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of dimethylformamide (DMF).

  • Add a 20% (v/v) solution of piperidine in DMF to the dissolved compound. A typical ratio is 1:4 (reagent solution to dissolved compound solution).

  • Allow the reaction to proceed for 30 minutes at room temperature with gentle stirring.

  • The resulting solution, containing the deprotected amino acid derivative and the dibenzofulvene-piperidine adduct, should be collected in a designated hazardous waste container.

  • Rinse all glassware that came into contact with the reagents with DMF, and collect the rinsate in the same hazardous waste container.

Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Handling cluster_2 Chemical Inactivation (Bulk Quantities) cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Fume Hood A->B C Segregate Solid Waste & Contaminated Materials B->C E Dissolve Waste in DMF B->E D Collect in Labeled Hazardous Waste Container C->D H Arrange for Pickup by Licensed Waste Disposal Service D->H F Add 20% Piperidine in DMF E->F G Collect Inactivated Solution in Hazardous Waste Container F->G G->H

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Fmoc-N-Me-Asp(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Fmoc-N-Me-Asp(OAll)-OH, a key reagent in peptide synthesis. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound and associated reagents, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes of chemical dust or solvents.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Dust mask (N95 or equivalent)Recommended when handling the solid compound to avoid inhalation of fine particles.
Work Area Chemical fume hoodAll manipulations of the solid compound and reactions involving volatile reagents should be performed in a certified chemical fume hood to ensure adequate ventilation.

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps for the safe handling of this compound throughout your experimental workflow.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[1] This is a standard recommendation for many Fmoc-protected amino acids to ensure stability.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

2.2. Weighing and Solution Preparation

  • Work in a Fume Hood: Always handle the solid this compound inside a chemical fume hood to minimize inhalation risk.

  • Use Appropriate PPE: Wear nitrile gloves, safety glasses, and a lab coat. A dust mask is recommended during this step.

  • Weighing: Carefully weigh the desired amount of the compound using a clean spatula and weighing paper or a weighing boat.

  • Dissolving: Add the solid to the appropriate solvent (e.g., DMF, NMP) within the fume hood. Cap the container and mix gently until fully dissolved.

2.3. Use in Solid-Phase Peptide Synthesis (SPPS)

  • Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a solution of piperidine in a suitable solvent like DMF.[2] This step should always be performed in a fume hood as piperidine is a volatile and odorous chemical.

  • Coupling Reaction: The coupling of this compound to the free amine on the resin is facilitated by activating agents. Handle all reagents with care, following their specific safety data sheets.

  • Allyl Group Deprotection: The OAll (allyl) protecting group is typically removed using a palladium catalyst in the presence of a scavenger. These reactions should be set up in a fume hood, and appropriate precautions for handling palladium catalysts should be taken.

  • Cleavage from Resin: The final cleavage of the peptide from the solid support often involves the use of strong acids like trifluoroacetic acid (TFA).[3] TFA is highly corrosive and should be handled with extreme caution in a chemical fume hood, using appropriate PPE.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

3.1. Waste Segregation

  • Solid Waste:

    • Contaminated consumables such as weighing paper, gloves, and pipette tips should be collected in a designated, sealed waste bag for solid chemical waste.

    • Unused or expired solid this compound should be disposed of as hazardous chemical waste according to your institution's guidelines.

  • Liquid Waste:

    • Non-Halogenated Solvents: Solutions of this compound in solvents like DMF or NMP should be collected in a designated, clearly labeled waste container for non-halogenated organic solvents.

    • Halogenated Solvents: If chlorinated solvents are used, they must be collected in a separate, labeled container for halogenated organic waste.

    • Acidic Waste: Waste containing TFA from the cleavage step should be collected in a designated, acid-resistant container. Neutralization may be required before final disposal, following institutional protocols.

    • Palladium-Containing Waste: Waste from the allyl group deprotection step will contain palladium. This should be collected in a separate, designated container for heavy metal waste.

3.2. Disposal Procedures

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Collection: Follow your institution's hazardous waste disposal procedures for the collection and removal of chemical waste. Do not pour any chemical waste down the drain.[4]

Hazard Information Summary

Hazard CategoryDescription
Inhalation Solid dust may cause respiratory tract irritation. Vapors of solvents used (e.g., DMF, piperidine, TFA) can be harmful.
Skin Contact May cause skin irritation upon prolonged or repeated contact.
Eye Contact May cause eye irritation.
Ingestion May be harmful if swallowed.
Allyl Group Allyl compounds can be toxic and flammable.[5][6][7]

This guide is intended to provide essential safety and handling information. Always consult the specific Safety Data Sheets for all reagents used in your procedures and adhere to your institution's safety protocols.

Below is a workflow diagram illustrating the key handling and disposal steps for this compound.

G Workflow for Handling and Disposal of this compound cluster_handling Handling Workflow cluster_disposal Disposal Workflow Receiving_Storage Receiving & Storage (2-8°C) Weighing Weighing (Fume Hood, PPE) Receiving_Storage->Weighing Dissolution Dissolution (e.g., DMF) Weighing->Dissolution SPPS Solid-Phase Peptide Synthesis (Fume Hood) Dissolution->SPPS Solid_Waste Solid Waste (Contaminated PPE, etc.) SPPS->Solid_Waste Liquid_Waste Liquid Waste (Solvents, Reagents) SPPS->Liquid_Waste Segregation Waste Segregation (Halogenated, Non-Halogenated, Acidic, Heavy Metal) Solid_Waste->Segregation Liquid_Waste->Segregation Final_Disposal Final Disposal (Follow Institutional Protocols) Segregation->Final_Disposal

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.